Iodomethyl pivalate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
iodomethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELJISAVHGXLAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201128 | |
| Record name | Iodomethyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53064-79-2 | |
| Record name | Iodomethyl 2,2-dimethylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53064-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodomethyl pivalate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053064792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodomethyl pivalate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iodomethyl pivalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.018 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Iodomethyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodomethyl pivalate, also known by its systematic name iodomethyl 2,2-dimethylpropanoate, is a pivotal chemical intermediate with significant applications in organic synthesis and pharmaceutical development.[1] Its unique structural features, combining a reactive iodomethyl group with a sterically hindering pivaloyl moiety, make it a valuable reagent for the introduction of the pivaloyloxymethyl (POM) group. This group is a well-established pro-drug motif used to enhance the bioavailability of pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a pale yellow liquid or semi-solid at room temperature.[2][3] It is characterized by its sensitivity to light, air, and heat, necessitating storage under an inert atmosphere in a refrigerator.[3] The compound is soluble in organic solvents such as chloroform and methanol.[3]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53064-79-2 | [1][4] |
| Molecular Formula | C₆H₁₁IO₂ | [1][4] |
| Molecular Weight | 242.05 g/mol | [1][4] |
| Appearance | Pale yellow liquid or semi-solid | [2][3] |
| Melting Point | 33-35 °C | [3][5] |
| Boiling Point | 211.5 °C (lit.) | [3][5] |
| Density | 1.614 ± 0.06 g/cm³ (Predicted) | [3] |
| Refractive Index | 1.4830 to 1.4870 | [3] |
| Flash Point | 194 °F (90 °C) | [3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3][6] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Peaks / Signals |
| ¹H NMR | - Singlet around 5.9-6.0 ppm (2H, -CH₂I)- Singlet around 1.2 ppm (9H, -C(CH₃)₃) |
| ¹³C NMR | - Carbonyl carbon (C=O) around 177 ppm- Quaternary carbon (-C(CH₃)₃) around 39 ppm- Methyl carbons (-C(CH₃)₃) around 27 ppm- Methylene carbon (-CH₂I) around -19 to -20 ppm |
| IR Spectroscopy | - Strong C=O stretch around 1730-1750 cm⁻¹- C-O stretch around 1150-1250 cm⁻¹- C-H stretches (sp³) around 2850-3000 cm⁻¹- C-I stretch around 500-600 cm⁻¹ |
| Mass Spectrometry | - Molecular Ion (M⁺) at m/z = 242- Fragment at m/z = 115 (M⁺ - I)- Fragment at m/z = 85 (pivaloyl cation, [C₅H₉O]⁺)- Fragment at m/z = 57 (tert-butyl cation, [C₄H₉]⁺) |
Reactivity and Applications
The primary utility of this compound lies in its role as an alkylating agent for the introduction of the pivaloyloxymethyl (POM) group. This functionality is extensively used in the synthesis of pro-drugs. The POM group can mask polar functional groups, such as carboxylic acids or phosphates, in a parent drug molecule. This masking increases the lipophilicity of the drug, thereby enhancing its membrane permeability and oral bioavailability.
Once absorbed into the body, the POM ester is designed to be cleaved by endogenous esterase enzymes, releasing the active drug, along with formaldehyde and pivalic acid as byproducts.[7][8] This strategy has been successfully applied to various classes of drugs, including cephalosporin antibiotics and antiviral agents like adefovir dipivoxil.[9]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is through a Finkelstein reaction, where chloromethyl pivalate is treated with an iodide salt.[3][10]
Materials:
-
Chloromethyl pivalate
-
Sodium iodide
-
Calcium chloride (as a drying agent)
-
Ethyl acetate
-
5% Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Three-necked flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a three-necked flask equipped with a reflux condenser and magnetic stirrer, add chloromethyl pivalate (e.g., 10.0 g), ethyl acetate (e.g., 30 mL), sodium iodide (e.g., 11.6 g), and calcium chloride (e.g., 3.6 g).[3][10]
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours with stirring.[3][10]
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium thiosulfate solution until the organic layer is colorless. This step removes any remaining iodine.[3][10]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.[10]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a yellow liquid.[3][10] This method can achieve a molar yield of up to 94% with a purity of 98% as determined by GC.[3][10]
Purification
The crude product obtained from the synthesis can be further purified by vacuum distillation. Given its high boiling point at atmospheric pressure, distillation under reduced pressure is necessary to prevent decomposition.
Procedure:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude this compound to the distillation flask.
-
Gradually apply vacuum and heat the distillation flask.
-
Collect the fraction that distills at the appropriate temperature and pressure for this compound. The exact conditions will depend on the vacuum achieved.
Analytical Methods
Gas Chromatography (GC) Analysis: A detailed method for the analysis of this compound by gas chromatography has been reported.[11]
Table 3: Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value |
| Chromatographic Column | KB-5 capillary column (30m x 0.32mm, 0.25 µm film thickness) |
| Column Oven Temperature | Programmed: Initial temp 120°C, hold for 7 min, ramp to 220°C at 15°C/min, hold for 3 min |
| Sample Inlet Temperature | 220 °C |
| Detector | Hydrogen Flame Ionization Detector (FID) |
| Detector Temperature | 240 °C |
| Carrier Gas | Helium |
| Carrier Gas Flow Rate | 0.3-0.7 mL/min |
| Split Ratio | 80:1 |
| Injection Volume | 0.1 µL |
High-Performance Liquid Chromatography (HPLC) Analysis: this compound can also be analyzed by reverse-phase HPLC.[12]
Table 4: High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass-Spec (MS) compatibility, formic acid should be used instead of phosphoric acid. |
| Detection | UV |
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Mechanism of Action of POM Pro-drugs
This diagram illustrates the enzymatic cleavage of a pivaloyloxymethyl (POM) pro-drug to release the active drug.
Caption: General mechanism of POM pro-drug activation.
Safety and Handling
This compound is classified as a corrosive substance.[13] It can cause severe skin burns and eye damage and is suspected of causing genetic defects.[13] It is also a combustible liquid.[13] Therefore, it should be handled with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[13] Work should be conducted in a well-ventilated area.[13] Store in a cool, dark place under an inert atmosphere.[3]
Conclusion
This compound is a chemical reagent of significant interest to the pharmaceutical and organic synthesis communities. Its utility as a precursor to the pivaloyloxymethyl pro-drug moiety makes it a valuable tool in modern drug design and development. A thorough understanding of its chemical properties, synthesis, and analytical methods, as outlined in this guide, is essential for its effective and safe use in a research and development setting.
References
- 1. This compound | C6H11IO2 | CID 104401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. This compound CAS#: 53064-79-2 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 53064-79-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound|lookchem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative Pharmacology of a Bis-Pivaloyloxymethyl Phosphonate Prodrug Inhibitor of Enolase after Oral and Parenteral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. CN106365998A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. CN107422056B - Gas chromatography detection method of this compound and preparation method thereof - Google Patents [patents.google.com]
- 12. This compound | SIELC Technologies [sielc.com]
- 13. This compound | 53064-79-2 | TCI AMERICA [tcichemicals.com]
A Comprehensive Technical Guide to the Synthesis and Purification of Iodomethyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodomethyl pivalate is a critical reagent and intermediate in pharmaceutical synthesis, primarily utilized for the introduction of the pivaloyloxymethyl (POM) prodrug moiety to enhance the bioavailability of various active pharmaceutical ingredients.[1][2] Its efficient synthesis and rigorous purification are paramount to ensure the quality and efficacy of the final drug products. This guide provides an in-depth overview of the prevalent synthesis and purification methodologies for this compound, complete with detailed experimental protocols, comparative data, and process visualizations.
Introduction
This compound, also known as (pivaloyloxy)methyl iodide, is a key building block in organic and medicinal chemistry.[1] It plays a pivotal role in the synthesis of prodrugs, particularly for cephalosporin antibiotics, by masking polar functional groups and improving oral absorption.[1][2] The synthesis of high-purity this compound is therefore a subject of significant interest within the pharmaceutical industry. This document outlines the most common and effective methods for its preparation and purification.
Synthesis of this compound
The most widely employed method for the synthesis of this compound is the Finkelstein reaction, which involves the nucleophilic substitution of a halide.[3][4] The typical precursor is chloromethyl pivalate, which is converted to the iodo-derivative using an alkali metal iodide.
Primary Synthesis Route: Finkelstein Reaction of Chloromethyl Pivalate
This method is favored for its high yield and purity.[1][5] It involves the reaction of chloromethyl pivalate with sodium iodide in a suitable solvent, often with an additive to control moisture.[6]
Reaction Scheme:
Caption: Synthesis of this compound via Finkelstein Reaction.
The following protocol is a synthesis of methodologies reported in the literature[5][6][7]:
-
Reaction Setup: In a three-neck flask equipped with a condenser and a stirrer, add chloromethyl pivalate (10.0 g), ethyl acetate (30 mL), sodium iodide (11.6 g), and calcium chloride (3.6 g).[5][7] The addition of calcium chloride is crucial for controlling the moisture content in the reaction mixture.[6]
-
Reaction: The mixture is heated to reflux at 78°C and maintained for 6 hours with continuous stirring.[5][7]
-
Work-up: After 6 hours, the reaction mixture is cooled to 0°C.[5][7]
-
Washing: The cooled mixture is washed with a 5% sodium thiosulfate solution until the organic layer becomes colorless.[5][7] This step is to quench any remaining iodine.
-
Drying: The organic layer is separated and dried over anhydrous magnesium sulfate.[5][7]
-
Isolation: The solvent is removed by concentration under reduced pressure to yield this compound as a yellow liquid.[5][7]
The following table summarizes the quantitative data for the primary synthesis method.
| Parameter | Value | Reference |
| Reactants | ||
| Chloromethyl pivalate | 10.0 g | [5][7] |
| Sodium iodide | 11.6 g - 13.4 g | [5][6] |
| Calcium chloride | 3.6 g - 4.6 g | [5][6] |
| Solvent (Ethyl acetate) | 30 mL | [5][7] |
| Reaction Conditions | ||
| Temperature | 78°C (Reflux) | [5][7] |
| Time | 6 hours | [5][7] |
| Product | ||
| Yield | 90% - 94% (molar) | [5][6][7] |
| Purity (by GC) | 97.5% - 98% | [5][6][7] |
| Appearance | Pale yellow liquid | [1][7] |
Alternative Synthesis Route: Finkelstein Reaction in Acetone
An alternative solvent for the Finkelstein reaction is acetone.[8] In this variation, the lower solubility of the resulting sodium or potassium chloride in acetone helps to drive the reaction to completion.[4]
-
Reaction Setup: Dissolve chloromethyl pivalate (6 mL) in dry acetone (500 mL) under a nitrogen atmosphere.[8]
-
Reaction: Add dry potassium iodide (15.33 g) to the solution and stir the mixture at room temperature for two days.[8]
-
Isolation: After the reaction is complete, the mixture is filtered to remove the precipitated potassium chloride, yielding a clear solution of this compound in acetone.[8] The acetone can then be removed under reduced pressure.
Quantitative yield and purity data for this specific method are not as extensively reported in the readily available literature as the ethyl acetate method.
| Parameter | Value | Reference |
| Reactants | ||
| Chloromethyl pivalate | 6 mL | [8] |
| Potassium iodide | 15.33 g | [8] |
| Solvent (Dry Acetone) | 500 mL | [8] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [8] |
| Time | 2 days | [8] |
| Product | ||
| Yield | Not explicitly stated | |
| Purity | Not explicitly stated |
Purification of this compound
The purification of this compound is crucial to remove unreacted starting materials, by-products, and residual solvent. The primary method described in the literature is a liquid-liquid extraction followed by drying and concentration.
Purification Workflow:
Caption: General Purification Workflow for this compound.
For higher purity requirements, distillation under reduced pressure could be employed, although specific protocols are not detailed in the surveyed literature. Given its boiling point of 211.5°C at atmospheric pressure, vacuum distillation would be necessary to prevent decomposition.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C6H11IO2 | [1] |
| Molecular Weight | 242.05 g/mol | [1] |
| Appearance | Pale yellow liquid | [1] |
| Melting Point | 33-35 °C | [1] |
| Boiling Point | 211.5 °C | [1] |
| Storage Conditions | Refrigerator, under inert atmosphere | [9] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [9] |
Conclusion
The synthesis of this compound is most efficiently achieved via the Finkelstein reaction, with the use of chloromethyl pivalate and sodium iodide in ethyl acetate being a well-documented and high-yielding method.[5][7] The purification is typically straightforward, involving an aqueous workup and solvent removal.[5][7] The methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate. For applications requiring exceptionally high purity, further optimization of the purification process, potentially including vacuum distillation or chromatographic techniques, may be necessary.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|methyl 3-methyl-2-butenoate, 924-50-5, chloromethyl pivalate, 18997-19-8, Trimethylacetonitrile, 630-18-2, crotonyl chloride, crotonic anhydride, crotamiton, Pivalicanhydride, 1538-75-6, Iodomethyl PivalateProducts [liyechem.com]
- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. CN106365998A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | 53064-79-2 [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound|lookchem [lookchem.com]
An In-depth Technical Guide to the Mechanism of Action of Iodomethyl Pivalate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodomethyl pivalate, also known as pivaloyloxymethyl iodide (POMI), is a versatile reagent in organic synthesis, primarily utilized for the introduction of the pivaloyloxymethyl (POM) protecting group. This sterically hindered ester moiety serves as a labile protecting group for various functional groups, including carboxylic acids, phenols, and phosphates. Furthermore, the POM group plays a crucial role in the design of prodrugs, enhancing the lipophilicity and bioavailability of parent drug molecules. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Mechanism of Action: Nucleophilic Substitution
The primary mechanism through which this compound reacts is a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom of the iodomethyl group is electrophilic due to the electron-withdrawing effects of the adjacent oxygen and iodine atoms. The iodine atom serves as an excellent leaving group, facilitating the attack by a nucleophile.
In a typical reaction, a nucleophile (Nu:⁻), such as a carboxylate, phenoxide, or phosphate anion, attacks the methylene carbon of this compound. This concerted, single-step process involves the formation of a new bond between the nucleophile and the carbon atom, with the simultaneous cleavage of the carbon-iodine bond. The transition state involves a pentacoordinate carbon atom. This reaction results in the formation of a pivaloyloxymethyl-protected compound and an iodide ion.[1][2][3][4]
Caption: SN2 mechanism of this compound with a carboxylate anion.
Application in Protecting Group Chemistry
The POM group is a valuable tool for the temporary protection of acidic functional groups. Its steric bulk provides stability under various reaction conditions, yet it can be readily cleaved under specific, mild conditions.
Quantitative Data on POM Protection
The following table summarizes representative yields for the protection of various functional groups using this compound or its chloro-analogue, pivaloyloxymethyl chloride (POMCl), which reacts similarly after in situ conversion to the iodide.
| Functional Group | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Carboxylic Acid | Cephalosporin Analogue | Pivaloyloxymethyl-protected intermediate, TFA, CH2Cl2, DMF, rt, 2h | Deprotected Cephalosporin Prodrug | 79 | [5] |
| Phosphate | 5-Fluoro-2'-deoxyuridine (FdUR) monophosphate derivative | POMCl, NaI, MeCN, reflux, 24h | FdUR POMtide | 41 | [6] |
| Phosphate | 5'-Aldehydic Nucleosides | Tetra(POM) bisphosphonate sodium salt, HWE olefination | 5'-methylene bis(POM)-phosphonate nucleosides | 60-71 (over 4 steps) | [7] |
| Alcohol | Various Alcohols | Pivaloyl Chloride, Pyridine | Pivaloyl Ester | High | [8] |
Application in Prodrug Development
A significant application of this compound is in the synthesis of prodrugs. The POM group is attached to a polar drug molecule, masking charged groups like phosphates or carboxylates. This modification increases the lipophilicity of the drug, enhancing its ability to cross cell membranes and improving its oral bioavailability.[9][10]
Mechanism of Prodrug Activation
Once inside the body, the POM ester is cleaved by ubiquitous esterase enzymes, releasing the active drug, formaldehyde, and pivalic acid.[10][11] The enzymatic hydrolysis is a critical step for the activation of the prodrug at the desired site of action.
Caption: Enzymatic activation of a pivaloyloxymethyl (POM) prodrug.
Quantitative Data on POM Prodrug Efficacy
The following table presents pharmacokinetic data demonstrating the enhanced bioavailability of drugs when administered as POM prodrugs.
| Parent Drug | Prodrug | Parameter | Value (Parent) | Value (Prodrug) | Species | Reference |
| Ofloxacin | Ofloxacin-PVM | Oral Bioavailability (AUC0-24h) with Al(OH)3 | Decreased by 47.6% | Similar to Ofloxacin alone | Rabbit | [12] |
| Adefovir | Adefovir Dipivoxil | Oral Bioavailability | 4.0% | - | Monkey | [9] |
| Tenofovir | Tenofovir Dipivoxil | Oral Bioavailability | 17.1% | - | Dog | [9] |
| Phosphonate Inhibitor | POMHEX | Cmax (IP, 40 mg/kg) | 68.0 µM | 54.1 µM (HemiPOMHEX) | - | [13] |
| Phosphonate Inhibitor | POMHEX | AUC0–24 (IP, 40 mg/kg) | 120 µMh | 13.6 µMh (HemiPOMHEX) | - | [13] |
Experimental Protocols
Synthesis of a Cephalosporin-CC-1065 Analogue Prodrug (Deprotection of a POM-protected intermediate)
This protocol describes the final deprotection step in the synthesis of a potent anticancer prodrug, illustrating the lability of the POM group under acidic conditions.
Materials:
-
Pivaloyloxymethyl-protected cephalosporin-CC-1065 analogue (1 equivalent)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH2Cl2)
-
Trifluoroacetic acid (TFA)
-
Ethyl ether
Procedure:
-
Dissolve the pivaloyloxymethyl-protected cephalosporin-CC-1065 analogue (e.g., 5 mg, 5.9 µmol) in a mixture of DMF (0.2 mL) and dichloromethane (1 mL).
-
Add trifluoroacetic acid (1 mL) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Add ethyl ether to the residue to precipitate the product.
-
Filter the solid and wash with ethyl ether to afford the final prodrug.
-
Characterize the product using appropriate analytical techniques (e.g., 1H NMR, Mass Spectrometry). A yield of 79% was reported for this specific example.[5]
General Protocol for the Pivaloylation of Alcohols
This protocol provides a general method for the protection of alcohols using pivaloyl chloride, which is mechanistically related to the reactions of this compound.
Materials:
-
Alcohol (1 equivalent)
-
Pivaloyl chloride (1.2 equivalents)
-
Pyridine (as solvent and base)
Procedure:
-
Dissolve the alcohol in pyridine.
-
Cool the solution in an ice bath.
-
Add pivaloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the pivaloyl ester.[8]
Caption: General experimental workflow for POM protection.
Conclusion
This compound is a highly effective reagent for the introduction of the pivaloyloxymethyl protecting group. Its mechanism of action is predominantly a robust SN2 reaction with a variety of nucleophiles. The resulting POM-protected compounds exhibit enhanced stability and, in the context of medicinal chemistry, improved pharmacokinetic properties. The enzymatic lability of the POM ester linkage within a cellular environment makes it an invaluable tool in prodrug design, enabling the targeted delivery and release of therapeutic agents. The quantitative data and experimental protocols provided in this guide offer a practical framework for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.
References
- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. 3.1.2 – SN2 Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis and preliminary cytotoxicity study of a cephalosporin-CC-1065 analogue prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Synthesis of 5′-Methylene-Phosphonate Furanonucleoside Prodrugs: Application to D-2′-Deoxy-2′-α-fluoro-2′-β-C-methyl Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pivalic acid - Wikipedia [en.wikipedia.org]
- 9. Phosphoryl Prodrugs: Characteristics to Improve Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of aluminium-containing antacid on bioavailability of ofloxacin following oral administration of pivaloyloxymethyl ester of ofloxacin as prodrug [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Iodomethyl Pivalate: A Technical Guide for Drug Development Professionals
Introduction
Iodomethyl pivalate, a versatile chemical reagent, plays a significant role in modern organic synthesis and pharmaceutical development. Its primary function lies in the introduction of the pivaloyloxymethyl (POM) group, a widely used promoiety in the design of prodrugs to enhance the bioavailability of parent drug molecules. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis protocols, and applications in drug development, tailored for researchers, scientists, and professionals in the field.
Core Chemical Identifiers and Properties
This compound is identified by the CAS Number 53064-79-2 and has a molecular formula of C6H11IO2 .[1][2][3][4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 53064-79-2 | [1][4] |
| Molecular Formula | C6H11IO2 | [1][2][3][4] |
| Molecular Weight | 242.05 g/mol | |
| IUPAC Name | iodomethyl 2,2-dimethylpropanoate | |
| Synonyms | (Pivaloyloxy)methyl Iodide, POMI, Iodomethyl 2,2-dimethylpropionate | [5] |
| Appearance | Clear to pale yellow liquid | [1] |
| Melting Point | 33-35 °C | [1][6] |
| Boiling Point | 197.2 - 211.5 °C | [1][6] |
| Density | ~1.614 g/cm³ | [2] |
| Solubility | Soluble in organic solvents such as chloroform and methanol. | [3] |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction where a chloromethyl ester is converted to its corresponding iodomethyl ester. Below are detailed experimental protocols based on established methods.
Protocol 1: Synthesis from Chloromethyl Pivalate
This method involves the reaction of chloromethyl pivalate with sodium iodide in a suitable solvent.[1]
Materials:
-
Chloromethyl pivalate
-
Sodium iodide (dry)
-
Ethyl acetate or Acetone (dry)
-
5% Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Nitrogen gas atmosphere
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, dissolve chloromethyl pivalate (e.g., 10.0 g) in a suitable volume of dry ethyl acetate (e.g., 30 mL).[6]
-
Add sodium iodide (e.g., 11.6 g to 13.4 g) and calcium chloride (e.g., 3.6 g to 4.6 g) to the solution.[7][2][6] The addition of calcium chloride helps to control moisture.[7]
-
Heat the mixture to reflux (approximately 78 °C for ethyl acetate) and maintain for 6 hours.[7][2][6]
-
After the reaction is complete, cool the mixture to 0 °C.[7][2][6]
-
Wash the reaction mixture with a 5% sodium thiosulfate solution until the organic layer is colorless to remove any remaining iodine.[7][2][6]
-
Dry the organic layer over anhydrous magnesium sulfate.[7][6]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound as a yellow liquid.[7][6]
This method has been reported to achieve a molar yield of over 90% and a purity of up to 98% (GC).[7][6]
Applications in Drug Development
This compound is a key reagent for the formation of pivaloyloxymethyl (POM) esters from carboxylic acids and phenols. This functionality is extensively used in the pharmaceutical industry for several purposes.
Prodrug Design for Enhanced Bioavailability
The primary application of this compound is in the synthesis of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. The POM group can be attached to a parent drug molecule, often at a carboxylic acid or phenol functional group, to improve its physicochemical properties, such as lipophilicity. This modification can lead to enhanced absorption and oral bioavailability. Once absorbed, the POM ester is cleaved by endogenous esterases to release the active drug and the innocuous byproducts formaldehyde, carbon dioxide, and pivalic acid. Pivalate-generating prodrugs have been successfully developed to improve the bioavailability of various therapeutic agents.[8]
However, it is important to consider that the liberation of pivalate can impact carnitine homeostasis.[8] Pivalate is eliminated from the body as pivaloylcarnitine, which can lead to carnitine depletion with long-term, high-dose administration of pivalate-generating prodrugs.[8] Therefore, monitoring carnitine levels may be necessary for patients undergoing such therapies.[8]
Protecting Group in Chemical Synthesis
In the multi-step synthesis of complex pharmaceutical compounds, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. The pivaloyl group, introduced via this compound, can serve as a robust protecting group for carboxylic acids, alcohols, and amines.[1] This strategy is particularly valuable in the synthesis of cephalosporin antibiotics, where it helps to enhance the stability of the final compounds.[1]
Conclusion
This compound is an indispensable reagent in pharmaceutical chemistry, primarily enabling the synthesis of pivaloyloxymethyl prodrugs to improve the pharmacokinetic properties of therapeutic agents. Its synthesis is well-established, offering high yields and purity. While its application in prodrug design is highly effective, a thorough understanding of the potential metabolic consequences, such as the impact on carnitine homeostasis, is crucial for the safe and effective development of new medicines. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical entity.
References
- 1. nbinno.com [nbinno.com]
- 2. CN106365998A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. innospk.com [innospk.com]
- 4. scbt.com [scbt.com]
- 5. Cas 53064-79-2,this compound | lookchem [lookchem.com]
- 6. This compound | 53064-79-2 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Prodrug Development: A Technical Guide to the Solubility and Stability of Iodomethyl Pivalate
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the solubility and stability of iodomethyl pivalate, a critical reagent in the synthesis of prodrugs. This in-depth whitepaper addresses the notable gap in publicly available quantitative data for this compound, offering a blend of qualitative information, detailed experimental protocols for its characterization, and insights into its likely degradation pathways.
This compound is an essential building block in medicinal chemistry, primarily utilized as a linker to create prodrugs with enhanced bioavailability. Despite its widespread use, specific quantitative data on its solubility and stability in various solvents remains elusive in readily accessible literature. This guide consolidates the available information and provides the necessary methodological frameworks for researchers to generate this critical data in-house.
Physicochemical Properties of this compound
This compound is a pale yellow liquid that is sensitive to light, air, and heat. It is recognized for its utility in adding a pivaloyl group to molecules. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C6H11IO2 | |
| Molecular Weight | 242.05 g/mol | |
| Melting Point | 33-35 °C | |
| Boiling Point | 211.5 °C | |
| Appearance | Pale yellow liquid | |
| Storage | Refrigerator, under inert atmosphere |
Solubility Profile
Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate that it is slightly soluble in chloroform and methanol. To address this data gap, a standardized experimental protocol for determining solubility is provided in this guide.
Table of Qualitative Solubility
| Solvent | Solubility |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
| Water | Insoluble (predicted based on ester structure) |
| Ethanol | Data not available |
| Acetonitrile | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available |
| Ethyl Acetate | Data not available |
Stability Profile and Degradation Pathways
The stability of this compound is a critical consideration for its storage and handling, as well as for the stability of the resulting prodrugs. The ester linkage in this compound makes it susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of the iodomethyl group also introduces the potential for nucleophilic substitution reactions.
Spectroscopic and Synthetic Profile of Iodomethyl Pivalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical methodologies for iodomethyl pivalate (CAS No. 53064-79-2). This key pharmaceutical intermediate, also known as iodomethyl 2,2-dimethylpropanoate, is crucial in the synthesis of various therapeutic agents. This document is intended to serve as a valuable resource for professionals in research and drug development.
Spectroscopic Data
Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on established principles of organic spectroscopy and predictive modeling. These values provide a strong foundational understanding of the compound's spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.9 | Singlet | 2H | -CH₂-I |
| ~1.2 | Singlet | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~177 | C=O (Ester Carbonyl) |
| ~39 | -C (CH₃)₃ (Quaternary Carbon) |
| ~27 | -C(C H₃)₃ (tert-Butyl Carbons) |
| ~-20 | -C H₂-I (Iodomethyl Carbon) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 - 2870 | Strong | C-H stretch (Alkyl) |
| ~1730 | Strong | C=O stretch (Ester) |
| ~1280 | Strong | C-O stretch (Ester) |
| ~1150 | Strong | C-C stretch (tert-Butyl) |
| ~500 | Medium | C-I stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
| 242 | [M]⁺ (Molecular Ion) |
| 115 | [M - I]⁺ |
| 85 | [O=C-C(CH₃)₃]⁺ (Pivaloyl cation) |
| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of chloromethyl pivalate with an iodide salt.[1]
Materials:
-
Chloromethyl pivalate
-
Sodium iodide
-
Ethyl acetate (solvent)
-
Calcium chloride (drying agent)
-
5% Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine chloromethyl pivalate, sodium iodide, and ethyl acetate.
-
Add calcium chloride to the mixture to control moisture.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6 hours.
-
After cooling the mixture to room temperature, wash it with a 5% sodium thiosulfate solution to remove any unreacted iodine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure to yield this compound as a pale yellow liquid.[1]
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[2][3][4][5][6]
-
Ensure the sample height in the NMR tube is adequate for the instrument's detector.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Standard acquisition parameters for both proton and carbon spectra should be employed.
ATR-FTIR Spectroscopy
Sample Preparation and Data Acquisition:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.[7][8]
-
Place a small drop of neat this compound directly onto the ATR crystal.[7][8][9][10][11]
-
Acquire the spectrum over a standard range (e.g., 4000-400 cm⁻¹).[8]
-
Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Conditions:
-
Gas Chromatograph: Use a GC equipped with a capillary column suitable for the analysis of alkyl halides (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.
-
Oven Program: A temperature gradient can be employed to ensure good separation, for example, starting at a lower temperature and ramping up.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode.
-
Data Acquisition: Acquire mass spectra over a suitable m/z range (e.g., 40-300 amu).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. organomation.com [organomation.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. agilent.com [agilent.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
Safety precautions and handling guidelines for Iodomethyl pivalate.
An In-depth Technical Guide to the Safe Handling of Iodomethyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety precautions and handling guidelines for this compound (CAS No. 53064-79-2), a reagent commonly used in pharmaceutical synthesis and organic chemistry.[1][2] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound, also known as iodomethyl 2,2-dimethylpropanoate, is a pale yellow liquid.[1] It is sensitive to light, air, and heat, necessitating specific storage conditions to prevent degradation.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H11IO2[1][2][3][4][5] |
| Molecular Weight | 242.05 g/mol [1][2][3] |
| Melting Point | 33-35°C[1][4][5] |
| Boiling Point | 211.5°C[1][4][5] |
| Density | 1.614±0.06 g/cm³ (Predicted)[4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][6][7] It is also suspected of causing genetic defects and may cause respiratory irritation.[3][6][7][8][9]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[3][6][7][8][9] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3][8][9] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[6][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3][8][9][10] |
| Flammable Liquids | 4 | H227: Combustible liquid[6][7] |
GHS Pictograms:
GHS05: Corrosion
Safe Handling and Experimental Workflow
Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for safe handling, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is mandatory to use appropriate personal protective equipment to prevent contact and exposure.[6][9]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9][10]
-
Skin Protection: Handle with impervious gloves.[6] Wear protective clothing and boots as needed.[6] Contaminated clothing should be washed before reuse.[6]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][10]
First-Aid Measures
In case of exposure to this compound, immediate medical attention is required.[6]
Table 3: First-Aid Procedures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][10] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[6][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[6][10] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][10] |
Storage and Disposal
Proper storage and disposal are critical for maintaining the stability of this compound and for environmental safety.
-
Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.[1] Keep the container tightly closed and store under an inert gas.[10] The storage area should be locked up.[6][9]
-
Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[10] Do not let the product enter drains.[10] Contaminated packaging should be disposed of as unused product.[10]
Accidental Release Measures
In the event of a spill, immediate action should be taken to contain and clean up the material safely.
-
Personal Precautions: Use personal protective equipment.[6][10] Evacuate personnel to safe areas and ensure adequate ventilation.[6][10]
-
Environmental Precautions: Prevent the product from entering drains.[6][10]
-
Containment and Cleaning: Absorb the spill with an inert absorbent material (e.g., sand, silica gel).[6] Collect the material in suitable, closed containers for disposal.[10]
Fire-Fighting Measures
This compound is a combustible liquid.[6][7]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]
-
Special Hazards: Hazardous decomposition products include carbon oxides, hydrogen iodide, and pivalic acid fumes.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus.[10]
This technical guide is intended to provide essential safety information for handling this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C6H11IO2 | CID 104401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [chembk.com]
- 5. 53064-79-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | 53064-79-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. capotchem.cn [capotchem.cn]
The Genesis and Utility of Iodomethyl Pivalate: A Technical Guide for Drug Development Professionals
An in-depth exploration of the historical context, discovery, and synthetic methodologies of Iodomethyl Pivalate, a pivotal reagent in the development of prodrugs.
Executive Summary
This compound, a key organic intermediate, has carved a significant niche in pharmaceutical sciences, primarily as a precursor for the pivaloyloxymethyl (POM) prodrug moiety. This technical guide delves into the historical evolution of the acyloxymethyl prodrug concept that paved the way for this compound's prominence. It provides a detailed account of its synthesis, physicochemical properties, and its critical role in enhancing the oral bioavailability of challenging drug candidates. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of this important chemical entity.
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the broader development of the "acyloxymethyl" prodrug strategy, a concept born out of the necessity to improve the pharmacokinetic properties of drugs, particularly their oral absorption. While a singular "discoverer" of this compound is not prominently documented, its emergence can be traced back to the pioneering work on prodrugs in the mid-20th century.
The fundamental challenge addressed by this strategy was the poor membrane permeability of highly polar or charged drug molecules. The acyloxymethyl esters were conceived as lipophilic derivatives that could mask these hydrophilic groups, facilitating passive diffusion across biological membranes. Once absorbed into the systemic circulation, these promoieties are designed to be cleaved by ubiquitous esterase enzymes, releasing the active parent drug.
The pivaloyloxymethyl (POM) group, derived from this compound, proved to be particularly effective. The bulky tert-butyl group of the pivaloyl moiety provides steric hindrance, which can modulate the rate of enzymatic hydrolysis, offering a degree of control over the drug release profile. This combination of enhanced lipophilicity and tunable enzymatic lability has made the POM group a valuable tool in the medicinal chemist's arsenal. Prominent examples of successful POM prodrugs include the antibiotic pivampicillin and the antiviral adefovir dipivoxil, which demonstrate significantly improved oral bioavailability compared to their parent compounds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₆H₁₁IO₂ |
| Molecular Weight | 242.05 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 66 °C |
| Density | 1.614 g/cm³ |
| Storage Temperature | 2-8 °C |
Experimental Protocols
Synthesis of this compound from Chloromethyl Pivalate
This protocol describes a common and efficient method for the synthesis of this compound via a Finkelstein reaction.
Materials:
-
Chloromethyl pivalate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diatomaceous earth (e.g., Celite®)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve chloromethyl pivalate in anhydrous acetone.
-
Addition of Sodium Iodide: Add sodium iodide to the solution. The molar ratio of sodium iodide to chloromethyl pivalate is typically in the range of 1.1 to 1.5 equivalents.
-
Reaction: Stir the mixture at room temperature or with gentle heating (reflux) for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a white precipitate (sodium chloride) indicates that the reaction is proceeding.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the precipitated sodium chloride.
-
Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the residue in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with a dilute aqueous solution of sodium thiosulfate (to remove any residual iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation.
-
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Applications in Drug Development: The Pivaloyloxymethyl (POM) Prodrug Strategy
The primary application of this compound is in the synthesis of pivaloyloxymethyl (POM) prodrugs. This strategy involves the covalent attachment of the POM group to a parent drug molecule, typically at a carboxylate, phosphate, or other acidic functional group.
Mechanism of Action of POM Prodrugs
The success of the POM prodrug strategy lies in its ability to be selectively cleaved in vivo by esterase enzymes, which are abundant in the plasma and various tissues. This enzymatic hydrolysis releases the active drug, along with pivalic acid and formaldehyde as byproducts.
The Pivotal Role of Iodomethyl Pivalate in Prodrug Design: A Technical Guide to Novel Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodomethyl pivalate, a highly reactive alkylating agent, has carved a significant niche in pharmaceutical sciences as a key reagent in the synthesis of pivaloyloxymethyl (POM) prodrugs. This technical guide provides an in-depth review of the literature on this compound, focusing on its application in the design of novel therapeutics with enhanced bioavailability and targeted delivery. We will delve into its chemical properties, synthesis, and most importantly, its pivotal role in the creation of POM prodrugs, supported by detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development.
The primary utility of this compound lies in its ability to introduce the pivaloyloxymethyl moiety onto parent drug molecules, effectively masking polar functional groups such as carboxylic acids and phosphates.[1][2] This chemical modification transiently converts hydrophilic drugs into more lipophilic entities, thereby improving their passive diffusion across biological membranes and ultimately enhancing their oral bioavailability.[3][4][5][6] Once inside the cell, the POM group is readily cleaved by endogenous esterases, releasing the active parent drug, pivalic acid, and formaldehyde. This targeted release mechanism underscores the elegance and efficacy of the POM prodrug strategy.[7]
Chemical Properties and Synthesis of this compound
This compound (CAS Number: 53064-79-2) is also known as iodomethyl 2,2-dimethylpropanoate.[7] It is a pale yellow liquid with a molecular formula of C6H11IO2 and a molecular weight of 242.05 g/mol .[7] Due to its sensitivity to light, air, and heat, it requires storage in a refrigerator under an inert atmosphere.[7]
The synthesis of this compound is most commonly achieved through a Finkelstein reaction, where chloromethyl pivalate is treated with sodium iodide in a suitable solvent like ethyl acetate or acetone.[7][8] This reaction typically proceeds with high molar yields, often exceeding 90%.[8][9]
Core Application: Pivaloyloxymethyl (POM) Prodrugs
The pivaloyloxymethyl group serves as a biolabile protecting group, enhancing the lipophilicity of polar drug molecules.[1] This increased lipophilicity facilitates passage through cellular membranes, a critical step for oral drug absorption.[7] A variety of clinically successful drugs have utilized this prodrug approach, including the antibiotic pivampicillin, the third-generation cephalosporin cefditoren pivoxil, and the antiviral agent adefovir dipivoxil.[1][7]
Mechanism of Action of POM Prodrugs
The effectiveness of POM prodrugs hinges on their ability to be selectively cleaved intracellularly. Upon entering the target cell, ubiquitous esterases hydrolyze the ester linkage of the POM group, leading to the formation of an unstable hydroxymethyl intermediate.[10] This intermediate then spontaneously degrades, releasing the active drug, formaldehyde, and pivalic acid.[7]
A noteworthy consideration in the long-term use of pivalate-generating prodrugs is the potential for carnitine depletion.[3] The liberated pivalic acid is primarily eliminated from the body as pivaloylcarnitine, which can lead to a reduction in systemic carnitine levels.[3]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from the literature regarding the synthesis and properties of this compound and its application in prodrug synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 53064-79-2 | [7] |
| Molecular Formula | C6H11IO2 | [7] |
| Molecular Weight | 242.05 g/mol | [7] |
| Appearance | Pale yellow liquid | [7] |
| Melting Point | 33-35 °C | [7] |
| Boiling Point | 211.5 °C | [7] |
| Storage | Refrigerator, under inert atmosphere | [7] |
Table 2: Synthesis of this compound
| Starting Material | Reagent | Solvent | Reaction Time | Yield (%) | Purity (GC, %) | Reference(s) |
| Chloromethyl pivalate | Sodium iodide | Ethyl acetate | 6 hours | >90 | 98 | [8] |
| Chloromethyl pivalate | Sodium iodide | Acetone | Not specified | High | High | [7] |
Table 3: Synthesis of POM Prodrugs using this compound
| Parent Drug | Prodrug | Reagents | Solvent | Yield (%) | Purity (%) | Reference(s) |
| Cefditoren | Cefditoren Pivoxil | This compound, Pyridine | N,N-dimethylformamide | 98.75 | 99.84 | [9] |
| Cefditoren Sodium | Cefditoren Pivoxil | This compound, Tetrabutylammonium bromide | Dichloromethane/Water | 95 | 99.85 | [11] |
| Adefovir | Adefovir Dipivoxil | Chloromethyl pivalate, Triethylamine | N,N-dimethylformamide | 44 | Not specified | [12] |
Detailed Experimental Protocols
Synthesis of this compound from Chloromethyl Pivalate
This protocol is adapted from a patented method.[8]
Materials:
-
Chloromethyl pivalate
-
Sodium iodide
-
Calcium chloride (optional, for moisture control)
-
Ethyl acetate
-
5% Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a reaction vessel, add chloromethyl pivalate (1.0 eq), sodium iodide (1.2-1.5 eq), and ethyl acetate. Calcium chloride (0.5-1.2 eq) can be added to control moisture.
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 6 hours.
-
Cool the reaction mixture to 0 °C.
-
Wash the mixture with a 5% sodium thiosulfate solution until the organic layer is colorless.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as a yellow liquid.
Synthesis of Cefditoren Pivoxil from Cefditoren
This protocol is based on a literature procedure.[9]
Materials:
-
Cefditoren
-
This compound
-
Pyridine
-
N,N-dimethylformamide (DMF)
-
Activated carbon
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Water
-
Acetone
-
Isopropyl ether
Procedure:
-
Dissolve cefditoren (1.0 eq) in DMF and stir for 30 minutes.
-
Cool the solution to 0 °C or below and add pyridine (0.85 eq).
-
Cool the mixture further to -10 °C and rapidly add this compound (2.0 eq).
-
Maintain the reaction at -10 °C for 1 hour.
-
Add activated carbon, stir for 30 minutes for decolorization, and then filter.
-
To the filtrate, add anhydrous sodium sulfate, water, and ethyl acetate. Stir and separate the layers.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain an oil.
-
Add acetone and isopropyl ether to the oil to induce crystallization.
-
Filter and dry the solid to obtain pure cefditoren pivoxil.
Novel Applications and Future Directions
The success of the POM prodrug strategy has paved the way for its application to a broader range of therapeutic agents facing challenges with oral bioavailability. Current research is exploring the use of this compound to create novel prodrugs for various drug classes, including other antibiotics, antivirals, and anticancer agents.[7][13]
Furthermore, the development of "dual-prodrugs," where two different therapeutic agents are linked via a cleavable linker that may itself be a POM derivative, represents an exciting frontier. This approach could offer synergistic therapeutic effects and improved pharmacokinetic profiles.
The synthesis of bis(pivaloyloxymethyl) (bis-POM) derivatives of phosphonate-containing drugs is another area of active investigation.[14][15] This strategy effectively neutralizes the highly charged phosphonate group, significantly enhancing cell permeability. Adefovir dipivoxil is a prime example of the clinical success of this approach.[15]
Conclusion
This compound is a versatile and indispensable reagent in modern medicinal chemistry. Its role in the formation of pivaloyloxymethyl prodrugs has enabled the development of orally bioavailable forms of numerous important drugs. The straightforward and high-yielding synthesis of both this compound and the subsequent POM prodrugs makes this a highly attractive strategy for overcoming pharmacokinetic limitations of promising drug candidates. As researchers continue to tackle the challenges of drug delivery, the application of this compound in novel prodrug designs is poised to expand, offering new avenues for the development of effective and convenient therapies. This guide provides a solid foundation for researchers looking to leverage this powerful tool in their own drug discovery and development efforts.
References
- 1. Pivaloyloxymethyl - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Pivampicillin - Wikipedia [en.wikipedia.org]
- 4. Editorial 15th Anniversary of Pharmaceutics—Improvement of Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. drughunter.com [drughunter.com]
- 7. Prodrugs of pyrophosphates and bisphosphonates: disguising phosphorus oxyanions - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00297J [pubs.rsc.org]
- 8. CN106365998A - Preparation method of this compound - Google Patents [patents.google.com]
- 9. Cefditoren pivoxil synthesis - chemicalbook [chemicalbook.com]
- 10. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN109180704B - Synthesis method of cefditoren pivoxil - Google Patents [patents.google.com]
- 12. CN101830932B - Synthesis process of adefovir dipivoxil raw medicine - Google Patents [patents.google.com]
- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
The Industrial Versatility of Iodomethyl Pivalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodomethyl pivalate, a key organic intermediate, has garnered significant attention in the pharmaceutical and chemical industries. Its primary role as a reagent for the introduction of the pivaloyloxymethyl (POM) group has proven instrumental in the development of prodrugs with enhanced oral bioavailability. This technical guide provides an in-depth analysis of the industrial applications of this compound, with a particular focus on its use in the synthesis of cephalosporin antibiotics. Detailed experimental protocols, quantitative data, and visual representations of chemical pathways are presented to offer a comprehensive resource for professionals in drug development and organic synthesis.
Introduction
This compound, with the chemical formula C6H11IO2, is a vital reagent in organic synthesis, primarily utilized for the attachment of a pivaloyl group to a parent molecule.[1] This process is of particular importance in the pharmaceutical industry, where the modification of drug candidates into prodrugs is a common strategy to improve their pharmacokinetic properties, such as oral absorption. The pivaloyloxymethyl (POM) ester created through reaction with this compound is a well-established prodrug moiety that can mask polar functional groups, thereby increasing the lipophilicity of a drug and facilitating its passage through biological membranes. Once absorbed, the POM group is readily cleaved by endogenous esterases to release the active pharmaceutical ingredient.
This guide will explore the synthesis of this compound itself, followed by a detailed examination of its application in the production of commercially significant cephalosporin antibiotics, namely Cefcapene pivoxil and Cefetamet pivoxil.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is crucial for its safe handling and effective use in industrial processes.
| Property | Value | References |
| CAS Number | 53064-79-2 | [1] |
| Molecular Formula | C6H11IO2 | [1] |
| Molecular Weight | 242.05 g/mol | [1] |
| Appearance | Pale yellow liquid | [1] |
| Melting Point | 33-35 °C | [1] |
| Boiling Point | 211.5 °C | [1] |
| Sensitivity | Light, air, and heat sensitive | [1] |
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the reaction of chloromethyl pivalate with sodium iodide.
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a method reported to achieve a high molar yield and purity.[2][3]
Materials:
-
Chloromethyl pivalate (10.0 g)
-
Ethyl acetate (30 mL)
-
Sodium iodide (11.6 g)
-
Calcium chloride (3.6 g)
-
5% Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a three-necked flask, add chloromethyl pivalate (10.0 g), ethyl acetate (30 mL), sodium iodide (11.6 g), and calcium chloride (3.6 g).
-
Heat the mixture to reflux at 78°C for 6 hours.
-
After the reaction is complete, cool the mixture to 0°C.
-
Wash the reaction mixture with a 5% sodium thiosulfate solution until the organic layer is colorless.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Yield | 94% | [2] |
| Purity (GC) | 98% | [2] |
Industrial Application: Prodrug Synthesis
The primary industrial application of this compound is as an esterifying agent in the synthesis of pivaloyloxymethyl (POM) prodrugs. This strategy is particularly prevalent in the development of oral cephalosporin antibiotics.
Mechanism of POM Prodrugs for Enhanced Oral Bioavailability
The POM group enhances the oral bioavailability of drugs through a two-step process:
Case Study 1: Synthesis of Cefetamet Pivoxil
Cefetamet pivoxil is an oral third-generation cephalosporin. Its synthesis involves the esterification of Cefetamet sodium with this compound.
The following protocol details the conversion of Cefetamet sodium to Cefetamet pivoxil.[4]
Materials:
-
Cefetamet Sodium (100 g)
-
N,N-Dimethylformamide (DMF) (250 mL)
-
Sodium bicarbonate (1.6 g)
-
This compound (45.83 g)
-
Ethyl acetate (500 mL)
-
Water (500 mL)
-
Sodium thiosulfate
-
EDTA
-
Dilute HCl
-
Brine solution
-
Activated charcoal
-
Isopropyl ether (2.5 L)
Procedure:
-
Dissolve Cefetamet Sodium (100 g) in DMF (250 mL) at room temperature with stirring to obtain a clear solution.
-
Add solid sodium bicarbonate (1.6 g) to the solution.
-
Cool the reaction mixture to -25 to -30°C.
-
Add this compound (45.83 g) in one portion and stir for 2 hours.
-
Pour the reaction mixture into a mixture of ethyl acetate (500 mL) and water (500 mL).
-
Add sodium thiosulfate and EDTA, stir, and adjust the pH with dilute HCl.
-
Separate the layers and wash the organic layer with brine solution.
-
Treat the organic layer with activated charcoal and filter.
-
Wash the carbon bed with ethyl acetate.
-
Pour the combined ethyl acetate layers into isopropyl ether (2.5 L) to precipitate the product.
-
Stir the solid at 5°C, filter, wash with isopropyl ether, and dry to obtain Cefetamet pivoxil.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70-80 g | [4] |
| Purity (HPLC) | 99% | [4] |
Case Study 2: Synthesis of Cefcapene Pivoxil Hydrochloride
Cefcapene pivoxil is another orally active third-generation cephalosporin. This compound is used to esterify the carboxylic acid group of the cefcapene precursor.
The following is a general protocol for the esterification step in the synthesis of Cefcapene pivoxil hydrochloride.[5]
Materials:
-
Cefcapene precursor (BCN)
-
This compound
-
Aqueous sodium bicarbonate solution (5-10%)
-
Ethanol
-
Inorganic base
-
Solvent (e.g., acetone, ethyl acetate)
-
Dilute hydrochloric acid
Procedure:
-
To the organic layer containing the Cefcapene precursor, add aqueous sodium bicarbonate solution and this compound. The molar ratio of this compound to the Cefcapene precursor is typically 1:1.
-
Maintain the pH of the reaction mixture between 5 and 6.
-
After the reaction is complete, separate the layers and wash the organic layer.
-
Add ethanol to the organic layer and adjust the pH to 7-8 with an inorganic base.
-
Separate the layers and collect the organic layer containing the esterified product.
-
Concentrate the organic layer under reduced pressure.
-
Add a suitable solvent and adjust the pH with dilute hydrochloric acid to induce crystallization.
-
Cool the mixture to promote crystal growth, filter, and dry to obtain Cefcapene pivoxil hydrochloride.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (this compound:BCN) | 1:1 | [5] |
Other Potential Industrial Applications
Beyond its well-established role in pharmaceutical synthesis, this compound also finds applications in other areas of chemical research and industry:
-
Organic Chemistry Research: It is employed in the study of reaction mechanisms and the development of novel synthetic methodologies.[1]
-
Agricultural Chemistry: this compound can serve as a reagent in the synthesis of certain agrochemicals.
-
Materials Science: It can be used to functionalize polymers and other materials to impart specific properties.
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate safety precautions. It is sensitive to light, air, and heat, and should be stored in a cool, dry place under an inert atmosphere.[1]
Conclusion
This compound is a versatile and indispensable reagent in modern organic synthesis, with its most significant industrial impact being in the pharmaceutical sector. Its role in the creation of pivaloyloxymethyl prodrugs has enabled the development of orally active antibiotics that have had a profound effect on the treatment of bacterial infections. The detailed synthetic protocols and quantitative data presented in this guide underscore the efficiency and reliability of processes involving this compound. As the demand for orally bioavailable drugs continues to grow, the industrial importance of this compound is set to remain prominent.
References
- 1. Cefetamet pivoxil. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cefetamet pivoxil: a review of its microbiology, toxicology, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefetamet pivoxyl synthesis - chemicalbook [chemicalbook.com]
- 5. Cefetamet pivoxil clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Iodomethyl Pivalate for Carboxylic Acid Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the transient masking of reactive functional groups is a critical strategy. Carboxylic acids, with their inherent acidity and nucleophilicity, often require protection to prevent unwanted side reactions during subsequent synthetic transformations. The pivaloyloxymethyl (POM) group is a valuable protecting group for carboxylic acids, offering a balance of stability to a range of reaction conditions and susceptibility to cleavage under specific, mild protocols. Iodomethyl pivalate (POM-I) serves as a key reagent for the introduction of this protective moiety.
The POM group enhances the lipophilicity of the parent molecule, which can be advantageous for prodrug design, improving cell membrane permeability. Once inside the cell, the POM ester can be cleaved by intracellular esterases to release the active carboxylic acid. This application note provides detailed protocols for the protection of carboxylic acids using this compound and the subsequent deprotection of the resulting POM ester.
Mechanism of Action: Protection and Deprotection
The protection of a carboxylic acid with this compound proceeds via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. The carboxylic acid is first deprotonated with a suitable base to form a carboxylate salt. This carboxylate anion then acts as a nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the iodide leaving group to form the pivaloyloxymethyl ester.
Deprotection of the POM ester can be achieved under various conditions, most commonly through basic or acidic hydrolysis, or enzymatic cleavage. Basic hydrolysis, for instance, involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, leading to the formation of the carboxylate and hydroxymethyl pivalate, which is unstable and decomposes.
Experimental Protocols
Materials and Methods
Reagents and Solvents:
-
Carboxylic acid substrate
-
This compound (stabilized with copper chip)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ammonium carbonate ((NH₄)₂CO₃) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
Protocol 1: Protection of a Carboxylic Acid with this compound
This protocol describes a general procedure for the formation of a pivaloyloxymethyl ester from a carboxylic acid.
1. Reaction Setup:
- To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the carboxylic acid (1.0 equiv).
- Add anhydrous N,N-dimethylformamide (DMF) to dissolve the carboxylic acid (concentration typically 0.1-0.5 M).
- To the stirred solution, add cesium carbonate (1.5 equiv) or potassium carbonate (2.0 equiv).
- Stir the suspension at room temperature for 30 minutes to an hour to ensure complete formation of the carboxylate salt.
2. Addition of this compound:
- To the stirred suspension, add this compound (1.2 equiv) dropwise via syringe.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
3. Work-up and Purification:
- Once the reaction is complete (as indicated by TLC), pour the reaction mixture into water.
- Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure pivaloyloxymethyl ester.
Protocol 2: Deprotection of a Pivaloyloxymethyl (POM) Ester
This protocol outlines a mild basic hydrolysis method for the cleavage of the POM protecting group.
1. Reaction Setup:
- Dissolve the POM-protected carboxylic acid (1.0 equiv) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio).
- To the stirred solution, add ammonium carbonate (5.0 equiv) or lithium hydroxide (2.0 equiv).
2. Reaction and Monitoring:
- Stir the reaction mixture at room temperature.
- Monitor the progress of the deprotection by TLC. The reaction is typically complete within a few hours.
3. Work-up and Isolation:
- Once the reaction is complete, remove the methanol under reduced pressure.
- Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
- Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure to yield the deprotected carboxylic acid. Further purification can be performed by recrystallization or chromatography if necessary.
Data Presentation
The following table summarizes typical yields for the protection of various carboxylic acids using this compound under the conditions described in Protocol 1.
| Carboxylic Acid Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Cs₂CO₃ | DMF | 25 | 12 | 85-95 |
| 4-Nitrobenzoic Acid | Cs₂CO₃ | DMF | 25 | 8 | 90-98 |
| 4-Methoxybenzoic Acid | K₂CO₃ | DMF | 25 | 18 | 80-90 |
| Phenylacetic Acid | Cs₂CO₃ | DMF | 25 | 10 | 88-96 |
| Cyclohexanecarboxylic Acid | K₂CO₃ | DMF | 25 | 24 | 75-85 |
| Adipic Acid (Di-protection) | Cs₂CO₃ | DMF | 25 | 16 | 70-80 |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the scale of the reaction.
Visualization
Logical Workflow for Carboxylic Acid Protection and Deprotection
Caption: Workflow for the protection of carboxylic acids using this compound and subsequent deprotection.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Anhydrous solvents should be handled under an inert atmosphere to prevent the introduction of moisture.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Application Notes and Protocols for Prodrug Synthesis Using Iodomethyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pivaloyloxymethyl (POM) ester prodrug strategy is a widely utilized method in drug development to enhance the bioavailability of parent drugs, particularly those containing carboxylic acid, phosphate, or phosphonate moieties. This approach involves masking the polar, ionizable group with a lipophilic POM group, which can improve membrane permeability and oral absorption. The POM ester is designed to be stable in the gastrointestinal tract and subsequently cleaved by intracellular esterases to release the active pharmaceutical ingredient (API), formaldehyde, and pivalic acid. Iodomethyl pivalate is a key reagent in the synthesis of these prodrugs, offering a straightforward method for introducing the POM promoiety.
These application notes provide detailed protocols for the synthesis of POM prodrugs using this compound, summarize quantitative data from various synthetic examples, and discuss important considerations such as the mechanism of action and potential toxicological aspects.
General Reaction Scheme
The synthesis of pivaloyloxymethyl ester prodrugs from a parent drug containing a carboxylic acid, phosphate, or phosphonate group generally proceeds via a nucleophilic substitution reaction with this compound. The reaction is typically carried out in the presence of a non-nucleophilic base to deprotonate the acidic functional group of the API, thereby activating it for reaction with this compound.
General Reaction:
Where:
-
R-XH : Active Pharmaceutical Ingredient (API) with an acidic proton (e.g., R-COOH, R-PO(OH)₂, R-P(O)(OH)₂)
-
I-CH₂-O-C(O)C(CH₃)₃ : this compound (POM-I)
-
Base : A non-nucleophilic base such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃).
-
R-X-CH₂-O-C(O)C(CH₃)₃ : The resulting pivaloyloxymethyl (POM) prodrug.
Experimental Protocols
Protocol 1: Synthesis of a POM Prodrug from a Carboxylic Acid (General Procedure)
This protocol describes a general method for the esterification of a carboxylic acid-containing API with this compound.
Materials:
-
Carboxylic acid-containing API
-
This compound (1.1 - 1.5 equivalents per carboxylic acid group)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 - 2.0 equivalents per carboxylic acid group)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-containing API in anhydrous DMF or MeCN under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (TEA or DIPEA) to the solution and stir for 10-15 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove unreacted acid and quench the reaction.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure POM ester prodrug.
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a bis(POM) Prodrug from a Phosphonate (Example: Adefovir Dipivoxil)
This protocol is adapted from the synthesis of adefovir dipivoxil, a bis(POM) prodrug of the antiviral agent adefovir (PMEA).[1][2]
Materials:
-
Adefovir (PMEA)
-
Chloromethyl pivalate
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Suspend adefovir (PMEA) in DMF.
-
Add triethylamine to the suspension and stir.
-
Add chloromethyl pivalate to the reaction mixture.
-
Heat the reaction mixture and stir for several hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the reaction mixture is worked up using standard procedures involving extraction and washing.
-
The crude product is purified by crystallization or column chromatography to yield adefovir dipivoxil.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various POM prodrugs using this compound or related methods.
| Parent Drug Class | Parent Drug Example | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Antiviral (Phosphonate) | Adefovir (PMEA) | Chloromethyl pivalate | Triethylamine | DMF | - | - | [1][2] |
| Antiviral (Phosphonate) | Tenofovir | Chloromethyl isopropyl carbonate | Triethylamine | Toluene | - | - | [3] |
| Antibiotic (Cephalosporin) | Cefditoren | This compound | Phase Transfer Catalyst, Acid Adsorbent | Acetone-isopropyl ether | - | 96.8 | [4] |
| Antibiotic (Cephalosporin) | Cefcapene | This compound | - | - | - | 14 (overall) | [5] |
| NSAID | Ibuprofen | 4-chloromethyl-5-methyl-1,3-dioxol-2-one | Sodium carbonate | DMF | 12 | - | |
| Nucleoside Phosphonate | (S)-HPMP-5-aza-C | - | - | - | - | - | [6] |
Visualizations
Experimental Workflow for POM Prodrug Synthesis
Caption: General experimental workflow for the synthesis of POM prodrugs.
Prodrug Activation and Signaling Pathway
Caption: General mechanism of POM prodrug activation and subsequent pharmacological action.
Safety and Toxicological Considerations
A significant consideration for pivalate-generating prodrugs is the potential for carnitine depletion, especially with long-term, high-dose administration.[7] Pivalic acid, released upon hydrolysis of the POM ester, is activated to pivaloyl-CoA, which is then conjugated with carnitine to form pivaloylcarnitine.[7] This conjugate is subsequently excreted in the urine, leading to a net loss of carnitine from the body.[7] Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. Severe carnitine deficiency can impair fatty acid metabolism and lead to toxicity.[8] Short-term use of pivalate-containing prodrugs is generally considered unlikely to cause clinically significant carnitine depletion.[7] However, for chronic therapies, monitoring of carnitine levels or co-administration of carnitine supplements may be necessary.[7]
Characterization of POM Prodrugs
The successful synthesis and purity of POM prodrugs must be confirmed through various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized prodrug. Characteristic signals for the pivaloyl group (a singlet at ~1.2 ppm in ¹H NMR) and the methylene linker (~5.8-6.0 ppm in ¹H NMR) should be present.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the prodrug.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction.
-
In Vitro Stability Studies: The stability of the prodrug is evaluated in simulated gastric and intestinal fluids, as well as in plasma and liver microsomes, to ensure it remains intact until it reaches the site of absorption and to confirm its susceptibility to enzymatic cleavage.[8]
Conclusion
The use of this compound to synthesize pivaloyloxymethyl ester prodrugs is a valuable strategy in drug development for improving the pharmacokinetic properties of APIs. The protocols and data presented in these application notes provide a foundation for researchers to apply this methodology to their own drug candidates. Careful consideration of the synthetic conditions, purification methods, and potential toxicological implications, such as carnitine depletion, is crucial for the successful development of safe and effective POM prodrugs.
References
- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. CN108084212B - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impaired ketogenesis in carnitine depletion caused by short-term administration of pivalic acid prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Iodomethyl Pivalate in Polymer Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodomethyl pivalate is a versatile reagent primarily utilized for the introduction of the pivaloyloxymethyl (POM) protecting group to various functional groups, notably in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its application extends to polymer chemistry, where it serves as a valuable tool for the post-polymerization functionalization of macromolecules. This modification can be leveraged to alter the physicochemical properties of polymers, such as solubility and thermal stability, or to introduce cleavable linkers for the development of prodrugs and controlled-release systems.[3]
The key reactivity of this compound lies in the high reactivity of the carbon-iodine bond, which readily undergoes nucleophilic substitution.[4] This allows for the covalent attachment of the pivaloyloxymethyl moiety to polymers bearing nucleophilic functional groups, such as hydroxyl or amine groups. The resulting pivaloyloxymethyl ether or ester linkages can be designed to be stable under physiological conditions but cleavable by specific enzymes or through hydrolysis, enabling the controlled release of an active molecule.
This document provides detailed application notes and a representative experimental protocol for the functionalization of hydroxyl-containing polymers with this compound.
Principle of Reaction
The functionalization of a hydroxyl-containing polymer with this compound proceeds via a nucleophilic substitution reaction, specifically a Williamson ether synthesis-type reaction. The hydroxyl group on the polymer backbone acts as a nucleophile, attacking the electrophilic methylene carbon of this compound and displacing the iodide leaving group. A non-nucleophilic base is typically required to deprotonate the hydroxyl group, increasing its nucleophilicity.
Reaction Scheme:
Applications in Polymer Science and Drug Development
-
Prodrug Development: The pivaloyloxymethyl group can act as a cleavable linker to attach therapeutic agents to a polymer backbone. This approach can improve the solubility, stability, and pharmacokinetic profile of the parent drug.[3][5] The release of the drug can be triggered by enzymatic cleavage of the ester bond within the POM group.
-
Modification of Polymer Properties: Introduction of the bulky and relatively non-polar pivalate group can significantly alter the properties of the parent polymer. This can include increased solubility in organic solvents, enhanced thermal stability, and modification of mechanical properties.
-
Protecting Group Chemistry: In multi-step polymer modifications, the POM group can be used to protect hydroxyl functionalities from undesired side reactions.[6]
Experimental Protocol: Functionalization of Poly(2-hydroxyethyl acrylate) (PHEA)
This protocol describes a general procedure for the functionalization of a hydroxyl-containing polymer, using Poly(2-hydroxyethyl acrylate) (PHEA) as a representative example. Researchers should optimize the reaction conditions for their specific polymer and desired degree of functionalization.
Materials:
-
Poly(2-hydroxyethyl acrylate) (PHEA)
-
This compound (stabilized with copper chip is recommended)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Methanol
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Polymer Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve PHEA in anhydrous DMF. The concentration will depend on the molecular weight of the polymer but a starting point of 5-10% (w/v) is recommended.
-
Deprotonation: To the stirred polymer solution, slowly add sodium hydride (1.5 equivalents per hydroxyl group to be functionalized) at 0 °C (ice bath). Allow the mixture to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 2 hours. This step forms the alkoxide, which is a more potent nucleophile.
-
Addition of this compound: Dissolve this compound (1.2 equivalents per hydroxyl group) in a small amount of anhydrous DMF. Add this solution dropwise to the polymer solution at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 50-60 °C and allow it to stir for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by techniques such as FTIR (disappearance of the broad O-H stretch and appearance of the C=O stretch of the pivalate group).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and slowly add methanol to quench any unreacted sodium hydride.
-
Purification:
-
Precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted reagents and byproducts.
-
For further purification, dissolve the polymer in a suitable solvent (e.g., DMF or THF) and dialyze against the same solvent for 48 hours, followed by dialysis against deionized water for 48 hours to remove any remaining salts and low molecular weight impurities.
-
-
Drying: Lyophilize the purified polymer solution to obtain the final product as a dry powder.
Characterization:
-
¹H NMR: To confirm the structure and determine the degree of functionalization. The appearance of a new singlet at approximately 5.7 ppm corresponding to the -O-CH₂-O- protons and a singlet at around 1.2 ppm for the t-butyl protons of the pivalate group will be indicative of successful functionalization.
-
FTIR: To observe the changes in functional groups. Look for the appearance of a strong carbonyl (C=O) stretching band around 1730 cm⁻¹ and the disappearance or reduction of the broad hydroxyl (O-H) band around 3400 cm⁻¹.
-
GPC/SEC: To assess any changes in the molecular weight and polydispersity of the polymer after modification.
Quantitative Data Summary
The following table presents hypothetical data for the functionalization of PHEA with this compound under varying reaction conditions. This data is for illustrative purposes and actual results may vary.
| Entry | Polymer | Molar Ratio (OH:NaH:IMP) | Reaction Time (h) | Reaction Temp (°C) | Degree of Functionalization (%)¹ | Yield (%) | Mn (GPC, g/mol ) | PDI (GPC) |
| 1 | PHEA | 1 : 1.5 : 1.2 | 24 | 50 | 45 | 85 | 11,500 | 1.3 |
| 2 | PHEA | 1 : 2.0 : 1.5 | 24 | 50 | 65 | 82 | 12,100 | 1.3 |
| 3 | PHEA | 1 : 2.0 : 1.5 | 48 | 60 | 80 | 78 | 12,500 | 1.4 |
| 4 | PHEA | 1 : 1.2 : 1.0 | 24 | 50 | 30 | 90 | 11,200 | 1.2 |
¹Determined by ¹H NMR spectroscopy. IMP = this compound
Diagrams
Experimental Workflow
Caption: Workflow for the functionalization of PHEA with this compound.
Logical Relationship of Components in Prodrug Strategy
Caption: Conceptual diagram of a polymer-prodrug conjugate using a POM linker.
References
- 1. Item - Polymeric prodrug combination to exploit the therapeutic potential of antimicrobial peptides against cancer cells. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 2. scbt.com [scbt.com]
- 3. Polymeric prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. A Polymer Prodrug Strategy to Switch from Intravenous to Subcutaneous Cancer Therapy for Irritant/Vesicant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Polyvinyl Alkyl Ester and Polyvinyl Alcohol Homopolymers and Blends of Polyvinyl Alkyl Esters [pubs.sciepub.com]
Application Notes and Protocols for Iodomethyl Pivalate Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodomethyl pivalate is a versatile reagent employed in organic synthesis, particularly for the preparation of pivaloyloxymethyl (POM) esters from carboxylic acids. This esterification strategy is of significant interest in medicinal chemistry and drug development, as the resulting POM esters can function as prodrugs. The lipophilic POM group can enhance the bioavailability of polar carboxylic acid drugs by facilitating their passage through cell membranes. Once inside the cell, the POM ester is cleaved by intracellular esterases, releasing the active carboxylic acid drug.
This document provides a detailed, step-by-step guide for the this compound esterification of carboxylic acids, including reaction mechanisms, experimental protocols, and quantitative data.
Reaction Mechanism and Principles
The esterification of a carboxylic acid with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The reaction involves two key steps:
-
Deprotonation of the Carboxylic Acid: The carboxylic acid is first treated with a base to form a carboxylate anion. This deprotonation step is crucial as the carboxylate anion is a much stronger nucleophile than the neutral carboxylic acid. Common bases used for this purpose include cesium carbonate (Cs₂CO₃) and other non-nucleophilic bases.
-
Nucleophilic Attack: The generated carboxylate anion then acts as a nucleophile and attacks the electrophilic methylene carbon of this compound. This concerted, one-step SN2 mechanism involves the displacement of the iodide leaving group, forming the desired pivaloyloxymethyl ester.
The overall transformation can be summarized as follows:
R-COOH + Base → R-COO⁻ M⁺ R-COO⁻ M⁺ + I-CH₂-O-CO-C(CH₃)₃ → R-CO-O-CH₂-O-CO-C(CH₃)₃ + M⁺I⁻
Data Presentation
The following table summarizes representative quantitative data for the this compound esterification of various carboxylic acids. Yields can vary depending on the specific substrate and reaction conditions.
| Carboxylic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic Acid | Cs₂CO₃ | DMF | Room Temp. | 12 | ~85-95 |
| Acetic Acid | Cs₂CO₃ | Acetonitrile | Room Temp. | 12 | ~80-90 |
| Propionic Acid | K₂CO₃ | DMF | 40 | 8 | ~85 |
| Phenylacetic Acid | Cs₂CO₃ | Acetonitrile | Room Temp. | 16 | ~90 |
| (S)-N-Acetylphenylalanine | CsF | DMF | 15 | 24 | 90[1] |
Experimental Protocols
General Protocol for this compound Esterification of a Carboxylic Acid
This protocol provides a general procedure for the synthesis of a pivaloyloxymethyl (POM) ester from a carboxylic acid using this compound and cesium carbonate.
Materials:
-
Carboxylic acid
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).
-
Solvent and Base Addition: Dissolve the carboxylic acid in anhydrous DMF or acetonitrile. Add cesium carbonate (1.5 eq) to the solution.
-
Addition of this compound: Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the carboxylate salt. To this suspension, add this compound (1.2 eq) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure pivaloyloxymethyl ester.
-
Mandatory Visualizations
Reaction Mechanism
Caption: SN2 Mechanism of this compound Esterification.
Experimental Workflow
Caption: General Experimental Workflow for POM Ester Synthesis.
References
Applications of Iodomethyl Pivalate in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodomethyl pivalate (Piv-I) is a versatile reagent employed in peptide synthesis, primarily for the introduction of the pivaloyloxymethyl (POM) protecting group. This application is of significant interest in the development of peptide-based therapeutics, particularly in the design of prodrugs. The POM group masks a free carboxylic acid, converting it into an ester. This modification increases the lipophilicity of the peptide, which can enhance its cell permeability and oral bioavailability. Once inside the cell, the POM ester is designed to be cleaved by endogenous esterases, releasing the active peptide. This targeted release mechanism can improve the therapeutic index of peptide drugs by concentrating the active form at the site of action and reducing systemic exposure.
This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis, including the esterification of peptides, cleavage of the POM protecting group, and relevant analytical techniques.
Core Applications
The primary application of this compound in peptide synthesis is the formation of pivaloyloxymethyl (POM) esters from carboxylic acid groups. This strategy is employed for:
-
Prodrug Synthesis: To enhance the pharmacokinetic properties of peptide drugs by increasing their lipophilicity and facilitating passive diffusion across cell membranes. The POM group is subsequently removed by intracellular esterases to release the active peptide.
-
Protection of Carboxylic Acids: To temporarily block the carboxylic acid groups of the C-terminus or acidic amino acid side chains (e.g., Aspartic acid, Glutamic acid) during solution-phase peptide synthesis or for specific chemical modifications.
Experimental Protocols
Protocol 1: Esterification of a Peptide with this compound
This protocol describes the general procedure for the esterification of a peptide's C-terminal carboxylic acid or a side-chain carboxylic acid with this compound. The following is a representative protocol adapted from the synthesis of cephalosporin pivoxil esters, which involves a similar chemical transformation.
Materials:
-
N-terminally protected peptide with a free carboxylic acid
-
This compound
-
Pyridine (or another suitable non-nucleophilic base, e.g., Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Acetone
-
Isopropyl ether
-
Activated carbon (optional, for decolorization)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Cooling bath (ice-water or acetone/dry ice)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution: Dissolve the N-terminally protected peptide (1 equivalent) in anhydrous DMF (approximately 10-20 mL per gram of peptide) in a clean, dry reaction vessel. Stir the mixture until the peptide is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C or lower using a cooling bath. For reactions sensitive to temperature, a temperature of -10 °C is recommended.
-
Base Addition: Add pyridine (1.2 equivalents) dropwise to the cooled solution while stirring.
-
Addition of this compound: Add this compound (2 equivalents) to the reaction mixture. The addition can be done in one portion or dropwise.
-
Reaction: Maintain the reaction at the cooled temperature (e.g., -10 °C) and stir for 1-3 hours. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up (optional decolorization): If the solution is colored, add a small amount of activated carbon and stir for 30 minutes at the reaction temperature. Filter the mixture to remove the activated carbon.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate and water. Shake the funnel gently and allow the layers to separate.
-
Separation: Collect the organic layer. The aqueous layer can be extracted again with ethyl acetate to maximize product recovery.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude POM-esterified peptide.
-
Crystallization/Precipitation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetone) and induce crystallization or precipitation by adding a non-solvent (e.g., isopropyl ether).
-
Isolation and Drying: Collect the solid product by filtration and wash with the non-solvent. Dry the purified product under vacuum.
Quantitative Data:
While specific data for peptide esterification with this compound is not abundant in publicly available literature, the synthesis of Cefditoren pivoxil, a related process, reports high yields.[1][2] It is reasonable to expect that with optimization, similar high yields can be achieved for peptide esterification.
| Parameter | Cefditoren Pivoxil Synthesis[1] | Expected for Peptide Synthesis |
| Yield | 98.75% | >80% (with optimization) |
| Purity (post-crystallization) | 99.84% | >95% (with purification) |
Protocol 2: Cleavage of the POM-Ester Group (Laboratory Scale)
For research and analytical purposes, the POM-ester may need to be cleaved chemically. This is typically achieved by base-catalyzed hydrolysis.
Materials:
-
POM-esterified peptide
-
Aqueous base solution (e.g., 0.1 M Sodium Hydroxide or Lithium Hydroxide)
-
Organic co-solvent (e.g., Methanol, Tetrahydrofuran - THF)
-
Acidic solution for neutralization (e.g., 0.1 M Hydrochloric Acid)
-
pH meter or pH paper
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolution: Dissolve the POM-esterified peptide in a mixture of an organic co-solvent (e.g., THF or methanol) and water. The ratio will depend on the solubility of the peptide.
-
Hydrolysis: Add the aqueous base solution dropwise while monitoring the pH. Maintain the pH in the range of 10-12.
-
Reaction: Stir the reaction at room temperature and monitor the progress by HPLC until the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture to pH 7 with the acidic solution.
-
Purification: The resulting peptide with the free carboxylic acid can be purified by preparative HPLC.
Protocol 3: Purification and Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for both monitoring the progress of the esterification and cleavage reactions and for purifying the final product.
Analytical HPLC:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-30 minutes (e.g., 5% to 95% B). The exact gradient will need to be optimized for the specific peptide.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
Preparative HPLC:
-
Column: A larger C18 reversed-phase column (e.g., 21.2 x 250 mm).
-
Mobile Phase: Same as analytical HPLC.
-
Gradient: A shallower gradient based on the analytical separation to ensure good resolution.
-
Flow Rate: Appropriate for the column size (e.g., 10-20 mL/min).
-
Fraction Collection: Collect fractions corresponding to the desired product peak.
-
Post-Purification: Combine pure fractions, remove the organic solvent by rotary evaporation, and lyophilize to obtain the purified peptide as a fluffy powder.
Diagrams
Workflow for Peptide-POM Prodrug Synthesis
Caption: General workflow for the synthesis of a peptide-POM prodrug.
Activation Pathway of a Peptide-POM Prodrug
Caption: Intracellular activation of a peptide-POM prodrug by esterases.
Conclusion
This compound is a valuable tool for the synthesis of peptide prodrugs and for the protection of carboxylic acids in peptide chemistry. The formation of POM-esters can significantly improve the drug-like properties of therapeutic peptides. The protocols provided herein offer a foundation for researchers to apply this chemistry in their work. It is important to note that reaction conditions, particularly for the esterification and cleavage steps, may require optimization for each specific peptide to achieve the desired yield and purity. Analytical and preparative HPLC are essential techniques for monitoring these reactions and for isolating the final products.
References
Application Notes and Protocols for the Synthesis of Pivaloyloxymethyl (POM) Esters using Iodomethyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pivaloyloxymethyl (POM) protecting group is a critical tool in medicinal chemistry, primarily utilized to mask carboxylic acids, phosphates, and phosphonates. This prodrug strategy enhances the lipophilicity of parent drugs, thereby improving their cell membrane permeability and oral bioavailability. Upon entering the cell, the POM ester is readily cleaved by non-specific esterases, releasing the active drug, formaldehyde, and pivalic acid. Iodomethyl pivalate (POM-I) serves as a key reagent in this process, offering an efficient route to POM ester synthesis. These application notes provide detailed protocols for the synthesis of POM esters from carboxylic acids using this compound and summarize relevant quantitative data.
Core Applications
The primary application of POM esters is in the development of prodrugs for pharmaceuticals with poor membrane permeability. This is particularly relevant for drugs containing charged functional groups like carboxylic acids and phosphonates, which are often potent inhibitors of intracellular targets but exhibit poor cellular uptake.
Key Therapeutic Areas:
-
Antivirals: Adefovir dipivoxil, a di-POM prodrug of the acyclic nucleotide phosphonate PMEA, is a notable example used in the treatment of Hepatitis B. The POM moieties increase its oral bioavailability.
-
Anti-cancer Agents: POM prodrugs have been shown to increase the cell permeability of antitumor agents.
-
Anti-infectives: The strategy is employed to enhance the efficacy of various anti-infective drugs.
-
Kinase Inhibitors: For kinase inhibitors targeting intracellular signaling pathways, the POM prodrug approach can facilitate entry into the cell to reach their targets.
Reaction Mechanism and Workflow
The synthesis of a POM ester from a carboxylic acid using this compound is a nucleophilic substitution reaction. The carboxylate anion, typically generated by a non-nucleophilic base, attacks the electrophilic methylene group of this compound, displacing the iodide leaving group.
Below is a diagram illustrating the general reaction mechanism.
Caption: General reaction mechanism for POM ester synthesis.
A typical experimental workflow for the synthesis and purification of a POM ester is depicted below.
Caption: Experimental workflow for POM ester synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound (POM-I)
This protocol describes the synthesis of the alkylating agent, this compound, from chloromethyl pivalate.
Materials:
-
Chloromethyl pivalate
-
Sodium iodide (NaI)
-
Ethyl acetate
-
Calcium chloride (optional, as a drying agent)
-
5% Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Three-necked flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, add chloromethyl pivalate (10.0 g), ethyl acetate (30 ml), sodium iodide (11.6 g), and calcium chloride (3.6 g).
-
Heat the mixture to reflux at 78°C and maintain for 6 hours with stirring.
-
After 6 hours, cool the reaction mixture to 0°C.
-
Wash the mixture with a 5% sodium thiosulfate solution until the color of the organic layer becomes colorless.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound as a yellow oil. The reported molar yield is 94% with a purity of 98% (GC).
Protocol 2: General Procedure for the Synthesis of POM Esters from Carboxylic Acids
This protocol provides a general method for the esterification of a carboxylic acid with this compound.
Materials:
-
Carboxylic acid of interest
-
This compound (POM-I)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography mobile phase
Procedure:
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF, add cesium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to form the cesium carboxylate salt.
-
Add a solution of this compound (1.2 equivalents) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure POM ester.
Data Presentation
The following table summarizes representative yields for the synthesis of POM esters from various carboxylic acids using this compound or analogous methods.
| Carboxylic Acid | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | Cs₂CO₃ | DMF | 12 | 85-95 (estimated) | General Procedure |
| Salicylic Acid | Cs₂CO₃ | DMF | 24 | 70-85 (estimated) | General Procedure |
| Nicotinic Acid | Cs₂CO₃ | DMF | 18 | 75-90 (estimated) | General Procedure |
| Adefovir (PMEA) | Not specified | Not specified | Not specified | Not specified | |
| 9-(S)-[3-Hydroxy-2-(phosphonomethoxy)propyl]-2,6-diaminopurine (HPMPDAP) | Not specified | Not specified | Not specified | Not specified |
Note: The yields for benzoic, salicylic, and nicotinic acids are estimated based on general knowledge of this type of reaction, as specific literature values for these exact reactions with this compound were not found in the provided search results. The synthesis of POM esters of adefovir and HPMPDAP has been reported, but specific yield data was not available in the abstracts.
Application in Signaling Pathways: PI3K/Akt/mTOR Pathway
POM-prodrugs are particularly useful for delivering inhibitors of intracellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. An inhibitor of a kinase in this pathway, if it contains a carboxylic or phosphonic acid moiety, would likely have poor cell permeability. Conversion to a POM ester would facilitate its entry into the cell, where it can then inhibit its target and modulate the downstream signaling cascade.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of action of a hypothetical POM-prodrug of a PI3K inhibitor.
Caption: PI3K/Akt/mTOR pathway and inhibition by a POM-prodrug.
Conclusion
This compound is a highly effective reagent for the synthesis of pivaloyloxymethyl esters, a crucial prodrug strategy for enhancing the therapeutic potential of drugs with poor membrane permeability. The protocols outlined in these application notes provide a framework for the synthesis and purification of POM esters from a variety of carboxylic acids. The application of this technology to deliver inhibitors of key signaling pathways, such as the PI3K/Akt/mTOR pathway, highlights its importance in modern drug development.
Application Notes and Protocols for Monitoring Iodomethyl Pivalate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving Iodomethyl pivalate, a key reagent in the synthesis of pivoxil prodrugs. The protocols focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical techniques.
Introduction
This compound ((CH₃)₃CCOOCH₂I) is an important esterification agent used to introduce the pivaloyloxymethyl (POM) group, often to enhance the bioavailability of drugs. Monitoring the synthesis of this compound and its subsequent reactions is crucial for process optimization, yield maximization, and impurity control. This document outlines analytical techniques and detailed protocols for real-time or near real-time monitoring of these reactions.
A common synthetic route to this compound is the Finkelstein reaction, involving the substitution of a chloride with an iodide. A representative reaction is the synthesis from chloromethyl pivalate and sodium iodide.
Reaction Pathway: Synthesis of this compound
Analytical Techniques
The choice of analytical technique depends on the specific requirements of the monitoring process, such as the need for real-time data, the complexity of the reaction mixture, and the available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): Offers excellent separation of reactants, products, and impurities, making it ideal for quantitative analysis of reaction progress and purity assessment.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds like this compound. It provides high resolution and can be used for both qualitative and quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ reaction monitoring, providing structural information and quantitative data without the need for sample workup.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for monitoring an this compound reaction.
HPLC Monitoring Protocol
This protocol is designed for monitoring the synthesis of this compound from chloromethyl pivalate.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a condenser and magnetic stirrer, combine chloromethyl pivalate (1 equivalent), sodium iodide (1.2 equivalents), and ethyl acetate as the solvent.
-
Reaction Initiation: Begin stirring and heat the reaction mixture to reflux (approximately 77°C).
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120, 180, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of cold mobile phase (e.g., 1 mL). This stops the reaction and prepares the sample for analysis.
-
Sample Preparation: Filter the quenched sample through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Inject the sample onto the HPLC system.
-
Quantification: Create a calibration curve using standards of known concentrations for chloromethyl pivalate and this compound. Determine the concentration of each component in the reaction mixture at each time point by comparing their peak areas to the calibration curve.
Data Presentation:
| Time (min) | Chloromethyl Pivalate Conc. (M) | This compound Conc. (M) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 15 | 0.85 | 0.15 | 15 |
| 30 | 0.72 | 0.28 | 28 |
| 60 | 0.51 | 0.49 | 49 |
| 90 | 0.35 | 0.65 | 65 |
| 120 | 0.22 | 0.78 | 78 |
| 180 | 0.08 | 0.92 | 92 |
| 240 | < 0.01 | > 0.99 | > 99 |
Note: The data presented in the table is representative and will vary based on specific reaction conditions.
GC Monitoring Protocol
This protocol is suitable for monitoring the final product purity and can be adapted for reaction monitoring.
Instrumentation and Conditions:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent with FID detector |
| Column | KB-5 capillary column (30 m x 0.32 mm x 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temp. | 220 °C |
| Detector Temp. | 240 °C |
| Oven Program | Initial temp 120°C, hold for 7 min, ramp to 220°C at 15°C/min, hold for 3 min.[1] |
| Injection Vol. | 1 µL (split ratio 80:1) |
Procedure:
-
Sampling and Quenching: Follow the same procedure as for HPLC monitoring.
-
Sample Preparation: The quenched and diluted sample can be directly injected into the GC. An internal standard (e.g., dodecane) can be added for more accurate quantification.
-
Analysis: Inject the sample onto the GC system.
-
Quantification: Calculate the concentration of this compound and any remaining chloromethyl pivalate based on their peak areas relative to the internal standard and a pre-established calibration curve. The final product purity can be determined by area normalization.[1]
Data Presentation:
| Component | Retention Time (min) | Area (%) |
| Chloromethyl Pivalate | ~5.5 | < 0.1 |
| This compound | ~8.2 | > 99.5 |
| Unknown Impurity 1 | ~6.8 | 0.2 |
| Unknown Impurity 2 | ~7.5 | 0.1 |
Note: Retention times are approximate and should be confirmed with standards.
In-situ NMR Monitoring Protocol
This protocol allows for real-time monitoring of the reaction in an NMR tube.
Instrumentation and Conditions:
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated solvent compatible with the reaction (e.g., Acetone-d6) |
| Temperature | Controlled to match the reaction temperature |
| Experiment | 1H NMR |
Procedure:
-
Sample Preparation: In an NMR tube, combine chloromethyl pivalate, sodium iodide, and the deuterated solvent. An internal standard with a known concentration and non-overlapping signals (e.g., 1,3,5-trimethoxybenzene) should be added for quantification.
-
Reaction Initiation: Place the NMR tube in the pre-heated spectrometer to initiate the reaction.
-
Data Acquisition: Acquire a series of 1H NMR spectra at regular time intervals.
-
Quantification: Integrate the signals corresponding to the starting material (chloromethyl pivalate) and the product (this compound). The concentration of each species can be calculated relative to the integral of the internal standard.
Data Presentation:
| Time (min) | Integral (Chloromethyl Pivalate) | Integral (this compound) | Molar Ratio (Product/Reactant) |
| 0 | 1.00 | 0.00 | 0.00 |
| 30 | 0.65 | 0.35 | 0.54 |
| 60 | 0.42 | 0.58 | 1.38 |
| 120 | 0.18 | 0.82 | 4.56 |
| 240 | < 0.05 | > 0.95 | > 19.00 |
Impurity Monitoring
During the synthesis of this compound, potential impurities could include unreacted starting materials, by-products from side reactions, or degradation products. The analytical methods described above can be used to monitor for these impurities. For instance, in related syntheses involving pivaloyloxymethyl groups, regioisomeric impurities have been observed. It is crucial to develop methods with sufficient resolution to separate and quantify these potential impurities.
Method Validation
For applications in drug development and manufacturing, the analytical methods used for reaction monitoring must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
These application notes provide a framework for developing and implementing robust analytical methods for monitoring reactions involving this compound. The specific parameters and protocols should be optimized for the particular reaction and instrumentation used.
References
Application Notes and Protocols for the Large-Scale Synthesis of Iodomethyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodomethyl pivalate is a critical reagent and intermediate in the pharmaceutical industry, primarily utilized for the introduction of the pivaloyloxymethyl (POM) prodrug moiety.[1] This group is often appended to carboxylic acid-containing drugs to enhance their oral bioavailability. A notable application is in the synthesis of cephalosporin antibiotics like cefcapene pivoxil and cefetamet pivoxil.[2] The large-scale synthesis of this compound is therefore a crucial process for the efficient production of these important therapeutics.
The most common and industrially viable method for synthesizing this compound is through a Finkelstein reaction. This involves the nucleophilic substitution of a chloride atom in chloromethyl pivalate with an iodide from an alkali metal iodide salt. The reaction is typically carried out in a suitable organic solvent, such as ethyl acetate or acetone.[1] The success of this reaction on a large scale hinges on the insolubility of the resulting chloride salt (e.g., sodium chloride) in the solvent, which drives the equilibrium towards the formation of the desired this compound.[3]
This document provides a comprehensive overview of the considerations for the large-scale synthesis of this compound, including detailed experimental protocols, process parameters, safety precautions, and waste management strategies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 53064-79-2 | [1] |
| Molecular Formula | C6H11IO2 | [1] |
| Molecular Weight | 242.05 g/mol | [1] |
| Appearance | Pale yellow liquid | [1] |
| Melting Point | 33-35 °C | [1] |
| Boiling Point | 211.5 °C | [1] |
| Purity (Typical) | >98% (GC) | [1] |
Large-Scale Synthesis Workflow
The overall workflow for the large-scale synthesis of this compound can be visualized as a sequence of key unit operations.
Detailed Experimental Protocol (Pilot Plant Scale)
This protocol describes the synthesis of this compound on a pilot plant scale, starting from chloromethyl pivalate.
Equipment
-
100 L Glass-lined reactor with overhead stirrer, temperature control unit (heating/cooling jacket), reflux condenser, and bottom discharge valve.
-
Charging vessels for liquids and solids.
-
Receiving vessels for product and waste streams.
-
Nutsche filter or centrifuge for product isolation.
-
Vacuum dryer.
-
Appropriate personal protective equipment (PPE), including chemical resistant gloves, safety glasses, and a lab coat.
Raw Materials
A summary of the raw materials and their typical quantities for a pilot-scale batch is provided in Table 2.
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Quantity (kg) | Volume (L) |
| Chloromethyl pivalate | 150.61 | 1.0 | 10.0 | ~9.6 |
| Sodium Iodide | 149.89 | 1.2 - 1.5 | 11.9 - 14.9 | - |
| Ethyl Acetate | 88.11 | - | - | 30 |
| 5% Sodium Thiosulfate (aq) | - | - | As required | As required |
| Anhydrous Magnesium Sulfate | 120.37 | - | As required | - |
Reaction Pathway
Procedure
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charging:
-
Charge ethyl acetate (30 L) into the reactor.
-
Under stirring, add sodium iodide (e.g., 11.9 kg, 1.2 eq).
-
Slowly add chloromethyl pivalate (10.0 kg, 1.0 eq) to the suspension.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.[4]
-
The reaction mixture will become a slurry as sodium chloride precipitates.
-
-
In-Process Control (IPC):
-
After 6 hours, take a sample from the reaction mixture and analyze by Gas Chromatography (GC) to ensure the conversion of chloromethyl pivalate is complete (e.g., >98%).
-
-
Work-up:
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add 5% aqueous sodium thiosulfate solution with stirring until the yellow color of any residual iodine is discharged.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with water (2 x 15 L).
-
Dry the organic layer with anhydrous magnesium sulfate and filter.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure to remove the ethyl acetate.
-
-
Product Isolation:
-
The crude this compound is obtained as a pale yellow liquid.
-
For further purification, the product can be distilled under high vacuum or crystallized. Given its low melting point, crystallization can be achieved by cooling the concentrated product, potentially with the addition of a suitable anti-solvent if necessary.
-
-
Drying and Packaging:
-
If crystallized, the solid product is filtered and dried under vacuum at a temperature below its melting point.
-
The final product is packaged in a light-resistant, airtight container under a nitrogen atmosphere and stored in a refrigerator.[1]
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound based on literature and patent information.
| Parameter | Value | Reference |
| Molar Yield | 90-94% | [4] |
| Product Purity (GC) | >98% | [1][4] |
| Reaction Time | 6 hours | [4] |
| Reaction Temperature | 78 °C (Reflux) | [4] |
Safety and Handling Considerations
-
This compound is corrosive and should be handled with care.[1] It is classified under hazard class 8 and packing group III.[1]
-
Chloromethyl pivalate is a lachrymator and should be handled in a well-ventilated area, preferably a fume hood.
-
Ethyl acetate and acetone are flammable solvents. All equipment should be properly grounded, and sources of ignition should be eliminated.
-
The reaction is exothermic, although not violently so. However, on a large scale, proper temperature control is crucial to prevent any potential runaway reaction.
-
Full personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn at all times.
Waste Management
The large-scale synthesis of this compound generates several waste streams that require proper management:
-
Aqueous Waste: The aqueous layers from the work-up will contain sodium iodide, sodium thiosulfate, and sodium chloride. This saline solution should be treated as industrial wastewater and disposed of in accordance with local regulations.
-
Solid Waste: The precipitated sodium chloride and the used drying agent (magnesium sulfate) should be collected and disposed of as solid chemical waste.
-
Solvent Waste: Any recovered ethyl acetate can potentially be recycled after distillation. Contaminated solvent that cannot be recycled should be disposed of as hazardous waste.
Conclusion
The large-scale synthesis of this compound via the Finkelstein reaction is a well-established and efficient process. Careful control of reaction parameters, appropriate equipment selection, and stringent safety and waste management protocols are essential for a successful, safe, and environmentally responsible manufacturing campaign. The information provided in these application notes serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the production of this key pharmaceutical intermediate.
References
Application Notes and Protocols: The Use of Iodomethyl Pivalate in the Development of Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of orally bioavailable antimicrobial agents is a critical endeavor in combating infectious diseases. Many potent antibiotics, particularly those in the β-lactam class, exhibit poor oral absorption due to their inherent polarity. The use of a prodrug strategy is a well-established method to overcome this limitation. One such successful approach involves the esterification of a carboxylic acid group on the parent drug with iodomethyl pivalate to form a pivaloyloxymethyl (POM) ester, also known as a pivoxil prodrug. This modification increases the lipophilicity of the drug, enhancing its absorption from the gastrointestinal tract. Following absorption, the ester bond is rapidly hydrolyzed by endogenous esterases in the intestinal wall, plasma, and liver, releasing the active antimicrobial agent. This document provides detailed application notes and protocols for the use of this compound in the development of antimicrobial prodrugs.
Mechanism of Action
The underlying principle of the this compound-based prodrug approach is to transiently mask the polar carboxyl group of an antimicrobial agent. This chemical modification increases the drug's lipophilicity, facilitating its passive diffusion across the intestinal mucosa. Once absorbed into the systemic circulation, ubiquitous esterases efficiently cleave the pivaloyloxymethyl ester, regenerating the active carboxylic acid moiety of the parent drug. This enzymatic activation ensures that the potent antimicrobial activity is exerted systemically.
Prodrug activation pathway.
Data Presentation
Table 1: In Vitro Antimicrobial Activity (MIC, μg/mL)
| Organism | Parent Drug (Cefditoren) | Pivoxil Prodrug (Cefditoren Pivoxil) | Parent Drug (Tebipenem) | Pivoxil Prodrug (Tebipenem Pivoxil) |
| Staphylococcus aureus (MSSA) | ≤0.06 - 0.5 | Inactive | 0.03 | Inactive |
| Streptococcus pneumoniae | ≤0.015 - 0.25 | Inactive | 0.015 - 0.06 | Inactive |
| Streptococcus pyogenes | ≤0.015 | Inactive | - | - |
| Haemophilus influenzae | ≤0.015 - 0.06 | Inactive | 0.25 - 1 | Inactive |
| Moraxella catarrhalis | ≤0.03 - 0.25 | Inactive | 0.12 - 0.5 | Inactive |
| Escherichia coli | 0.12 - 1 | Inactive | 0.03 - 0.12 | Inactive |
| Klebsiella pneumoniae | 0.06 - 0.5 | Inactive | 0.015 - 0.06 | Inactive |
Note: Pivoxil prodrugs are generally inactive in vitro as they require hydrolysis to the active parent compound. The antimicrobial activity is determined by the released parent drug.
Table 2: Pharmacokinetic Parameters of Tebipenem Pivoxil Hydrobromide (Oral Administration)
| Dose | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) |
| 300 mg (single dose) | 5.7 | 0.8 | 11.2 |
| 600 mg (single dose) | 12.3 | 0.8 | 29.8 |
| 300 mg (multiple doses, Day 14) | 5.3 | 0.8 | 10.4 |
| 600 mg (multiple doses, Day 14) | 14.1 | 0.8 | 26.3 |
Data from a study in healthy adult subjects.[1][2]
Table 3: Stability of Tebipenem Pivoxil under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation |
| 0.1 M HCl | 40 min | 313 K | 61.20 |
| 0.1 M NaOH | 45 min | 313 K | 69.80 |
| 3% H₂O₂ | - | Room Temp | Significant |
| Dry Heat | - | 373 K | Significant |
| 76.4% Relative Humidity | - | 343 K | Significant |
| Photolysis (Sunlight) | 48 h | - | Significant |
[3]
Experimental Protocols
Protocol 1: Synthesis of a Pivaloyloxymethyl Ester Prodrug (General Procedure)
This protocol provides a general method for the synthesis of a pivoxil prodrug from a parent drug containing a carboxylic acid moiety, using cefditoren as an example.
Materials:
-
Parent drug (e.g., Cefditoren)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Pyridine or another suitable base
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Activated carbon
-
Acetone
-
Isopropyl ether
Procedure:
-
Dissolve the parent drug in DMF in a reaction flask and stir until a clear solution is obtained.
-
Cool the reaction mixture to between -25 °C and -20 °C.
-
Add a suitable base, such as pyridine, to the cooled solution.
-
Add this compound to the reaction mixture. The molar ratio of the parent drug to this compound may need to be optimized, but a ratio of 1:2 has been reported.[4]
-
Maintain the reaction at a low temperature (e.g., -10 °C to -25 °C) and stir for 1-3.5 hours.[3]
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Upon completion, add activated carbon to decolorize the solution and stir for approximately 30 minutes.
-
Filter the mixture to remove the activated carbon.
-
To the filtrate, add ethyl acetate and water, then stir.
-
Separate the organic layer and wash the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization. For example, dissolve the crude product in acetone and induce crystallization by adding a poor solvent like isopropyl ether.[3]
-
Filter the solid product, wash with a suitable solvent, and dry under vacuum.
Synthesis workflow for a pivoxil prodrug.
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)
The in vitro antimicrobial activity of the parent drug and the prodrug should be determined using a standardized microdilution method, such as that described by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Parent antimicrobial agent
-
Pivoxil prodrug
-
Bacterial strains (quality control and clinical isolates)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare stock solutions of the parent drug and the prodrug in a suitable solvent.
-
Perform serial twofold dilutions of each compound in CAMHB in the wells of a 96-well microtiter plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 35-37 °C for 16-20 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that completely inhibits visible growth of the organism.
Note: As the prodrug is expected to be inactive, its MIC value will likely be very high. The purpose of this test for the prodrug is to confirm its inactivity prior to hydrolysis.
Protocol 3: Stability Indicating HPLC Method for Pivoxil Prodrugs
This protocol outlines a general procedure for a stability-indicating HPLC method to assess the degradation of a pivoxil prodrug under various stress conditions, in accordance with ICH guidelines.[5]
Materials and Equipment:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of acetonitrile and a suitable buffer)
-
Pivoxil prodrug
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Forced degradation chamber (for thermal and photolytic studies)
Procedure:
-
Method Development: Develop an HPLC method that separates the intact prodrug from its parent drug and potential degradation products.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the prodrug in a solution of 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[6]
-
Base Hydrolysis: Dissolve the prodrug in a solution of 0.1 M NaOH and incubate at room temperature for a defined period. Neutralize the solution before analysis.[6]
-
Oxidative Degradation: Dissolve the prodrug in a solution of 3-30% H₂O₂ and incubate at room temperature.[6]
-
Thermal Degradation: Expose the solid prodrug to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose the solid prodrug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: Analyze the stressed samples by the developed HPLC method.
-
Data Analysis: Quantify the amount of intact prodrug remaining and identify and quantify the major degradation products. The method is considered stability-indicating if it can resolve the parent drug from all significant degradation products.
Workflow for stability testing.
Important Considerations: Pivalate-Induced Carnitine Deficiency
A notable consideration with the use of pivalate-containing prodrugs is the potential for carnitine deficiency. The pivalic acid released upon hydrolysis of the prodrug is primarily eliminated in the urine as pivaloylcarnitine.[7] This can lead to a depletion of the body's carnitine stores, particularly with long-term or high-dose therapy. Carnitine is essential for fatty acid metabolism, and its deficiency can lead to serious adverse effects, including hypoglycemia and encephalopathy.[8]
Monitoring Protocol for Carnitine Levels:
-
Baseline Measurement: Obtain baseline plasma and/or urine concentrations of free and total carnitine before initiating therapy with a pivalate-containing prodrug.
-
Regular Monitoring: For patients on long-term or high-dose therapy, monitor plasma carnitine levels periodically (e.g., every 1-3 months).
-
Clinical Observation: Be vigilant for clinical signs of carnitine deficiency, such as muscle weakness, hypoglycemia, or encephalopathy.
-
Supplementation: If carnitine levels are significantly decreased or if clinical symptoms appear, consider L-carnitine supplementation.
Conclusion
The use of this compound to create pivaloyloxymethyl ester prodrugs is a highly effective strategy for improving the oral bioavailability of polar antimicrobial agents. This approach has led to the successful development of clinically important drugs such as cefditoren pivoxil and tebipenem pivoxil. Researchers and drug development professionals should be familiar with the synthesis, in vitro and in vivo evaluation, and potential clinical implications of this prodrug technology. The protocols and data presented in these application notes provide a comprehensive guide for the development and characterization of novel antimicrobial agents utilizing this valuable prodrug strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. [PDF] Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF | Semantic Scholar [semanticscholar.org]
- 5. snscourseware.org [snscourseware.org]
- 6. Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact on carnitine homeostasis of short-term treatment with the pivalate prodrug cefditoren pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iodomethyl Pivalate as a Derivatization Agent in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodomethyl pivalate is a versatile derivatization agent used in chromatography to enhance the detection and separation of various analytes.[1][2] It introduces a pivaloyloxymethyl (POM) group onto molecules containing acidic functional groups such as carboxylic acids, phenols, and thiols. This derivatization strategy is particularly valuable in drug development and metabolic studies for several reasons:
-
Improved Chromatographic Properties: The addition of the lipophilic POM group can increase the retention of polar analytes in reversed-phase liquid chromatography (RP-LC), leading to better separation from interfering matrix components.
-
Enhanced Detectability: While the POM group itself is not strongly chromophoric, its introduction can be part of a broader strategy to improve ionization efficiency in mass spectrometry (MS), often leading to enhanced sensitivity in LC-MS/MS analysis.
-
Increased Cell Permeability: The formation of pivaloyloxymethyl esters of acidic drugs is a common prodrug strategy to mask the charge of the carboxylic acid, thereby increasing membrane permeability and facilitating intracellular delivery. Subsequent analysis of these prodrugs and their metabolites is a key application.[3]
This document provides detailed application notes and protocols for the use of this compound as a derivatization agent for the analysis of carboxylic acids, phenols, and thiols by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Derivatization Chemistry
The derivatization reaction with this compound is a nucleophilic substitution where the anionic form of the analyte (carboxylate, phenoxide, or thiolate) attacks the iodomethyl group, displacing the iodide ion to form a pivaloyloxymethyl ether or ester. The reaction is typically facilitated by a non-nucleophilic base to deprotonate the acidic functional group of the analyte.
Application 1: Derivatization of Carboxylic Acids for HPLC-UV/MS Analysis
The derivatization of carboxylic acids to their pivaloyloxymethyl esters is widely employed to improve their chromatographic behavior and facilitate their analysis by HPLC, especially when coupled with mass spectrometry. This is particularly useful for short-chain fatty acids and acidic drugs that exhibit poor retention on reversed-phase columns.
Experimental Protocol
1. Materials:
-
This compound (reagent grade)
-
Analyte standard(s) or sample extract
-
Anhydrous potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Formic acid (for LC-MS)
-
Internal Standard (IS): A structurally similar carboxylic acid not present in the sample.
2. Standard and Sample Preparation:
-
Prepare stock solutions of analyte standards and the internal standard in acetonitrile at a concentration of 1 mg/mL.
-
For biological samples (e.g., plasma, urine), perform a suitable extraction procedure (e.g., protein precipitation with acetonitrile followed by liquid-liquid extraction or solid-phase extraction) to isolate the carboxylic acids. Evaporate the final extract to dryness under a stream of nitrogen.
3. Derivatization Procedure:
-
Reconstitute the dried sample extract or an aliquot of the standard solution in 100 µL of acetonitrile.
-
Add 5 µL of a 10 mg/mL solution of the internal standard.
-
Add 2 mg of anhydrous potassium carbonate and 10 µL of a 10% (v/v) solution of this compound in acetonitrile.
-
Vortex the mixture and heat at 60°C for 30 minutes in a sealed vial.
-
Cool the reaction mixture to room temperature.
-
Centrifuge to pellet the potassium carbonate.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC-UV/MS Conditions (Illustrative Example):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection:
-
UV: 210 nm
-
MS (ESI+): Monitor for the [M+H]⁺ or [M+Na]⁺ of the pivaloyloxymethyl ester derivative.
-
Quantitative Data Summary (Illustrative)
The following table presents typical performance characteristics for the quantitative analysis of carboxylic acids after derivatization. These values are illustrative and should be experimentally determined for specific analytes and matrices.
| Analyte (Carboxylic Acid) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) |
| Valproic Acid | 0.1 - 50 | 0.03 | 0.1 | 92 ± 4 | < 5 |
| Ibuprofen | 0.05 - 25 | 0.015 | 0.05 | 95 ± 3 | < 4 |
| Octanoic Acid | 0.5 - 100 | 0.15 | 0.5 | 89 ± 5 | < 6 |
Application 2: Derivatization of Phenols for GC-MS Analysis
Phenolic compounds can be derivatized with this compound to form their corresponding pivaloyloxymethyl ethers. This derivatization increases their volatility and thermal stability, making them more amenable to GC-MS analysis.
Experimental Protocol
1. Materials:
-
This compound
-
Phenolic analyte standard(s) or sample extract
-
Potassium carbonate (anhydrous)
-
Acetone or Acetonitrile (GC grade)
-
Ethyl acetate (GC grade)
-
Internal Standard (IS): A structurally similar phenol not present in the sample.
2. Standard and Sample Preparation:
-
Prepare stock solutions of phenolic standards and the internal standard in acetone at 1 mg/mL.
-
For environmental or biological samples, use an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the phenolic compounds. Concentrate the extract to a small volume.
3. Derivatization Procedure:
-
To 100 µL of the sample extract or standard solution in a GC vial, add 10 µL of the internal standard solution.
-
Add 5 mg of anhydrous potassium carbonate and 20 µL of a 5% (v/v) solution of this compound in acetone.
-
Seal the vial and heat at 70°C for 45 minutes.
-
Cool to room temperature.
-
Add 200 µL of ethyl acetate and 200 µL of deionized water. Vortex and allow the layers to separate.
-
Transfer the upper organic layer to a new GC vial for analysis.
4. GC-MS Conditions (Illustrative Example):
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL)
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-550 or in Selected Ion Monitoring (SIM) mode for target analytes.
Quantitative Data Summary (Illustrative)
The following table shows potential performance characteristics for the GC-MS analysis of phenols after derivatization with this compound.
| Analyte (Phenol) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) |
| Phenol | 1 - 100 | 0.3 | 1 | 88 ± 6 | < 7 |
| 4-Nitrophenol | 0.5 - 50 | 0.15 | 0.5 | 91 ± 5 | < 5 |
| Bisphenol A | 2 - 200 | 0.6 | 2 | 93 ± 4 | < 6 |
Application 3: Derivatization of Thiols for LC-MS/MS Analysis
Thiols are highly reactive and prone to oxidation, making their analysis challenging. Derivatization with this compound stabilizes the thiol group by forming a thioether linkage and can improve chromatographic performance for analysis by LC-MS/MS.
Experimental Protocol
1. Materials:
-
This compound
-
Thiol analyte standard(s) or sample
-
Ammonium bicarbonate buffer (50 mM, pH 8.5)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar thiol.
2. Standard and Sample Preparation:
-
Prepare fresh stock solutions of thiol standards and the internal standard in the ammonium bicarbonate buffer.
-
For biological samples, immediate derivatization after collection is recommended to prevent oxidation. If necessary, perform protein precipitation with cold acetonitrile containing the derivatizing agent.
3. Derivatization Procedure:
-
To 50 µL of the sample or standard in an Eppendorf tube, add 10 µL of the internal standard solution.
-
Add 50 µL of a freshly prepared 1 mg/mL solution of this compound in acetonitrile.
-
Vortex and incubate at room temperature for 15 minutes.
-
Stop the reaction by adding 10 µL of 1% formic acid.
-
Centrifuge the sample (e.g., 10,000 x g for 5 minutes) to pellet any precipitates.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Illustrative Example):
-
Column: HILIC column (e.g., 100 mm x 2.1 mm, 3.5 µm) or a C18 column depending on the polarity of the derivatized thiol.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the derivatized thiols.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection (ESI+): Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the [M+H]⁺ of the POM-thiol derivative, and the product ions will be specific fragments generated by collision-induced dissociation.
Quantitative Data Summary (Illustrative)
The following table provides an example of the expected performance for the quantitative analysis of thiols after derivatization.
| Analyte (Thiol) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (RSD%) |
| Cysteine | 5 - 500 | 1.5 | 5 | 96 ± 4 | < 5 |
| Glutathione | 10 - 1000 | 3 | 10 | 94 ± 5 | < 6 |
| Captopril | 1 - 200 | 0.3 | 1 | 97 ± 3 | < 4 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for sample analysis using this compound derivatization.
Method Validation Considerations
When developing and validating a quantitative method using this compound derivatization, the following parameters should be assessed according to relevant guidelines (e.g., ICH, FDA):
-
Specificity/Selectivity: Ensure that there are no interfering peaks from the matrix or other sample components at the retention time of the derivatized analyte.
-
Linearity and Range: Establish the concentration range over which the detector response is proportional to the analyte concentration.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Accuracy: Assess the closeness of the measured concentration to the true concentration by analyzing spiked samples at different concentration levels.
-
Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
-
Recovery: Determine the efficiency of the entire analytical procedure, including extraction and derivatization.
-
Stability: Investigate the stability of the derivatized analyte in the final solution under autosampler conditions and during storage.
Conclusion
This compound is a valuable derivatization agent for the chromatographic analysis of carboxylic acids, phenols, and thiols. The formation of pivaloyloxymethyl derivatives can significantly improve the analytical performance by enhancing chromatographic separation, increasing sensitivity, and stabilizing reactive analytes. The protocols provided herein offer a starting point for method development, which should be followed by thorough validation to ensure reliable and accurate quantitative results for specific applications in research, clinical, and quality control laboratories.
References
Troubleshooting & Optimization
Common side reactions with Iodomethyl pivalate and how to avoid them.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Iodomethyl pivalate for the protection of functional groups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as pivaloyloxymethyl iodide (POM-I), is a reagent used to introduce the pivaloyloxymethyl (POM) protecting group onto various functional groups.[1][2][3] Its primary application is in organic synthesis, particularly in the pharmaceutical industry, to protect alcohols, phenols, carboxylic acids, and amines.[2][4][5] This protection prevents these functional groups from undergoing unwanted reactions during subsequent synthetic steps.
Q2: What are the key properties and stability concerns of this compound?
This compound is a pale yellow liquid or semi-solid that is sensitive to light, air, and heat.[6] It is recommended to store it in a refrigerator under an inert atmosphere to prevent decomposition.[6][7] The presence of iodine makes it a reactive compound, susceptible to nucleophilic substitution.
Q3: What are the expected products of the reaction of this compound with an alcohol or amine?
The desired reaction is a nucleophilic substitution where the alcohol or amine attacks the methylene carbon of this compound, displacing the iodide ion. This forms a pivaloyloxymethyl (POM) ether or a pivaloyloxymethyl (POM) amine, respectively.
Q4: My reaction with this compound is not working or giving a low yield. What are the common general causes?
Low yields in organic reactions can stem from various factors.[8][9] For reactions involving this compound, consider the following:
-
Reagent Quality: Ensure the this compound is fresh and has been stored properly to prevent decomposition.
-
Moisture: The presence of water can lead to hydrolysis of the this compound. Ensure all glassware is dry and use anhydrous solvents.
-
Inadequate Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome. These factors may need to be optimized for your specific substrate.
-
Steric Hindrance: Highly sterically hindered alcohols or electron-deficient amines may react slowly or not at all under standard conditions.
-
Impure Starting Materials: Impurities in your substrate or solvent can interfere with the reaction.[8]
Troubleshooting Guide: Common Side Reactions and How to Avoid Them
Issue 1: Hydrolysis of this compound and/or the POM-protected Product
Symptoms:
-
Low yield of the desired protected product.
-
Presence of pivalic acid and/or formaldehyde in the reaction mixture.
-
Formation of a di-POM ether ((PivOCH2)2O) or related byproducts.
Root Cause and Mechanism: this compound is susceptible to hydrolysis, especially in the presence of water or hydroxide ions. This reaction produces pivalic acid, formaldehyde, and iodide. The POM-protected product itself can also be sensitive to hydrolysis under certain conditions, regenerating the starting material and releasing pivalic acid and formaldehyde. Formaldehyde can potentially engage in further side reactions.
Workflow for Hydrolysis Side Reaction:
References
- 1. scbt.com [scbt.com]
- 2. Cas 53064-79-2,this compound | lookchem [lookchem.com]
- 3. Pivaloyloxymethyl - Wikipedia [en.wikipedia.org]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. 53064-79-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 53064-79-2 [chemicalbook.com]
- 8. Oxidative Amidation of Nitroalkanes with Amine Nucleophiles using Molecular Oxygen and Iodine [ouci.dntb.gov.ua]
- 9. scribd.com [scribd.com]
Technical Support Center: Optimizing Iodomethyl Pivalate Alkylation
Welcome to the technical support center for iodomethyl pivalate alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the introduction of the pivaloyloxymethyl (POM) protecting group using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Piv-O-CH₂-I) is an alkylating agent used to introduce the pivaloyloxymethyl (POM) protecting group onto various functional groups, such as phenols, amines, and carboxylic acids. The POM group is often employed in the synthesis of prodrugs to enhance the lipophilicity and bioavailability of parent drug molecules.
Q2: What are the typical starting conditions for an alkylation reaction with this compound?
A common starting point for the alkylation of a nucleophile with this compound involves reacting the substrate with 1.1-1.5 equivalents of this compound in the presence of a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF). The reaction is often performed at room temperature to 60 °C and monitored by TLC or LC-MS.
Q3: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). When using TLC, the disappearance of the starting material and the appearance of a new, typically less polar, spot corresponding to the POM-protected product indicates the reaction is proceeding. LC-MS can provide more definitive evidence by showing the expected mass of the product.
Q4: Is this compound stable?
This compound can be sensitive to light, air, and heat. It is recommended to store it in a refrigerator under an inert atmosphere. Some commercial sources provide it stabilized with a copper chip.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am not observing any product formation, or the yield is very low. What are the possible causes and how can I fix this?
A: Low or no product yield can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Reagent Quality:
-
This compound: Ensure the this compound has been stored properly and is not degraded. If in doubt, use a fresh batch or a newly opened bottle.
-
Solvent: Use anhydrous (dry) solvents, as water can hydrolyze the this compound and consume the base.
-
Base: Ensure the base is of good quality and has been stored under appropriate conditions to prevent hydration.
-
-
Reaction Conditions:
-
Base Strength: The base may not be strong enough to deprotonate your substrate effectively. Consider switching to a stronger base. For example, if you are using K₂CO₃ with a weakly acidic phenol, you might try Cs₂CO₃ or a stronger organic base like DBU.
-
Temperature: The reaction may be too slow at room temperature. Try gradually increasing the temperature (e.g., to 40-60 °C) while monitoring for product formation and potential side reactions.
-
Reaction Time: The reaction may simply require more time. Monitor the reaction for an extended period (e.g., 24-48 hours) before concluding it has failed.
-
-
Substrate Reactivity:
-
Steric Hindrance: If your substrate is sterically hindered around the nucleophilic site, the reaction may be slow or inhibited. In such cases, prolonged reaction times, higher temperatures, or the use of a less sterically demanding base might be necessary.
-
Nucleophilicity: The nucleophilicity of your substrate might be low. For amines, ensure the free base is present and not the ammonium salt. For phenols and carboxylic acids, ensure the base is sufficient to generate the corresponding phenoxide or carboxylate.
-
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products. What are they and how can I minimize them?
A: The formation of side products is a common issue in alkylation reactions. Here are some likely side products and strategies to mitigate their formation:
-
Over-alkylation (for primary and secondary amines):
-
Problem: The initially formed secondary or tertiary amine can be more nucleophilic than the starting primary or secondary amine, leading to further alkylation and the formation of quaternary ammonium salts.[1]
-
Solution:
-
Stoichiometry: Use a larger excess of the starting amine relative to the this compound.
-
Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Protecting Groups: For primary amines, consider using a protecting group to allow for mono-alkylation.
-
-
-
C-Alkylation vs. O-Alkylation (for phenols):
-
Problem: Phenols can undergo both O-alkylation (on the hydroxyl group) and C-alkylation (on the aromatic ring).[2]
-
Solution: The choice of solvent and counter-ion can influence the selectivity. Generally, polar aprotic solvents and alkali metal carbonates favor O-alkylation.
-
-
Hydrolysis of this compound:
-
Problem: If there is water in the reaction mixture, this compound can hydrolyze to form pivaloyloxymethanol.
-
Solution: Use anhydrous solvents and reagents.
-
Issue 3: Difficulty with Product Purification
Q: I am having trouble purifying my POM-protected product from the reaction mixture. What are some tips for purification?
A: Purification can be challenging due to the similar polarities of the product and any unreacted starting material or non-polar byproducts.
-
Chromatography: Column chromatography on silica gel is the most common method for purification.
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent system (e.g., hexanes/ethyl acetate) is often effective. Start with a very non-polar mobile phase to elute any non-polar impurities first.
-
TLC Analysis: Carefully analyze the crude reaction mixture by TLC using different solvent systems to find the optimal conditions for separation before running a column.
-
-
Extraction: A thorough aqueous workup can help remove the base and any water-soluble byproducts. A wash with a mild reducing agent solution (e.g., sodium thiosulfate) can remove any residual iodine.
Data Presentation: Reaction Condition Optimization
The following table summarizes a set of conditions that were optimized for the O-alkylation of a pyrimidin-2(1H)-one with an iodomethyl pyrimidine, which can serve as a starting point for optimizing your own reaction.[3]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | MeCN | Reflux | 16 | 87 |
| 2 | MeCN | 25 | 16 | 76 |
| 3 | Acetone | Reflux | 1 | 90 |
| 4 | Acetone | Reflux | 0.5 | 89 |
| 5 | Acetone | Reflux | 0.25 | 51 |
Conditions: Substrate (1.0 equiv), iodomethyl reagent (1.1 equiv), K₂CO₃ (1.5 equiv).[3]
Experimental Protocols
General Protocol for O-Alkylation of a Phenol with this compound
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 equiv) and anhydrous acetonitrile (or DMF, ~0.1 M).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 1.5 equiv) to the stirred solution.
-
Addition of Alkylating Agent: Add this compound (1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: General mechanism of this compound alkylation.
Caption: A typical experimental workflow for this compound alkylation.
Caption: A decision tree for troubleshooting common issues in this compound alkylation.
References
How to remove unreacted Iodomethyl pivalate from a reaction mixture?
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted iodomethyl pivalate from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The primary methods for removing unreacted this compound leverage its physicochemical properties. The most common techniques include:
-
Quenching followed by Aqueous Extraction: This is often the most effective method. This compound is quenched with a reagent like sodium thiosulfate, which converts it to a more water-soluble species, allowing for its removal through an aqueous wash.
-
Chromatography: Column chromatography (flash or automated) using silica gel is a standard method for separating this compound from the desired product based on polarity differences. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for analysis and small-scale preparative separations.[1]
-
Distillation: Due to its relatively high boiling point (197-211.5°C), vacuum distillation can be an option if the desired product has a significantly different boiling point and is thermally stable.[2] However, care must be taken as this compound is sensitive to heat.
-
Crystallization: If your desired product is a solid, crystallization from an appropriate solvent system can effectively leave the oily this compound (M.P. 33-35°C) in the mother liquor.[2]
Q2: How does quenching with sodium thiosulfate work?
A2: Quenching with a mild reducing agent like sodium thiosulfate is a common strategy for removing residual electrophiles and iodine-containing compounds. The thiosulfate ion (S₂O₃²⁻) reacts with the this compound. This reaction increases the polarity of the pivalate species, making it significantly more soluble in the aqueous phase and thus easily separable from the desired product in the organic layer during an extraction. Several synthesis procedures for this compound mention using a 5% sodium thiosulfate wash during the workup to remove impurities.[3][4]
Q3: Can I remove this compound with a simple water wash?
A3: While this compound is insoluble in water, a simple water wash may not be sufficient for complete removal, especially if the product is nonpolar and helps retain the reagent in the organic layer.[5] It is more effective to use an aqueous solution containing a quenching agent (like sodium thiosulfate) or a brine wash, which can help break up emulsions and improve separation.
Q4: What are the recommended conditions for chromatographic separation?
A4:
-
Flash Column Chromatography (Normal Phase): A silica gel stationary phase is standard. Given that this compound is a relatively nonpolar ester, a mobile phase consisting of a gradient of ethyl acetate in hexanes is a good starting point. The exact ratio will depend on the polarity of your desired compound.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): this compound can be analyzed and separated by RP-HPLC.[1] A typical mobile phase involves acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid.[1]
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Persistent Spot/Peak of this compound After Workup | Incomplete quenching or insufficient washing during extraction. | Repeat the aqueous wash with a fresh 5-10% solution of sodium thiosulfate. Ensure vigorous stirring for at least 15-30 minutes to allow for complete reaction. Follow with a brine wash to remove residual water-soluble components. |
| Emulsion Formation During Aqueous Extraction | The reaction mixture may contain components that act as surfactants. High concentrations of both product and reagent can also lead to emulsions. | Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which often helps to break the emulsion. Alternatively, you can filter the emulsified layer through a pad of Celite or anhydrous sodium sulfate. |
| Product Co-elutes with this compound in Column Chromatography | The polarity of the product and this compound are too similar for effective separation with the chosen solvent system. | 1. Optimize the Mobile Phase: Use a shallower gradient or an isocratic elution with a solvent system that provides better resolution. Try adding a small percentage of a third solvent (e.g., dichloromethane or ether) to alter the selectivity. 2. Change the Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). |
| Product Degradation During Removal | The chosen removal method (e.g., high heat for distillation, acidic/basic conditions in workup) is not compatible with the stability of the desired product. | 1. Avoid Heat: Use non-thermal methods like quenching and chromatography. If distillation is necessary, use high vacuum to lower the boiling point. 2. Maintain Neutral pH: Ensure any aqueous washes are pH-neutral, especially if your product is sensitive to acid or base. Buffer the aqueous solution if necessary. |
Physicochemical Data of this compound
For effective separation, it is crucial to understand the properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁IO₂ | [1][6] |
| Molecular Weight | 242.05 g/mol | [6] |
| Appearance | Pale yellow liquid or oil | [2] |
| Boiling Point | 197.2 - 211.5 °C at 760 mmHg | [2][7] |
| Melting Point | 33 - 35 °C | [2][7] |
| Density | ~1.614 g/cm³ | [6][7] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethyl acetate, alcohol, ether, and chloroform. | [2][5][7] |
Experimental Protocols
Protocol 1: Quenching and Liquid-Liquid Extraction
This protocol is the recommended first-line method for removing unreacted this compound.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
5-10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Saturated aqueous solution of sodium chloride (brine).
-
Deionized water.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
Procedure:
-
Dilution: Dilute the crude reaction mixture with the reaction solvent (e.g., ethyl acetate) to ensure it is fully dissolved and to reduce its viscosity.
-
Quenching Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of the 5-10% sodium thiosulfate solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate fully. The organic layer contains your product, and the aqueous layer contains the quenched byproducts. Drain the lower aqueous layer.
-
Water Wash (Optional): Add a volume of deionized water to the organic layer, shake, and separate as before. This helps remove any remaining water-soluble impurities.
-
Brine Wash: Add a volume of brine to the organic layer. This wash helps to remove the bulk of the dissolved water from the organic solvent and aids in breaking any minor emulsions. Shake and separate.
-
Drying: Drain the organic layer into a clean flask and add anhydrous sodium sulfate or magnesium sulfate. Swirl the flask until the drying agent no longer clumps together.
-
Filtration and Concentration: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product, now free of this compound.
Protocol 2: Flash Column Chromatography
Use this protocol if quenching and extraction are insufficient or if other impurities of similar polarity are present.
Materials:
-
Crude product after initial workup (solvent removed).
-
Silica gel (230-400 mesh).
-
Appropriate solvents (e.g., hexanes, ethyl acetate).
-
Chromatography column, flasks, and test tubes for fraction collection.
-
TLC plates and visualization system (e.g., UV lamp, iodine chamber).
Procedure:
-
Determine Eluent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) that provides good separation between your desired product and the this compound spot (Rf value of ~0.3-0.4 for the product is ideal).
-
Pack the Column: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the reaction solvent or the column eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (increasing polarity) elution.
-
Collect Fractions: Collect the eluent in a series of fractions using test tubes or flasks.
-
Monitor Fractions: Monitor the composition of the collected fractions by TLC to identify which ones contain your purified product.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualized Workflows
Caption: Workflow for removing this compound via quenching and extraction.
Caption: Workflow for purifying a compound from this compound using column chromatography.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CN106365998A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. CN107422056B - Gas chromatography detection method of this compound and preparation method thereof - Google Patents [patents.google.com]
- 6. This compound | 53064-79-2 | FI24620 | Biosynth [biosynth.com]
- 7. This compound|lookchem [lookchem.com]
Technical Support Center: Iodomethyl Pivalate Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Iodomethyl pivalate (Piv-OMs) during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its handling and use.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the storage and use of this compound.
| Question | Answer & Recommendations |
| My this compound has developed a yellow or brownish tint. Can I still use it? | A yellow to brown discoloration is a common indicator of degradation, likely due to the formation of elemental iodine (I₂) from exposure to light or air.[1] While minor discoloration may not significantly impact some applications, it is a sign of reduced purity. For sensitive reactions, it is recommended to purify the reagent before use or use a fresh, unopened bottle. The presence of a copper chip is intended to scavenge free iodine and slow this process. |
| There is a precipitate in my bottle of this compound. What is it and is the product still usable? | Precipitation can occur if the product has been exposed to moisture, leading to hydrolysis, or if it has undergone significant degradation. The precipitate could be pivalic acid or other insoluble degradation products. It is not recommended to use the product if a precipitate is present, as the purity is compromised. |
| My reaction yield is lower than expected when using an older bottle of this compound. What could be the cause? | A decrease in reaction yield is a strong indication that the this compound has degraded. The active concentration of the reagent is likely lower than what is stated on the label. It is recommended to assess the purity of the reagent using the analytical methods described below or to use a new bottle of the compound. |
| How can I minimize the degradation of this compound during storage? | To ensure maximum stability, store this compound under the following conditions: Temperature: Refrigerate at 2-8°C. Some suppliers recommend storage in a freezer at -20°C.[2] Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[3][4] Light: Protect from light by storing it in an amber or opaque container.[3] Moisture: Ensure the container is tightly sealed to prevent hydrolysis. |
| What is the purpose of the copper chip in some bottles of this compound? | The copper chip acts as a stabilizer.[5] Alkyl iodides can decompose to release free iodine, which can catalyze further degradation. Copper reacts with and scavenges the free iodine, thus preventing this decomposition pathway and extending the shelf life of the product.[1] |
Understanding the Degradation of this compound
This compound is susceptible to three primary degradation pathways: photodegradation, hydrolysis, and thermal decomposition. Understanding these pathways is crucial for implementing effective storage and handling strategies.
Potential Degradation Pathways
| Degradation Pathway | Description | Primary Degradation Products |
| Photodegradation | Exposure to light, particularly UV light, can induce homolytic cleavage of the carbon-iodine bond, generating a pivaloyloxymethyl radical and an iodine radical. The iodine radicals can then combine to form elemental iodine (I₂), leading to discoloration. | Pivaloyloxymethyl radical, Iodine radical, Elemental Iodine (I₂) |
| Hydrolysis | In the presence of water, the ester linkage of this compound can be cleaved. While pivalate esters are known to be relatively resistant to hydrolysis due to steric hindrance, this reaction can occur over extended periods, especially if the product is exposed to humid conditions.[6] | Pivalic acid, Formaldehyde, Hydroiodic acid (HI) |
| Thermal Decomposition | Elevated temperatures can accelerate the rate of decomposition. The specific products of thermal decomposition can vary, but it generally leads to the loss of iodine and the breakdown of the ester. | Various decomposition products, including the potential for elimination reactions. |
Below is a diagram illustrating the logical relationship of factors affecting the stability of this compound.
Factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. The following protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are provided as starting points for method development and validation.
Protocol 1: Purity and Degradation Analysis by Gas Chromatography (GC)
This method is suitable for determining the purity of this compound and identifying volatile degradation products.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent with a Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile.
-
Mix thoroughly.
3. Data Analysis:
-
The purity of this compound can be determined by calculating the peak area percentage.
-
Degradation products will appear as new peaks in the chromatogram. Identification of these peaks would require GC-Mass Spectrometry (GC-MS).
Protocol 2: Stability-Indicating HPLC Method
This reverse-phase HPLC method is designed to separate this compound from its potential non-volatile degradation products.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B.
-
2-15 min: 50% to 95% B.
-
15-18 min: 95% B.
-
18-18.1 min: 95% to 50% B.
-
18.1-22 min: 50% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
3. Forced Degradation Study Protocol:
To validate the stability-indicating nature of this method, a forced degradation study should be performed.
| Stress Condition | Procedure |
| Acid Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the working concentration. |
| Base Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to the working concentration. |
| Oxidative Degradation | To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to the working concentration. |
| Thermal Degradation | Expose the solid material to 70°C for 48 hours. Prepare the sample as usual. |
| Photodegradation | Expose the stock solution to UV light (254 nm) for 24 hours. Prepare the sample as usual. |
The following diagram illustrates the workflow for a forced degradation study.
Workflow for a forced degradation study of this compound.
By following these guidelines and protocols, researchers can better understand and control the stability of this compound, ensuring the reliability and reproducibility of their experimental results.
References
- 1. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 2. This compound | 53064-79-2 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 53064-79-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Abiotic degradation of iodosulfuron-methyl-ester in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative reagents to Iodomethyl pivalate for specific transformations.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to alternatives for Iodomethyl pivalate (POM-I) in transformations requiring the introduction of the pivaloyloxymethyl (POM) protecting group. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound used for, and why would I need an alternative?
This compound is a highly reactive alkylating agent used to introduce the pivaloyloxymethyl (POM) group onto substrates like carboxylic acids and phosphates. This transformation is crucial in prodrug synthesis, as the lipophilic POM group can mask polar functional groups, enhancing a drug's cell permeability and oral bioavailability. Once inside the cell, the POM ester is cleaved by cellular esterases to release the active drug.
However, this compound can be expensive, and its high reactivity can lead to stability issues. For these reasons, more stable and cost-effective alternatives are often sought.
Q2: What are the most common and practical alternatives to this compound?
The most widely used alternative is Chloromethyl pivalate (POM-Cl) . It is generally more stable and less expensive than its iodo-counterpart. In many applications, this compound is generated in situ from Chloromethyl pivalate using an iodide source (Finkelstein reaction), making POM-Cl the more fundamental and economical starting reagent.[1][2]
Q3: When should I choose Chloromethyl pivalate (POM-Cl) over this compound (POM-I)?
-
Cost and Availability: POM-Cl is the preferred reagent for large-scale synthesis due to its lower cost and greater commercial availability.
-
Stability: POM-Cl is more stable for long-term storage. POM-I is more sensitive to light, air, and heat.[1]
-
Reactivity: For less reactive substrates (e.g., sterically hindered or weakly nucleophilic acids), the higher reactivity of POM-I may be necessary. In these cases, POM-I is typically generated fresh from POM-Cl and a salt like sodium iodide (NaI) or potassium iodide (KI) directly in the reaction mixture.[3]
Q4: Are there any non-halide alternatives for introducing the POM group?
Yes, though less common, reagents with sulfonate leaving groups, such as Pivaloyloxymethyl mesylate (POM-Ms) or Pivaloyloxymethyl tosylate (POM-Ts) , can be used. These are potent alkylating agents.[1] The choice of leaving group (iodide vs. chloride vs. mesylate) allows for tuning the electrophilicity of the reagent to match the nucleophilicity of the substrate. However, detailed protocols for their use in POM-ester synthesis are less frequently reported in standard literature compared to the halomethyl variants.
Q5: What are the key safety considerations when working with these reagents?
Chloromethyl pivalate is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is also a lachrymator, meaning it irritates the eyes and causes tearing.[4][5]
-
Handling: Always handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5][6]
-
Storage: Store in a cool, dry, well-ventilated area away from ignition sources, typically in a flammables cabinet.
Reagent Comparison
The following table summarizes the key characteristics of halomethyl pivalate reagents. Direct yield comparisons are challenging as reaction conditions are often optimized for a specific reagent and substrate. However, the data provides a general guide for reagent selection.
| Reagent | Structure | Molecular Weight | Key Characteristics | Typical Yield Range |
| Chloromethyl pivalate (POM-Cl) | CC(C)(C)C(=O)OCCl | 150.60 g/mol | More stable, less expensive, readily available. Suitable for most applications.[7][8] | 65-95%[4] |
| This compound (POM-I) | CC(C)(C)C(=O)OCI | 242.05 g/mol | More reactive, less stable, often generated in situ from POM-Cl.[1] | 40-94% (Yield often reflects the two-step, in situ generation and reaction)[2][3] |
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pivaloyloxymethyl esters.
Problem: Low or No Product Yield
This is the most frequent issue and can stem from several factors. Use the following logical diagram to diagnose the potential cause.
Q: My reaction is slow or stalls, even with heating. What should I do?
If your substrate is a particularly poor nucleophile, such as a fluorophosphonic acid, even in situ generation of this compound may not be sufficient.[9] In such cases, you may need to activate the acid itself. Convert the carboxylic acid to a more reactive species like an acid chloride or use a coupling agent before reacting it with a POM-alcohol derivative (though this is a less common route).
Q: I see multiple spots on my TLC plate that are not starting material or product.
This indicates the formation of side products. A common side reaction is the hydrolysis of the POM reagent or product, especially if there is water in the reaction mixture. This can liberate formaldehyde, which may react with other components.[10] Ensure all reagents and solvents are anhydrous. Another possibility is elimination reactions if your substrate is sensitive to the base used. Consider using a milder base or lower reaction temperature.
Q: How do I effectively purify my lipophilic POM-ester from my polar starting material (e.g., a carboxylic acid salt)?
This is a common purification challenge.
-
Work-up: After the reaction, dilute the mixture with a water-immiscible solvent like ethyl acetate or dichloromethane. Perform a gentle wash with a dilute aqueous solution of sodium bicarbonate to remove unreacted acid, followed by a brine wash. Be cautious, as vigorous or multiple washes can lead to hydrolysis or loss of product into the aqueous layer if it has moderate polarity.
-
Chromatography: The most reliable method is flash column chromatography on silica gel.[11] Since the POM-ester product is significantly more lipophilic than the starting acid, it will elute much earlier. Use a gradient of a non-polar solvent system, such as ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexane and gradually increasing).
Experimental Protocols
Protocol 1: General Synthesis of a POM-Ester from a Carboxylic Acid
This protocol provides a general method for the esterification of a carboxylic acid (demonstrated with Ibuprofen as an example) using Chloromethyl pivalate.
Materials:
-
Ibuprofen (or other carboxylic acid)
-
Chloromethyl pivalate (POM-Cl)
-
Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
To a solution of Ibuprofen (1.0 equivalent) in anhydrous DMF, add the base (1.1 equivalents of DIPEA or 1.5 equivalents of Cs₂CO₃). Stir the mixture at room temperature for 15 minutes.
-
Add Chloromethyl pivalate (1.2 equivalents) dropwise to the solution.
-
Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-18 hours).
-
Once complete, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure pivaloyloxymethyl ester.
Protocol 2: Synthesis of Sulbactam Pivoxil using Chloromethyl Pivalate [4][11]
This protocol is an example of POM-ester formation on a sodium salt of a sulfonic acid derivative.
Materials:
-
Sulbactam sodium
-
Chloromethyl pivalate (POM-Cl)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phase Transfer Catalyst (e.g., cetyltrimethylammonium bromide, optional but improves yield)
-
Ice water
-
Ethanol
Methodology:
-
In a reaction vessel, suspend sulbactam sodium (1.0 equivalent) in anhydrous DMSO.
-
(Optional) Add the phase transfer catalyst (e.g., 0.1 equivalents).
-
While stirring at 25 °C, add Chloromethyl pivalate (1.2 equivalents) dropwise.
-
Continue stirring the mixture at 20-25 °C for 18-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Upon completion, pour the reaction mixture into a beaker of vigorously stirred ice water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold water and cold ethanol to remove residual DMSO and other impurities.
-
Dry the product under vacuum to yield sulbactam pivoxil. The product can be further purified by recrystallization from 95% ethanol if necessary.[4]
References
- 1. List of Alkylating agents - Drugs.com [drugs.com]
- 2. nursingcenter.com [nursingcenter.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Chloromethyl pivalate | C6H11ClO2 | CID 87885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. 特戊酸氯甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Chloromethyl pivalate | 18997-19-8 [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. staff.najah.edu [staff.najah.edu]
Dealing with impurities in commercial Iodomethyl pivalate.
Welcome to the technical support center for commercial Iodomethyl pivalate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and ensure the quality and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound, typically synthesized via a Finkelstein reaction of chloromethyl pivalate and an iodide salt, may contain several types of impurities.[1] These can be broadly categorized as:
-
Process-Related Impurities: The most common process-related impurity is unreacted Chloromethyl pivalate . Residual amounts of the iodide salt (e.g., sodium iodide) and the resulting chloride salt (e.g., sodium chloride) may also be present.
-
Degradation Products: this compound is sensitive to light, air, and heat, which can lead to the formation of degradation products.[1] The primary degradation pathways include:
-
Hydrolysis: Reaction with water or moisture can hydrolyze the ester bond, yielding Pivalic acid and Iodomethanol .
-
Oxidation: Exposure to air can lead to oxidation, potentially forming species like Formaldehyde , Pivalic acid , and elemental Iodine .
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent downstream products, including elemental iodine which can contribute to discoloration.[2]
-
Q2: My this compound has a yellow to brownish tint. Is it still usable?
A2: A pale yellow color is often acceptable for this compound.[3] However, a significant yellow to brown discoloration can indicate the presence of elemental iodine (I₂), which is a common degradation product resulting from exposure to light or air. The presence of iodine can potentially interfere with subsequent reactions. It is recommended to assess the purity of the discolored reagent using the analytical methods described below. For sensitive applications, purification to remove iodine may be necessary.
Q3: How should I properly store this compound to minimize degradation?
A3: To maintain the integrity of this compound, it is crucial to store it under the following conditions:
-
Temperature: Store in a refrigerator or freezer, as recommended by the supplier.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Light: Protect from light by using an amber or opaque container.[1]
-
Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can cause hydrolysis.
Some commercial preparations are stabilized with copper chips to scavenge any liberated iodine.[4]
Q4: Can I use standard purification techniques to remove these impurities?
A4: Yes, standard laboratory purification techniques can be effective. The choice of method will depend on the nature and quantity of the impurities. Please refer to the detailed Experimental Protocols section for specific methodologies.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with commercial this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Inconsistent reaction yields or formation of unexpected byproducts. | Presence of unreacted chloromethyl pivalate or degradation products (e.g., pivalic acid). | 1. Assess Purity: Analyze the starting material using GC-MS or HPLC-UV to identify and quantify impurities. 2. Purify: If significant impurities are detected, purify the this compound using an appropriate method from the Experimental Protocols section. |
| Reaction mixture turns brown or purple. | Liberation of elemental iodine from the this compound starting material. | 1. Pre-treat the reagent: If the starting material is discolored, consider a pre-purification step like washing with a sodium thiosulfate solution to remove iodine. 2. Use a scavenger: Add a small amount of copper powder or wire to the reaction mixture to scavenge iodine as it forms. |
| Difficulty in achieving complete reaction conversion. | The presence of protic impurities like pivalic acid or water, which can quench reactive intermediates or catalysts. | 1. Ensure anhydrous conditions: Dry all solvents and glassware thoroughly before use. 2. Purify the reagent: Remove acidic impurities by washing with a mild base (e.g., saturated sodium bicarbonate solution), followed by drying and solvent removal. |
Summary of Potential Impurities
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Source | Recommended Analytical Technique |
| Chloromethyl pivalate | C₆H₁₁ClO₂ | 150.60 | Synthesis Starting Material | GC-MS, HPLC-UV |
| Pivalic acid | C₅H₁₀O₂ | 102.13 | Hydrolysis Product | GC-MS (after derivatization), HPLC-UV |
| Iodomethanol | CH₃IO | 157.94 | Hydrolysis Product | GC-MS |
| Formaldehyde | CH₂O | 30.03 | Oxidation Product | Not readily detected by standard GC/HPLC |
| Iodine | I₂ | 253.81 | Degradation Product | Visual Inspection, UV-Vis Spectroscopy |
Experimental Protocols
Analytical Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities such as chloromethyl pivalate and iodomethanol.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate), split injection (e.g., 50:1).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.
-
Expected Retention Times: this compound will have a longer retention time than chloromethyl pivalate due to its higher boiling point.
-
Data Analysis: Identify impurities by comparing their mass spectra to library data and their retention times to those of authentic standards. Quantify using the area normalization method, assuming similar response factors for closely related structures.
Analytical Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for quantifying non-volatile impurities like pivalic acid and can also separate chloromethyl pivalate from this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Start at 40% acetonitrile, ramp to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase composition.
-
Data Analysis: Identify peaks by comparing retention times with standards. Quantify using an external standard calibration curve for each identified impurity.
Purification Protocol: Removal of Acidic Impurities and Unreacted Starting Material
This protocol describes a liquid-liquid extraction procedure to remove pivalic acid and residual salts, followed by a wash to remove unreacted chloromethyl pivalate.
-
Dissolution: Dissolve the commercial this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Aqueous Wash (Base): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove pivalic acid. Repeat the wash until no more gas evolution is observed.
-
Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Final Drying: Place the resulting oil under high vacuum to remove any remaining volatile impurities.
Visualizations
References
Impact of temperature and pH on Iodomethyl pivalate reactivity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodomethyl pivalate. The information addresses common issues related to the impact of temperature and pH on its reactivity and stability.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound is sensitive to several factors that can lead to its degradation.[1][2][3] The primary causes of degradation are exposure to moisture (hydrolysis), elevated temperatures, and light.[1] It is also sensitive to air and should be handled under an inert atmosphere.[1] The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on pH. Like many esters, it is most stable in a slightly acidic to neutral pH range (approximately pH 4-6). Under acidic (pH < 4) or alkaline (pH > 7) conditions, the rate of hydrolysis increases significantly. Alkaline conditions, in particular, can rapidly accelerate the degradation of the ester bond.
Q3: What is the recommended storage temperature for this compound?
A3: To ensure its stability, this compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[4] It is also crucial to store it under an inert atmosphere to protect it from air and moisture.[1] Some commercial formulations are stabilized with a copper chip.
Q4: I am observing variable reaction rates in my experiments. Could temperature fluctuations be the cause?
A4: Yes, temperature is a critical factor influencing the reactivity of this compound. As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate. For consistent and reproducible results, it is essential to maintain precise temperature control throughout your experiment. Even minor fluctuations can lead to variability in reaction kinetics and product yield.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway for this compound in the presence of water is hydrolysis. This reaction cleaves the ester bond, resulting in the formation of pivalic acid and iodomethanol. Iodoformaldehyde and subsequently formaldehyde and iodide ions may also form from the decomposition of iodomethanol. Under certain conditions, other degradation pathways, such as oxidation or photolysis, may occur, leading to a more complex mixture of impurities.[5]
Troubleshooting Guides
Issue 1: Inconsistent Product Yield
| Potential Cause | Troubleshooting Steps |
| Temperature Fluctuations | 1. Ensure your reaction vessel is in a temperature-controlled environment (e.g., water bath, oil bath, or temperature-controlled reactor).2. Continuously monitor and record the reaction temperature.3. Calibrate your temperature probes regularly. |
| pH Variation | 1. Buffer your reaction mixture to maintain a stable pH, especially if the reaction generates or consumes acidic or basic species.2. Measure the pH of your reaction mixture before and after the reaction.3. Consider the pKa of all components in your reaction mixture. |
| Reagent Degradation | 1. Store this compound under the recommended conditions (refrigerated, under an inert atmosphere).2. Use freshly opened or properly stored reagents.3. Perform a quality control check (e.g., NMR, GC-MS) on your starting material if you suspect degradation. |
| Moisture Contamination | 1. Use anhydrous solvents and reagents.2. Dry all glassware thoroughly before use.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Unexpected Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | 1. Minimize the presence of water in your reaction mixture.2. Control the pH to a range where this compound is most stable (typically slightly acidic).3. Reduce the reaction time or temperature to minimize degradation. |
| Reaction with Buffer Components | 1. Ensure that your buffer components are not reactive with this compound or other reagents.2. Consider using a non-nucleophilic buffer. |
| Photodegradation | 1. Protect your reaction from light by using amber glassware or covering the reaction vessel with aluminum foil.[5] |
| Oxidation | 1. Degas your solvents and purge the reaction vessel with an inert gas to remove oxygen.[5] |
Data Presentation: Impact of Temperature and pH on Hydrolysis
The following tables provide representative data on the hydrolysis rate of this compound under various conditions. Please note that this data is illustrative and actual results may vary depending on the specific experimental conditions.
Table 1: Effect of pH on the Half-Life of this compound at 25°C
| pH | Half-Life (t½) in hours |
| 2.0 | 48 |
| 4.0 | 250 |
| 6.0 | 500 |
| 7.0 | 200 |
| 8.0 | 24 |
| 10.0 | 0.5 |
Table 2: Effect of Temperature on the Rate Constant (k) of this compound Hydrolysis at pH 7.4
| Temperature (°C) | Rate Constant (k) in s⁻¹ |
| 4 | 1.5 x 10⁻⁶ |
| 25 | 2.1 x 10⁻⁵ |
| 37 | 8.5 x 10⁻⁵ |
| 50 | 3.2 x 10⁻⁴ |
Experimental Protocols
Protocol: Determination of this compound Stability
This protocol outlines a general method for assessing the stability of this compound under different temperature and pH conditions.
1. Materials:
- This compound
- Buffer solutions (pH 2, 4, 7, 9, 12)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Temperature-controlled incubator or water bath
- HPLC system with a UV detector
- C18 HPLC column
- Volumetric flasks and pipettes
2. Procedure:
- Prepare stock solutions of this compound in acetonitrile.
- In separate volumetric flasks, add a known volume of the stock solution to each buffer solution to achieve the desired final concentration.
- Divide each buffered solution into aliquots in sealed vials.
- Place the vials in temperature-controlled environments (e.g., 4°C, 25°C, 40°C).
- At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.
- Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
- Analyze the samples by HPLC to determine the concentration of remaining this compound.
- The HPLC method should be validated for specificity, linearity, accuracy, and precision. A typical mobile phase could be a gradient of acetonitrile and water.
- Monitor the appearance of degradation products by observing new peaks in the chromatogram.
3. Data Analysis:
- Plot the concentration of this compound versus time for each condition.
- Determine the order of the degradation reaction (e.g., pseudo-first-order).
- Calculate the rate constant (k) and the half-life (t½) for each condition.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Byproduct Analysis in Reactions Involving Iodomethyl Pivalate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Iodomethyl pivalate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as pivaloyloxymethyl iodide (POMI), is a reagent used to introduce the pivaloyloxymethyl (POM) protecting group onto various functional groups.[1][2] Its primary application is in the synthesis of prodrugs, particularly for carboxylic acids, phosphates, and other functionalities, to enhance their lipophilicity and oral bioavailability.[3] It is also used in the production of cephalosporin antibiotics.[4]
Q2: What are the most common byproducts observed in reactions involving this compound?
The most prevalent byproducts arise from the hydrolysis of either the this compound reagent itself or the resulting pivaloyloxymethyl (POM) ester product. Key byproducts include:
-
Pivalic Acid: Formed from the hydrolysis of the pivaloyl group.
-
Formaldehyde: A potential byproduct from the cleavage of the oxymethyl bridge in the POM group.[5]
-
Unreacted Starting Material: Incomplete reactions can leave residual starting materials.
-
Di-pivaloyloxymethyl ether: Can form under certain conditions.
-
Isomers of the target molecule: In complex syntheses, such as with cephalosporins, isomerization can be a side reaction.[6]
Q3: How can I minimize the formation of hydrolysis-related byproducts?
Minimizing exposure to water is crucial. Best practices include:
-
Using anhydrous solvents and reagents.
-
Performing reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Ensuring all glassware is thoroughly dried before use.
-
Careful control of reaction temperature and time.
Q4: Are there any known incompatibilities with this compound?
This compound is a reactive alkylating agent and should be handled with care. It is incompatible with strong oxidizing agents, strong bases, and nucleophiles that are not the intended reaction partner. Reactions with water and other protic solvents can lead to its decomposition.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pivaloyloxymethyl (POM)-Ester Product
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure the reagent is fresh and has been stored properly under inert gas and refrigerated. Consider purchasing from a reputable supplier that provides a certificate of analysis. |
| Presence of moisture | Use anhydrous solvents and reagents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere. |
| Incorrect stoichiometry | Optimize the molar ratio of this compound to your substrate. An excess of the reagent may be necessary, but can also lead to more byproducts. |
| Suboptimal reaction temperature | Perform a temperature screening study to find the optimal reaction temperature for your specific substrate. |
| Poor nucleophilicity of the substrate | Consider using a stronger, non-nucleophilic base to deprotonate your substrate and increase its reactivity. |
Issue 2: Presence of a Significant Amount of Pivalic Acid in the Final Product
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the POM-ester during workup | Minimize the use of aqueous solutions during extraction and purification. Use brine to wash the organic layer and dry thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate. |
| Hydrolysis of the POM-ester during purification | If using silica gel chromatography, consider using a less acidic grade of silica or deactivating it with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Alternatively, explore other purification techniques like crystallization or preparative HPLC. |
| Instability of the POM-ester product | Assess the stability of your product under the purification and storage conditions. Store the final product in a cool, dry, and dark place. |
Issue 3: Detection of Formaldehyde or Formaldehyde Adducts
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the POM ether linkage | This is an inherent potential degradation pathway. Minimize exposure to acidic or basic conditions, especially during workup and purification. |
| Reaction with primary or secondary amines | If your product or starting material contains primary or secondary amine functionalities, they can react with formaldehyde to form adducts. This can be confirmed by LC-MS analysis. |
Quantitative Data on Byproduct Formation
The following table summarizes potential byproduct formation based on forced degradation studies of pivaloyloxymethyl-containing compounds. Quantitative data for specific synthetic reactions are highly substrate-dependent and should be determined empirically.
| Condition | Observed Byproducts/Degradants | Typical Extent of Degradation | Reference |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Parent compound, Pivalic Acid, Formaldehyde | Susceptible to degradation | [7] |
| Alkaline Hydrolysis (e.g., 0.01 N NaOH) | Parent compound, Pivalic Acid, Formaldehyde | Susceptible to degradation | [7] |
| Neutral Hydrolysis (Water) | Parent compound, Pivalic Acid, Formaldehyde | Susceptible to degradation | [7] |
| Oxidative Degradation (e.g., H₂O₂) | Various oxidation products of the parent molecule | Susceptible to degradation | [7] |
| Thermal Degradation | Generally stable | - | [7] |
| Photolytic Degradation | Generally stable | - | [7] |
Experimental Protocols
Protocol 1: General Method for Byproduct Analysis by HPLC
This protocol provides a general starting point for the analysis of reaction mixtures containing this compound and its byproducts. Method optimization will be required for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or phosphoric acid.[8][9]
-
Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for your substrate and product (e.g., 210-254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and monitor the chromatogram for peaks corresponding to starting materials, product, and potential byproducts. Retention times should be confirmed with authentic standards where possible.
Protocol 2: Identification of Byproducts by LC-MS
This protocol is for the identification and structural elucidation of unknown byproducts.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Chromatographic Conditions: Use the HPLC method described in Protocol 1, ensuring the mobile phase is compatible with mass spectrometry (e.g., using formic acid or ammonium formate instead of non-volatile buffers).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes to maximize the detection of different species.
-
Mass Range: Scan a wide mass range (e.g., 50-1000 m/z).
-
Fragmentation: Perform tandem MS (MS/MS) experiments on the parent ions of suspected byproducts to obtain fragmentation patterns for structural elucidation.
-
-
Data Analysis: Use the accurate mass measurements to determine the elemental composition of the byproducts. Analyze the fragmentation patterns to propose chemical structures.
Visualizations
References
- 1. CN107422056B - Gas chromatography detection method of this compound and preparation method thereof - Google Patents [patents.google.com]
- 2. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 53064-79-2 [m.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. CN108084212B - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scaling Up Reactions with Iodomethyl Pivalate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you safely scale up chemical reactions involving iodomethyl pivalate.
Disclaimer
The information provided herein is intended for guidance and is based on general chemical safety principles and available technical data. This compound is a hazardous chemical, and all scale-up activities should be preceded by a thorough risk assessment, including appropriate laboratory testing (e.g., differential scanning calorimetry) to determine thermal stability and reaction energetics under your specific conditions. All protocols should be adapted and validated by qualified personnel in a suitable facility.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also suspected of causing genetic defects.[1] As an alkylating agent, it should be handled with extreme care, using appropriate personal protective equipment (PPE) in a well-ventilated area.[1] It is also sensitive to light, air, and heat, which necessitates storage in a refrigerator under an inert atmosphere.[2]
Q2: What are the critical safety considerations before scaling up a reaction with this compound?
A2: Before scaling up any reaction, a comprehensive risk assessment is essential. Key considerations include:
-
Thermal Stability: The thermal stability of this compound and the reaction mixture should be determined using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).[3][4] This will identify the onset temperature of decomposition and the potential for a runaway reaction.
-
Heat of Reaction: The heat of reaction (enthalpy) should be quantified to ensure that the cooling capacity of the larger reactor is sufficient to manage the heat generated.[5] Esterification reactions are typically exothermic.[6]
-
Material and Energy Balance: A thorough understanding of the material and energy balance of the reaction is crucial for safe scale-up.
-
Quenching and Emergency Procedures: A well-defined and tested quenching procedure for unreacted this compound and an emergency plan for cooling failure or other process deviations must be in place.
Q3: What is a safe approach to scaling up a reaction?
A3: A conservative, stepwise approach to scaling up is recommended. A common rule of thumb is not to increase the scale by more than a factor of three in a single step. Each step should be carefully monitored, and the process re-evaluated before proceeding to the next scale. Any changes in reagents, solvents, or reaction parameters should first be tested on a small scale.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction or Stalling | 1. Insufficient reaction temperature. 2. Poor mixing in the larger reactor. 3. Deactivation of catalyst (if used). 4. Low reactivity of the substrate. | 1. Carefully increase the reaction temperature, ensuring it remains well below the decomposition temperature of any components. Monitor for any increase in exotherm. 2. Evaluate and improve the mixing efficiency of the reactor. Consider adjusting the stirrer speed or impeller design. 3. If using a catalyst, consider adding a fresh portion or investigate potential catalyst poisons. 4. For poorly nucleophilic substrates, consider converting the substrate to a more reactive form (e.g., an acid chloride if reacting with an alcohol). |
| Formation of Impurities/Byproducts | 1. Reaction temperature is too high. 2. "Hot spots" in the reactor due to poor mixing. 3. Presence of water or other reactive impurities in starting materials or solvents. 4. Extended reaction time. | 1. Lower the reaction temperature. 2. Improve mixing to ensure a homogeneous temperature profile. 3. Ensure all starting materials and solvents are dry and of high purity. 4. Monitor the reaction progress using in-process analytical techniques (e.g., HPLC, qNMR) to determine the optimal reaction time and avoid prolonged heating. |
| Difficulty with Work-up and Purification | 1. Emulsion formation during aqueous washes. 2. Co-elution of product and impurities during chromatography. 3. Thermal degradation of the product during solvent removal. | 1. Consider using brine washes to break emulsions. Alternatively, explore different solvent systems for extraction. 2. Optimize the chromatographic method. This may involve changing the stationary phase, mobile phase composition, or gradient. 3. Use a rotary evaporator with a controlled bath temperature and vacuum to remove solvents. Avoid excessive heat. |
| Uncontrolled Exotherm | 1. Addition rate of a reactant is too fast. 2. Insufficient cooling capacity of the reactor. 3. Cooling system failure. | 1. Reduce the addition rate of the limiting reagent. Ensure the addition rate does not exceed the cooling capacity of the reactor. 2. Ensure the reactor's cooling system is appropriately sized for the heat of reaction at the intended scale. 3. Have an emergency cooling plan in place, which may include an ice bath or a pre-charged quench solution. |
Experimental Protocols
Protocol 1: General Procedure for In-Process Monitoring by HPLC
This protocol provides a general guideline for monitoring the consumption of this compound and the formation of the desired product.
-
Sample Preparation: At predetermined time intervals, carefully withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) that is compatible with your HPLC method. This will prevent further reaction.
-
HPLC System:
-
Column: A C18 reverse-phase column is often a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. The specific gradient will need to be optimized for your specific product and starting materials.
-
Detector: A UV detector is commonly used. The detection wavelength should be chosen to maximize the response of the reactants and products.
-
-
Analysis: Inject the diluted and quenched sample onto the HPLC. Monitor the peak areas of this compound and your product over time to determine the reaction progress. A gas chromatography method has also been described for the detection of this compound.[7]
Protocol 2: General Procedure for Quenching a Large-Scale Reaction
This protocol outlines a general, cautious approach to quenching a reaction containing unreacted alkylating agents like this compound. This procedure should be performed under an inert atmosphere.
-
Cooling: Cool the reaction vessel to 0-5 °C using an ice bath or the reactor's cooling jacket.
-
Initial Quenching Agent: Slowly add a less reactive quenching agent, such as isopropanol, to the reaction mixture with vigorous stirring.[8] The addition rate should be controlled to keep the internal temperature below a safe, predetermined limit. Monitor for any gas evolution or temperature increase.
-
Sequential Quenching: Once the initial vigorous reaction (if any) subsides with the addition of isopropanol, a more reactive quenching agent can be slowly introduced. This is typically done in a stepwise manner, for example, by adding ethanol, followed by methanol, and finally, water. Each addition should be done cautiously, monitoring the temperature and any signs of reaction.
-
Neutralization: After the reaction with water is complete and no further exotherm is observed, the mixture can be neutralized with a suitable acid or base as required by the work-up procedure.
Visualizations
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. iokinetic.com [iokinetic.com]
- 4. Thermal Hazards Testing: Understanding the Basics - zeal [zealinstruments.com]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. CN107422056B - Gas chromatography detection method of this compound and preparation method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Efficacy of Iodomethyl Pivalate Versus Other Protecting Group Reagents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic selection and implementation of protecting groups are paramount for achieving high yields and minimizing by-products. This guide provides a comprehensive comparison of Iodomethyl Pivalate, a reagent for introducing the pivaloyloxymethyl (POM) protecting group, with other commonly employed protecting group reagents for hydroxyl, amino, and carboxylic acid functionalities. While this compound is predominantly utilized in the formation of prodrugs to enhance bioavailability, this guide will also explore its potential as a protective group in a synthetic context, alongside established reagents.[1]
Executive Summary
This guide offers a comparative analysis of this compound against a selection of standard protecting group reagents. The evaluation is based on reaction efficiency, conditions for protection and deprotection, and the stability of the protected functional groups. The primary application of this compound in forming pivaloyloxymethyl (POM) esters is often for prodrugs, which are cleaved in vivo by esterases.[2][3][4] This differs from the typical use of protecting groups in organic synthesis, which are removed under specific chemical conditions. This guide will address both contexts to provide a broad perspective for researchers.
Comparison of Protecting Groups for Hydroxyl Functions
The protection of hydroxyl groups is crucial in many synthetic routes. Here, we compare the POM group with other common ether- and silyl-based protecting groups.
Quantitative Data Summary
| Protecting Group | Reagent | Substrate | Protection Conditions | Yield (%) | Time (h) | Deprotection Conditions | Yield (%) | Time (h) |
| POM | This compound | Phenol | K₂CO₃, Acetone, reflux | High (qualitative) | - | aq. NH₃, DEA | High (qualitative) | 20 |
| TBS | TBS-Cl | Benzyl Alcohol | Imidazole, DMF, rt | ~95 | 10 | TBAF, THF, rt | >90 | 2 |
| MOM | MOM-Cl | Benzyl Alcohol | DIPEA, CH₂Cl₂, 0 °C to rt | ~95 | 16 | Conc. HCl, MeOH, reflux | High (qualitative) | <1 |
| Benzyl (Bn) | Benzyl Bromide | Benzyl Alcohol | NaH, THF, rt | Quantitative | <3 | H₂, Pd/C, EtOH, rt | High (qualitative) | - |
Note: Quantitative data for POM group protection of simple alcohols for direct comparison is limited in the literature; the data presented is based on analogous reactions and general expectations.
Experimental Protocols
Protection of Benzyl Alcohol with tert-Butyldimethylsilyl Chloride (TBS-Cl)
To a solution of benzyl alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF, tert-butyldimethylsilyl chloride (1.1 eq) is added portion-wise at room temperature. The reaction is stirred for 10 hours, after which water is added, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the TBS-protected benzyl alcohol.
Deprotection of TBS-Protected Benzyl Alcohol
The TBS-protected benzyl alcohol (1.0 eq) is dissolved in THF, and a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) is added dropwise at room temperature. The reaction mixture is stirred for 2 hours and then quenched with water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated to give the deprotected benzyl alcohol.
Signaling Pathways and Experimental Workflows
Comparison of Protecting Groups for Amino Functions
Protecting the nucleophilic and basic nitrogen of amines is a common step in peptide synthesis and other organic transformations.
Quantitative Data Summary
| Protecting Group | Reagent | Substrate | Protection Conditions | Yield (%) | Time (h) | Deprotection Conditions | Yield (%) | Time (h) |
| POM | Pivaloyloxymethyl chloride | Sulfonamide | - | - | - | Human Plasma (esterase) | Quantitative | <0.03 |
| Boc | Boc₂O | Aniline | aq. Acetone, rt | 98 | 0.5 | H₂O, 150 °C | 86 | 4 |
| Cbz | Cbz-Cl | Aniline | NaHCO₃, Dioxane/H₂O, rt | High (qualitative) | - | H₂, Pd/C, MeOH, rt | High (qualitative) | 12 |
| TBS | TBS-H | MeLi, 2-MeTHF, 0 °C | 95 | 0.5 | Silica gel, EtOH/H₂O | High (qualitative) | - |
Note: The POM data is for a sulfonamide and reflects its use as a prodrug, highlighting the enzymatic cleavage.[5]
Experimental Protocols
Protection of Aniline with Di-tert-butyl dicarbonate (Boc₂O)
To a solution of aniline (1.0 eq) in a 1:1 mixture of acetone and water, di-tert-butyl dicarbonate (1.1 eq) is added. The reaction mixture is stirred at room temperature for 30 minutes. The product, N-Boc-aniline, precipitates from the solution and is collected by filtration, washed with water, and dried.
Deprotection of N-Boc-aniline
N-Boc-aniline is heated in water at 150 °C for 4 hours in a sealed vessel. After cooling, the product is extracted with an organic solvent, dried, and concentrated to yield aniline.
Signaling Pathways and Experimental Workflows
Comparison of Protecting Groups for Carboxylic Acid Functions
Carboxylic acids are typically protected as esters to mask their acidic proton and prevent nucleophilic attack at the carbonyl carbon.
Quantitative Data Summary
| Protecting Group | Reagent | Substrate | Protection Conditions | Yield (%) | Time (h) | Deprotection Conditions | Yield (%) | Time (h) |
| POM | This compound | Fluorophosphonic acid | - | No reaction | 26 | - | - | - |
| Methyl Ester | MeOH, H₂SO₄ | Benzoic Acid | Reflux | High (qualitative) | - | aq. NaOH, heat | High (qualitative) | - |
| Benzyl Ester | Benzyl Bromide | Benzoic Acid | K₂CO₃, DMF, rt | High (qualitative) | - | H₂, Pd/C, EtOAc, rt | High (qualitative) | - |
Note: The POM data indicates the difficulty in forming the POM ester with a poor nucleophile, highlighting a potential limitation.
Experimental Protocols
Protection of Benzoic Acid as a Benzyl Ester
To a solution of benzoic acid (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred for 30 minutes. Benzyl bromide (1.1 eq) is then added, and the reaction is stirred at room temperature overnight. Water is added, and the product is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over Na₂SO₄, and concentrated to give benzyl benzoate.
Deprotection of Benzyl Benzoate
Benzyl benzoate is dissolved in ethyl acetate, and 10% Pd/C catalyst is added. The mixture is stirred under an atmosphere of hydrogen gas at room temperature until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford benzoic acid.
Signaling Pathways and Experimental Workflows
Conclusion
This compound serves as a specialized reagent, primarily for the synthesis of pivaloyloxymethyl (POM) prodrugs, which are designed for enzymatic cleavage within a biological system.[3][4] Its application as a conventional protecting group in multi-step organic synthesis is not well-documented, and its efficacy in this role may be limited by the conditions required for its removal, which are typically hydrolytic and may not be compatible with all substrates.
In contrast, reagents such as TBS-Cl, MOM-Cl, Boc₂O, Cbz-Cl, and benzyl halides are well-established for the protection of hydroxyl, amino, and carboxylic acid groups, respectively. They offer a wide range of stability and deprotection conditions, allowing for orthogonal strategies in complex syntheses. The choice of protecting group should be guided by the specific requirements of the synthetic route, including the stability of the substrate to the protection and deprotection conditions, and the need for orthogonal removal of multiple protecting groups. Researchers should consider the distinct applications of these reagents when designing their synthetic strategies.
References
- 1. Pivaloyloxymethyl - Wikipedia [en.wikipedia.org]
- 2. Uptake of pivaloyloxymethyl butyrate into leukemic cells and its intracellular esterase-catalyzed hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acyloxymethyl as a drug protecting group. Part 6: N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides as prodrugs of agents containing a secondary sulfonamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Methods for Validating the Structure of Iodomethyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural validation of iodomethyl pivalate. It includes detailed experimental protocols, quantitative data summaries, and a discussion of alternative validation techniques.
This compound (C₆H₁₁IO₂) is a crucial reagent in pharmaceutical synthesis, primarily used for introducing the pivaloyloxymethyl (POM) prodrug moiety.[1][2][3] Its chemical structure, iodomethyl 2,2-dimethylpropanoate, must be rigorously confirmed to ensure the quality and efficacy of the final active pharmaceutical ingredients.[1] This guide focuses on the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the successful validation of this compound's structure.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.9 | Singlet | 2H | -O-CH₂ -I |
| ~1.2 | Singlet | 9H | -C(CH₃ )₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~177 | C =O (Ester Carbonyl) |
| ~39 | -C (CH₃)₃ (Quaternary Carbon) |
| ~27 | -C(C H₃)₃ (Methyl Carbons) |
| ~ -5 | -O-C H₂-I (Methylene Carbon) |
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion |
| 242 | [M]⁺ (Molecular Ion) |
| 115 | [M - I]⁺ |
| 85 | [(CH₃)₃CCO]⁺ (Pivaloyl cation) |
| 57 | [(CH₃)₃C]⁺ (tert-Butyl cation) |
Table 4: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~1735-1750 | C=O | Stretch |
| ~1280-1300 & 1150-1170 | C-O | Stretch |
| ~2870-2970 | C-H | Stretch (sp³) |
| ~500-600 | C-I | Stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H and ¹³C NMR Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a solvent containing a known internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (δ = 0.00 ppm).
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 300-500 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Number of Scans: 8-16
-
Relaxation Delay: 1-2 seconds
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 75-125 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance)
-
Relaxation Delay: 2-5 seconds
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the this compound product (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed fragments with the predicted fragmentation of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Experimental Protocol:
-
Sample Preparation: Place a small drop of the neat liquid this compound product directly onto the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Collection and Processing:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the functional groups present in this compound.[4][5] The ester carbonyl (C=O) stretch is expected to be a strong, sharp peak in the region of 1735-1750 cm⁻¹.[6][7]
Alternative Structural Validation Methods
While spectroscopic methods are primary, other techniques can provide complementary or definitive structural information.
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, and iodine in this case) in a compound. The theoretical elemental composition of this compound (C₆H₁₁IO₂) is:
-
Carbon (C): 29.77%
-
Hydrogen (H): 4.58%
-
Iodine (I): 52.43%
-
Oxygen (O): 13.22% (typically determined by difference)
Experimental values that closely match these theoretical percentages provide strong evidence for the correct empirical formula.
X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography can provide an unambiguous determination of the molecular structure by mapping the electron density of the atoms in three-dimensional space. While this compound is often a liquid or low-melting solid at room temperature, it may be possible to obtain suitable crystals for analysis at low temperatures.[2]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic validation and the logical relationship between the different analytical techniques.
Caption: General workflow for the spectroscopic validation of this compound.
Caption: Logical relationships between analytical methods and structural information.
References
- 1. This compound | C6H11IO2 | CID 104401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
A comparative study of different synthetic routes to Iodomethyl pivalate.
For Researchers, Scientists, and Drug Development Professionals
Iodomethyl pivalate is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the production of cephalosporin antibiotics where it serves as a vital reagent for protecting functional groups.[1][2] The efficiency and purity of its synthesis are paramount to ensure the quality and cost-effectiveness of the final active pharmaceutical ingredients. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be achieved through several pathways, with the most common involving the substitution reaction of a halomethyl pivalate with an iodide salt. The choice of starting materials, solvents, and reaction conditions significantly impacts the yield, purity, and overall efficiency of the synthesis.
| Synthetic Route | Starting Materials | Solvent | Reaction Time | Yield (%) | Purity (GC, %) | Key Features |
| Route 1 | Chloromethyl pivalate, Sodium iodide | Ethyl acetate | 6 hours | 90-94% | 97.5-98% | High yield and purity; requires the addition of calcium chloride to control moisture.[3][4][5] |
| Route 2 | Chloromethyl pivalate, Potassium iodide | Acetone | 2 days | Not specified | Not specified | Simpler reaction setup, but potentially longer reaction time.[6] |
| Route 3 | Pivaloyl chloride, Sodium iodide, Trioxane | Acetonitrile | 1 hour | 66% | Not specified | Utilizes a different starting material; lower reported yield.[7] |
Experimental Protocols
Route 1: From Chloromethyl pivalate and Sodium Iodide in Ethyl Acetate
This method is reported to produce this compound with high yield and purity.[3][5]
Methodology:
-
In a three-neck flask, add 10.0 g of chloromethyl pivalate, 30 mL of ethyl acetate, 11.6 g of sodium iodide, and 3.6 g of calcium chloride.[4][5]
-
After the reaction is complete, cool the mixture to 0°C.[3][4][5]
-
Wash the reaction mixture with a 5% sodium thiosulfate solution until the color disappears.[3][4][5]
-
Dry the organic layer over anhydrous magnesium sulfate.[3][4][5]
-
Concentrate the solution under reduced pressure to obtain the final product, a yellow liquid.[3][4][5]
Route 2: From Chloromethyl pivalate and Potassium Iodide in Acetone
This route offers an alternative solvent system.
Methodology:
-
Dissolve 6 mL of chloromethyl pivalate in 500 mL of dry acetone under a nitrogen atmosphere.[6]
-
Add 15.33 g of dry potassium iodide to the mixture.[6]
-
Stir the mixture at room temperature for two days.[6]
-
After the reaction period, filter the mixture to obtain a clear solution of this compound.[6]
Route 3: From Pivaloyl Chloride, Sodium Iodide, and Trioxane in Acetonitrile
This approach starts from an acid chloride.
Methodology:
-
To a mixture of 4.5 g of sodium iodide and 1.0 g of trioxane in 30 mL of acetonitrile, add 3.6 g of pivaloyl chloride dropwise while stirring under ice-cooling.[7]
-
Stir the mixture for 60 minutes at 60°C.[7]
-
Add 50 mL of n-hexane and 50 mL of water to the reaction mixture and discard the aqueous layer.[7]
-
Wash the organic layer with water once and dry over magnesium sulfate.[7]
-
Evaporate the solvent to yield the product as an oil.[7]
Workflow for Comparative Study of Synthetic Routes
The following diagram illustrates a logical workflow for the comparative evaluation of different synthetic routes for a target compound like this compound.
Caption: Workflow for comparing synthetic routes.
References
- 1. nbinno.com [nbinno.com]
- 2. Cas 53064-79-2,this compound | lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 53064-79-2 [chemicalbook.com]
- 5. CN106365998A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
A Comparative Guide to the In-Vitro and In-Vivo Stability of POM-Prodrugs
For researchers and drug development professionals, the pivaloyloxymethyl (POM) prodrug strategy is a well-established method to enhance the cellular permeability and oral bioavailability of phosphonate and phosphate-containing drugs. This is achieved by masking the negatively charged phosphonate/phosphate group with lipophilic POM moieties, which are enzymatically cleaved intracellularly to release the active drug. However, the success of this approach is critically dependent on the prodrug's stability profile—it must be stable enough in the gastrointestinal tract and bloodstream to reach the target cells, yet labile enough to be efficiently converted to the active form within the cells. This guide provides a comparative analysis of the in-vitro and in-vivo stability of POM-prodrugs, supported by experimental data and detailed methodologies, to aid in the rational design and evaluation of this important class of therapeutics.
Data Presentation: Comparative Stability of POM-Prodrugs
The stability of POM-prodrugs is often compared with other prodrug strategies, such as isopropyloxycarbonyloxymethyl (POC), phosphonamidates, and aryl esters. The following tables summarize key quantitative data from comparative stability studies.
| Prodrug Moiety | Compound | Matrix | Half-life (t½) | Reference |
| bis-POM | POM2-C-HMBP | 50% Human Plasma | ~8.4 minutes | [1] |
| bis-POM | Adefovir Dipivoxil | Human Serum | ≥ 12 hours (reasonable stability) | [2] |
| bis-POM | Tenofovir | Intestinal Homogenate & Plasma | Less stable than bis-POC form | [3][4] |
| Phosphonamidate | Various | 50% Human Plasma | > 24 hours | [1] |
| Aryl/Acyloxy | Various | Human Plasma | > 12 hours (for best combination) | [5] |
Key Observations:
-
Plasma Instability of POM-Prodrugs: bis-POM prodrugs can exhibit rapid hydrolysis in human plasma, with half-lives as short as a few minutes.[1][6] This can limit their in-vivo efficacy, especially for parenteral administration, as the prodrug may be prematurely converted to its active, less permeable form in the bloodstream.[1][7]
-
Superior Stability of Alternatives: Phosphonamidate and mixed aryl/acyloxy prodrugs have demonstrated significantly enhanced plasma stability compared to their bis-POM counterparts, with half-lives often exceeding 24 hours.[1][5] This suggests these strategies may be more suitable for applications requiring prolonged systemic exposure.
-
Context-Dependent Stability: The stability of a POM-prodrug is not absolute and can vary depending on the parent molecule and the biological matrix. For instance, while some POM-prodrugs are rapidly degraded in plasma, others show reasonable stability in human serum.[2] Furthermore, the balance between stability and activation is crucial; prodrugs that are too stable may not release the active drug efficiently within the target cells.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the in-vitro and in-vivo stability of POM-prodrugs.
In-Vitro Plasma Stability Assay
This assay determines the rate at which a POM-prodrug is hydrolyzed in plasma.
Materials:
-
Test POM-prodrug
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
LC-MS/MS system
Procedure:
-
Preparation: A stock solution of the POM-prodrug is prepared in a suitable solvent (e.g., DMSO). Pooled human plasma is thawed and centrifuged to remove any precipitates.
-
Incubation: The POM-prodrug stock solution is added to pre-warmed 50% human plasma in PBS (v/v) to a final concentration typically in the low micromolar range. The mixture is incubated at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quenching and Extraction: The reaction is quenched by adding a multiple volume excess of cold acetonitrile to each aliquot. This also serves to precipitate plasma proteins.
-
Centrifugation: The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining prodrug and any metabolites, is transferred to a new plate or vial for analysis by LC-MS/MS.
-
Quantification: The amount of the parent POM-prodrug remaining at each time point is quantified by integrating the peak area from the LC-MS/MS chromatogram.
-
Data Analysis: The percentage of remaining prodrug is plotted against time, and the half-life (t½) is calculated using a first-order decay model.
In-Vitro Cell-Based Stability/Activation Assay
This assay evaluates the intracellular conversion of the POM-prodrug to its active form.
Materials:
-
Target cell line (e.g., K562, PBMCs)
-
Cell culture medium
-
Test POM-prodrug
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Cells are seeded in multi-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
Prodrug Treatment: The cells are treated with the POM-prodrug at various concentrations and for different durations (e.g., 15 minutes to 24 hours).
-
Cell Lysis: At the end of the incubation period, the medium is removed, and the cells are washed with cold PBS. A lysis buffer is then added to disrupt the cells and release the intracellular contents.
-
Extraction: An organic solvent (e.g., acetonitrile) is added to the cell lysate to precipitate proteins and extract the prodrug and its metabolites.
-
Centrifugation: The samples are centrifuged to pellet cell debris and precipitated proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to quantify the intracellular concentrations of the parent prodrug and the released active drug.
-
Data Analysis: The rate of intracellular conversion and the accumulation of the active drug can be determined. This data can be correlated with the biological activity of the prodrug.
Mandatory Visualization
The following diagrams illustrate the metabolic activation pathway of POM-prodrugs and the general workflows for their stability assessment.
Caption: Metabolic activation pathway of a POM-prodrug.
Caption: General workflows for in-vitro and in-vivo stability assessment.
References
- 1. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced Plasma Stability and Potency of Aryl/Acyloxy Prodrugs of a BTN3A1 Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Pivotal Decision: A Cost-Effectiveness Analysis of Iodomethyl Pivalate in Synthesis
In the landscape of pharmaceutical development, the journey from a promising lead compound to a marketable drug is fraught with challenges, not least of which is ensuring the molecule can be effectively delivered to its target. Prodrug strategies are a cornerstone of overcoming poor bioavailability, and the pivaloyloxymethyl (POM) group is a widely employed moiety for masking polar functional groups to enhance cell membrane permeability.[1][2] Iodomethyl pivalate (IMP) stands out as a key reagent for introducing this group. This guide provides a comprehensive cost-effectiveness analysis of using this compound, comparing it with viable alternatives and offering detailed experimental insights for researchers, scientists, and drug development professionals.
Understanding this compound and its Synthesis
This compound (CAS 53064-79-2), also known as (Pivaloyloxy)methyl iodide, is an essential intermediate in the synthesis of numerous pharmaceuticals, particularly pivoxil prodrugs like cefditoren pivoxil and adefovir dipivoxil.[2][3][4] Its primary function is to attach the POM group to a parent drug, a modification that is later cleaved by intracellular esterases to release the active pharmaceutical ingredient (API).[5][6]
The most common and efficient synthesis of this compound involves a Finkelstein reaction, where Chloromethyl pivalate (CMP) is treated with sodium iodide (NaI) in a suitable solvent such as ethyl acetate or acetone.[3][4][7] This method is favored for its high yields, often exceeding 90%, and the high purity of the final product, which can reach 98% or more.[4][7]
Cost Analysis: To Synthesize or To Purchase?
The primary consideration for any research or production team is whether to synthesize this compound in-house or purchase it from a chemical supplier. This decision hinges on the scale of the synthesis, available resources, and purity requirements.
Market Price of this compound
The cost of commercially available this compound can vary significantly based on the supplier and the quantity purchased. Below is a summary of representative market prices.
| Supplier | Quantity | Price (EUR/USD) | Price per Gram |
| CymitQuimica | 5 g | €32.00 | €6.40 |
| CymitQuimica | 25 g | €34.00 | €1.36 |
| CymitQuimica | 100 g | €107.00 | €1.07 |
| Biosynth | 2 g | $95.00 | $47.50 |
| Biosynth | 10 g | $164.20 | $16.42 |
| Biosynth | 50 g | $428.50 | $8.57 |
| Tokyo Chemical Industry | 5 g | $74.00 | $14.80 |
| ChemicalBook | Per KG | $3.00 - $8.00 | $0.003 - $0.008 |
Note: Prices are subject to change and may vary by region and purity grade. Data sourced from supplier websites in late 2025.[7][8][9][10]
In-House Synthesis vs. Direct Purchase
Synthesizing IMP in-house requires the procurement of its precursor, Chloromethyl pivalate (CMP). The cost-effectiveness of this approach depends heavily on the price of CMP and sodium iodide relative to the final cost of IMP.
| Parameter | In-House Synthesis of IMP | Direct Purchase of IMP | Direct Use of CMP |
| Primary Reagent(s) | Chloromethyl pivalate, Sodium Iodide | This compound | Chloromethyl pivalate |
| Relative Reactivity | High | High | Lower than IMP |
| Reaction Time | Longer overall process (two steps) | Shorter (one step for prodrug) | Can be longer for prodrug synthesis |
| Typical Yield | High (>90% for IMP synthesis) | High for prodrug synthesis | Variable, often lower than with IMP |
| Cost Driver | Cost of CMP, NaI, solvent, labor | Bulk price of IMP | Cost of CMP |
| Ideal Scale | Large-scale, industrial production | Lab-scale, process development | When cost of CMP is significantly lower |
| Key Advantage | Potentially lower cost at scale | Convenience, speed, high reactivity | Avoids synthesis/handling of IMP |
| Key Disadvantage | Requires additional synthesis step | Higher cost per gram at small scale | Slower reaction, may require harsher conditions |
Performance Comparison: this compound vs. Alternatives
The primary alternative to using pre-synthesized this compound is to use its precursor, Chloromethyl pivalate (CMP) , directly in the reaction to form the POM-prodrug, often with an iodide salt added in situ. While CMP is less expensive, it is also significantly less reactive than IMP. This difference in reactivity is the central trade-off in the cost-effectiveness analysis.
-
Reactivity and Yield: this compound is a more potent alkylating agent than Chloromethyl pivalate due to iodine being a better leaving group than chlorine. This leads to faster reaction times, milder reaction conditions, and often higher yields in the final prodrug synthesis step.[11] Using CMP directly may require higher temperatures or longer reaction times, which can lead to the formation of impurities and a lower overall yield, increasing purification costs.
-
Process Simplicity: Using purchased IMP simplifies the workflow to a single step for prodrug formation. The in-house synthesis route adds a preliminary step, while the direct use of CMP may complicate the final reaction step and its subsequent workup.
-
Alternative Prodrug Moieties: Beyond the POM group, other prodrug strategies exist, such as isopropyloxycarbonyloxymethyl (POC) and S-acyl-2-thioethyl (SATE).[2][5] These alternatives avoid the generation of pivalate and its associated metabolic concerns, such as potential carnitine depletion with long-term use.[2][12] However, the synthesis of these alternative linkers can be more complex and costly.
Mechanism of Action: The POM-Prodrug Pathway
The effectiveness of this compound lies in its ability to create POM-prodrugs that can efficiently cross cellular membranes. Once inside the cell, the prodrug undergoes enzymatic cleavage to release the active drug.
This bioactivation is a two-step process:
-
Enzymatic Cleavage: Intracellular esterases recognize and hydrolyze the pivalate ester bond.
-
Spontaneous Decomposition: This cleavage generates an unstable hydroxymethyl intermediate, which spontaneously decomposes, releasing the active drug, formaldehyde, and pivalic acid.[5]
While highly effective, this mechanism raises toxicological considerations regarding the byproducts, which must be evaluated during drug development.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound from Chloromethyl Pivalate
This protocol is adapted from established high-yield methods.[4][7]
Materials:
-
Chloromethyl pivalate (1 molar equivalent)
-
Sodium iodide (1.2-1.5 molar equivalents)
-
Calcium chloride (0.5-1.2 molar equivalents, to control moisture)
-
Ethyl acetate (solvent)
-
5% Sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add Chloromethyl pivalate, ethyl acetate, sodium iodide, and calcium chloride.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 6 hours.
-
After 6 hours, cool the reaction mixture to 0°C using an ice bath.
-
Wash the mixture with a 5% sodium thiosulfate solution until the organic layer is colorless. This step quenches any remaining iodine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield this compound as a pale yellow liquid.
-
Confirm purity using Gas Chromatography (GC), which should be ≥98%. The expected molar yield is approximately 94%.[7]
Protocol 2: General Synthesis of a POM-Ester from a Carboxylic Acid using this compound
Materials:
-
Parent drug with a carboxylic acid group (1 molar equivalent)
-
This compound (1.1 molar equivalents)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, or Cesium Carbonate, Cs₂CO₃) (1.2 molar equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
Procedure:
-
Dissolve the parent drug in the anhydrous solvent in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base and stir the mixture at room temperature for 15-30 minutes to form the carboxylate salt.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding water or a saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the pure POM-ester.
Conclusion
The use of this compound is a highly effective and reliable method for the synthesis of POM-prodrugs, crucial for enhancing the bioavailability of many pharmaceutical compounds. The primary decision point for development teams revolves around cost and scale.
-
For lab-scale synthesis and process development, purchasing high-purity this compound is often the most time- and cost-effective strategy, ensuring high reactivity and simplifying the synthetic workflow.
-
For large-scale industrial production, in-house synthesis of this compound from the less expensive Chloromethyl pivalate precursor can offer significant cost savings, provided the additional synthesis and purification step is factored into the overall process cost.
-
Directly using Chloromethyl pivalate is a viable low-cost alternative, but it should be reserved for substrates that are sufficiently reactive to overcome its lower potency, as the potential for lower yields and more complex purification could negate the initial savings on raw materials.
Ultimately, this compound remains a pivotal reagent in the drug development toolkit. A thorough analysis of reaction scale, substrate reactivity, and overall process costs will guide the most economical and efficient path toward successful POM-prodrug synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 53064-79-2 [chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | 53064-79-2 | FI24620 | Biosynth [biosynth.com]
- 10. This compound | 53064-79-2 | TCI AMERICA [tcichemicals.com]
- 11. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pivalate-generating prodrugs and carnitine homeostasis in man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Iodomethyl Pivalate in Prodrug Development: A Patent Review
For researchers, scientists, and professionals in drug development, the design of effective prodrugs is a critical step in optimizing therapeutic efficacy. Among the various chemical moieties utilized to enhance drug delivery, the pivaloyloxymethyl (POM) group, often introduced via iodomethyl pivalate or its precursors, has been a cornerstone, particularly for antiviral nucleoside analogues. This guide provides a comparative analysis of patented technologies employing this moiety, presenting key performance data against alternative prodrug strategies.
The primary goal of a prodrug is to overcome pharmacokinetic challenges of a parent drug, such as poor membrane permeability due to charge, by masking functional groups. The POM moiety, an ester, is designed to be cleaved by cellular esterases, releasing the active drug intracellularly. This review delves into the patent literature to compare the performance of POM-based prodrugs with other approaches, notably the phosphoramidate "ProTide" technology.
Comparative Performance of Prodrug Technologies
The most well-documented clinical comparison of a pivaloyloxymethyl-based prodrug and an alternative is the case of Tenofovir Disoproxil Fumarate (TDF) versus Tenofovir Alafenamide (TAF). TDF is a bis(pivaloyloxymethyl) ester prodrug of tenofovir, while TAF employs a phosphoramidate "ProTide" approach. Both are potent antiviral agents used in the treatment of HIV and Hepatitis B.
Clinical data from multiple head-to-head trials and meta-analyses provide a clear picture of the trade-offs between these two prodrug strategies.
Table 1: Clinical Efficacy and Safety Comparison of Tenofovir Prodrugs
| Parameter | Tenofovir Disoproxil Fumarate (TDF) - A bis(POM) Prodrug | Tenofovir Alafenamide (TAF) - A ProTide Prodrug | Key Findings & Citations |
| Required Dose | 300 mg once daily | 10 mg or 25 mg once daily | TAF's lower required dose is due to its higher plasma stability and more efficient intracellular delivery of the active metabolite.[1] |
| Plasma Tenofovir Concentration | High | 91% lower than TDF | The lower systemic exposure to tenofovir with TAF is associated with an improved safety profile.[1] |
| Intracellular Tenofovir Diphosphate Concentration | Lower | 6.5-times higher than TDF | TAF is more efficient at delivering the active phosphorylated form of tenofovir into target cells.[1] |
| Virologic Efficacy (HIV-1 RNA <50 copies/mL at 144 weeks) | 80.0% | 84.2% | TAF demonstrated statistical superiority in virologic efficacy in a long-term study.[2][3] |
| Bone Mineral Density (BMD) Impact | Greater decrease in hip and spine BMD | Significantly smaller decreases in BMD | TDF is associated with greater bone density loss, a known side effect of systemic tenofovir exposure.[1][2][3] |
| Renal Safety | More discontinuations due to renal adverse events; cases of proximal tubulopathy reported. | No renal-related discontinuations in a major trial; fewer adverse renal biomarker changes. | The lower plasma concentration of tenofovir with TAF leads to a significantly better renal safety profile.[1][2][4] |
| Lipid Profile | Less impact on lipids | Greater increases in lipids | TAF has been associated with greater increases in cholesterol levels compared to TDF.[2] |
Beyond the widely studied tenofovir prodrugs, research into novel pivaloyloxymethyl-based prodrugs continues. A novel approach, termed "POMtides," combines features of both POM and ProTide technologies. These aryloxy pivaloyloxymethyl prodrugs of the anticancer nucleoside analogue 5-fluoro-2'-deoxyuridine (FdUR) have been synthesized and evaluated in vitro.
Table 2: In Vitro Performance of FdUR Prodrugs
| Compound | Stability in Human Serum (t½) | Cell Viability Inhibition (IC50 in A549 cells, 48h) | Key Findings & Citations |
| FdUR (Parent Drug) | N/A | >100 µM | The parent drug showed poor activity, likely due to poor cellular uptake and/or inefficient phosphorylation.[5] |
| FdUR ProTide | Not reported | ~10 µM | Showed good potency in A549 cells but lacked significant activity in MCF7 cells, suggesting cell-line dependent activation.[5] |
| FdUR POMtide 7 (phenyl) | ≥ 12 hours | ~20 µM | Demonstrated good stability and potency, with activity in cell lines where the ProTide was less effective.[5] |
| FdUR POMtide 8 (naphthyl) | ≥ 12 hours | ~10 µM | Showed comparable potency to the ProTide in A549 cells and retained activity in MCF7 cells.[5] |
Studies on bis(pivaloyloxymethyl) prodrugs of other acyclic nucleoside phosphonates have also demonstrated significant increases in antiviral activity compared to the parent compounds, attributed to enhanced cellular uptake. However, these studies also noted a key liability of the bis(POM) moiety: chemical instability and rapid hydrolysis in serum.
Table 3: Antiviral Activity of bis(POM) Prodrugs of Acyclic Nucleoside Phosphonates
| Compound | Parent Drug EC50 (µM) | bis(POM) Prodrug EC50 (µM) | Fold Increase in Activity | Key Findings & Citations |
| PMEA | 16.0 | 1.8 | 9 | The bis(POM) prodrug significantly enhanced antiviral activity. Metabolic studies suggested a >100-fold increase in cellular uptake. However, the prodrugs were found to be chemically unstable and highly susceptible to serum-mediated hydrolysis.[6][7][8] |
| PMPA | 4.5 | 0.2 | 23 | Similar to PMEA, the bis(POM) moiety dramatically increased the in vitro potency of PMPA.[6][7][8] |
| PMPDAP | 0.8 | 0.05 | 16 | The trend of increased activity with the bis(POM) prodrug was consistent across different nucleoside phosphonates.[6][7][8] |
Experimental Protocols
Synthesis of FdUR POMtides (General Procedure)
The synthesis of the FdUR POMtides involved a multi-step process. Initially, aryl phosphorochloridates were prepared and subsequently reacted with 5-fluoro-2'-deoxyuridine (FdUR) in the presence of 1-methylimidazole (NMI) in tetrahydrofuran (THF). The resulting intermediate was then refluxed with pivaloyloxymethyl chloride (POMCl) and sodium iodide in acetonitrile to yield the final POMtide product.[5]
Human Serum Stability Assay for FdUR POMtides
The stability of the POMtide compounds was assessed by incubating them in human serum at 37°C. The reaction was monitored over a 12-hour period using ³¹P NMR spectroscopy to observe the degradation of the parent compound and the appearance of metabolites.[5]
Cell Viability (MTT) Assay
The effect of the FdUR and its prodrugs on cell proliferation was determined using a standard MTT assay. Cancer cell lines (A549 and MCF7) were incubated with varying concentrations of the compounds for 24 or 48 hours. The percentage of cell viability was then calculated relative to a control (DMSO-treated cells).[5]
In Vitro Antiviral Activity Assay for bis(POM) Prodrugs
The antiviral activity of the bis(POM) prodrugs and their parent compounds against HIV-1 was assessed in MT-2 cells. The 50% effective concentration (EC50) was determined by measuring the inhibition of virus-induced cytopathic effects.[6][7][8]
Visualizing the Pathways
To understand the different mechanisms of action of these prodrugs, it is helpful to visualize their metabolic activation pathways.
Caption: Metabolic activation of TDF and TAF prodrugs.
The diagram above illustrates the distinct intracellular activation pathways of the bis(POM) prodrug TDF and the ProTide prodrug TAF. TDF undergoes hydrolysis by esterases, which are ubiquitous in plasma and cells. In contrast, TAF is primarily activated within peripheral blood mononuclear cells (PBMCs) by Cathepsin A, leading to a more targeted delivery of the active compound.
Caption: Proposed metabolic activation of POMtide prodrugs.
This diagram shows the proposed activation pathway for the novel POMtide prodrugs. The initial cleavage of the pivaloyloxymethyl group is mediated by esterases, followed by the removal of the aryl group to release the nucleoside monophosphate, which is then phosphorylated to the active triphosphate form.[5]
Conclusion
The use of this compound to install the pivaloyloxymethyl (POM) prodrug moiety has been a successful strategy for improving the therapeutic potential of numerous drugs, particularly antiviral nucleoside phosphonates. The clinical success of adefovir dipivoxil and tenofovir disoproxil fumarate stands as a testament to this approach.
However, the patent and research literature clearly indicates a continuous evolution in prodrug design. While effective, the bis(POM) strategy is associated with high plasma instability and off-target toxicities due to systemic drug exposure, as evidenced by the renal and bone density issues with TDF. Newer technologies, such as the phosphoramidate ProTide approach used in TAF, offer superior plasma stability and more targeted intracellular delivery, leading to an improved safety profile at a significantly lower dose.
The development of hybrid approaches like "POMtides" suggests that the field is moving towards more nuanced designs that can be tailored to specific cell types and enzymatic profiles. For researchers and drug developers, the choice of a prodrug strategy is not a one-size-fits-all decision. It requires a careful balancing of factors including plasma stability, efficiency of intracellular conversion, potential for off-target effects, and the specific enzymatic milieu of the target cells. The data presented here, drawn from the patent and scientific literature, underscores the critical importance of these considerations in the design of the next generation of therapeutics.
References
- 1. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief Report: Randomized, Double-Blind Comparison of Tenofovir Alafenamide (TAF) vs Tenofovir Disoproxil Fumarate (TDF), Each Coformulated With Elvitegravir, Cobicistat, and Emtricitabine (E/C/F) for Initial HIV-1 Treatment: Week 144 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tenofovir alafenamide vs. tenofovir disoproxil fumarate: an updated meta-analysis of 14 894 patients across 14 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Metabolism and in vitro antiretroviral activities of bis(pivaloyloxymethyl) prodrugs of acyclic nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and in vitro antiretroviral activities of bis(pivaloyloxymethyl) prodrugs of acyclic nucleoside phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
Pivaloyloxymethyl (POM) Prodrugs: A Comparative Guide to an Effective Prodrug Strategy
For researchers, scientists, and drug development professionals, the selection of an appropriate prodrug strategy is a critical step in optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the various approaches, the use of pivaloyloxymethyl (POM) ethers and esters, synthesized via reagents like iodomethyl pivalate, represents a well-established method for masking polar functional groups and enhancing bioavailability.
The Role of this compound in POM Prodrug Synthesis
This compound is a key reagent in the synthesis of POM prodrugs. It is typically synthesized from chloromethyl pivalate and is valued for its ability to introduce the pivaloyloxymethyl group onto a parent drug molecule.[1][2] This process, often an O-alkylation or N-alkylation reaction, effectively masks polar functional groups such as carboxylic acids, alcohols, and phosphates, thereby increasing the lipophilicity of the drug.[3][4] This increased lipophilicity can lead to improved membrane permeability and enhanced oral bioavailability.[3]
Comparative Analysis of Prodrug Moieties
The effectiveness of a prodrug is largely determined by its stability in the physiological environment and the rate at which it releases the active drug. The ideal prodrug is stable in the gastrointestinal tract and systemic circulation but is efficiently cleaved by enzymes at the target site to release the parent drug.
The following table summarizes the stability of POM-based prodrugs in human plasma compared to other common prodrug linkers. This data, while not a direct measure of the synthesis reaction kinetics, provides crucial information on the performance of the resulting prodrugs.
| Prodrug Moiety | Parent Functional Group | Half-life in Human Plasma | Release Mechanism | Reference |
| Pivaloyloxymethyl (POM) | Carboxylic Acid, Phosphate | Varies (minutes to hours) | Esterase-mediated hydrolysis | [3][5] |
| Acetoxymethyl (AM) | Carboxylic Acid, Phosphate | Generally shorter than POM | Esterase-mediated hydrolysis | [5] |
| Isopropyloxycarbonyloxymethyl (POC) | Phosphate | Varies | Esterase-mediated hydrolysis | [3] |
| Carbamate | Amine, Alcohol | Generally stable | Esterase or chemical hydrolysis | [5] |
Note: The half-life of a prodrug can vary significantly depending on the structure of the parent drug and the specific enzymes involved in its cleavage.
Experimental Protocols
General Procedure for the Synthesis of this compound
This compound can be synthesized from chloromethyl pivalate via a Finkelstein reaction. In a typical procedure, chloromethyl pivalate is dissolved in a suitable solvent, such as acetone or ethyl acetate, and treated with an iodide salt, like sodium iodide or potassium iodide.[1] The reaction mixture is stirred, often at room temperature or with gentle heating, until the conversion is complete.[1][4] The product, this compound, is then isolated and purified.
General Protocol for Assessing Prodrug Stability in Human Plasma
To evaluate the stability of a prodrug, it is incubated in pooled human plasma at 37°C. At various time points, aliquots of the reaction mixture are taken, and the reaction is quenched, typically by adding a cold organic solvent like acetonitrile to precipitate plasma proteins. After centrifugation, the supernatant is analyzed by a suitable analytical method, such as high-performance liquid chromatography (HPLC), to quantify the remaining prodrug and the released parent drug. The half-life of the prodrug is then calculated from the rate of its disappearance.[5]
Visualizing the Prodrug Strategy
The following diagrams illustrate the synthesis workflow and the mechanism of action of POM prodrugs.
Caption: Experimental workflow for the synthesis and evaluation of POM prodrugs.
Caption: Mechanism of POM prodrug activation.
Conclusion
The pivaloyloxymethyl prodrug strategy, facilitated by reagents like this compound, remains a valuable tool in drug development for enhancing the oral bioavailability of polar drug candidates. While a comprehensive quantitative comparison of the formation kinetics of POM derivatives is limited by the available data, the analysis of the resulting prodrugs' stability and release profiles provides critical insights for medicinal chemists. The choice of a prodrug moiety is a multifaceted decision that requires careful consideration of the parent drug's properties and the desired therapeutic outcome. The data and protocols presented in this guide aim to support researchers in making informed decisions in the design and evaluation of effective prodrugs.
References
- 1. Chloromethyl Pivalate | High-Purity Reagent | RUO [benchchem.com]
- 2. Chloromethyl pivalate | 18997-19-8 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and in vitro evaluation of a phosphonate prodrug: bis(pivaloyloxymethyl) 9-(2-phosphonylmethoxyethyl)adenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Head-to-head comparison of Iodomethyl pivalate with other halomethyl esters.
A Head-to-Head Comparison of Halomethyl Esters: Iodomethyl Pivalate Takes the Lead in Prodrug Synthesis
For researchers, scientists, and drug development professionals, the choice of a suitable prodrug moiety is a critical decision that can significantly impact a drug candidate's pharmacokinetic profile. Among the various options, halomethyl esters, particularly this compound (POM-I), have emerged as a prominent choice for converting carboxylic acids into more lipophilic, cell-permeable prodrugs. This guide provides a comprehensive head-to-head comparison of this compound with its counterparts, Chloromethyl pivalate (POM-Cl) and Bromomethyl pivalate (POM-Br), supported by available experimental data to inform the selection of the optimal reagent for prodrug synthesis.
The primary role of these halomethyl pivalate esters is to mask the polar carboxyl group of a parent drug, thereby enhancing its ability to cross cell membranes. Once inside the cell, these ester linkages are designed to be cleaved by ubiquitous intracellular esterases, releasing the active drug to exert its therapeutic effect. The efficiency of this entire process hinges on the reactivity and stability of the halomethyl ester used.
Chemical Properties and Reactivity: A Comparative Overview
The fundamental difference between Iodomethyl, Bromomethyl, and Chloromethyl pivalate lies in the nature of the halogen atom. This difference significantly influences their reactivity, which generally follows the order of iodide > bromide > chloride as leaving groups in nucleophilic substitution reactions.
| Property | This compound (POM-I) | Chloromethyl Pivalate (POM-Cl) | Bromomethyl Pivalate |
| Molecular Formula | C6H11IO2 | C6H11ClO2 | C6H11BrO2 |
| Molecular Weight | 242.05 g/mol | 150.60 g/mol | 195.05 g/mol |
| Appearance | Pale yellow liquid | Colorless to very faintly yellow clear liquid | Not readily available |
| Reactivity | Highest | Lowest | Intermediate |
Table 1: Physicochemical Properties of Halomethyl Pivalates
The higher reactivity of this compound is a distinct advantage in the synthesis of pivaloyloxymethyl (POM) ester prodrugs. The iodide ion is a superior leaving group compared to bromide and chloride, facilitating a more efficient reaction with the carboxylate salt of the parent drug. This often translates to higher yields and milder reaction conditions.
Synthesis of Halomethyl Pivalates: The Finkelstein Reaction
A common and efficient method for the synthesis of this compound is the Finkelstein reaction, which involves the treatment of Chloromethyl pivalate with an iodide salt, such as sodium iodide or potassium iodide. This reaction takes advantage of the differential solubility of the resulting sodium salts in a solvent like acetone, driving the reaction to completion.[1][2][3][4]
A similar halogen exchange reaction can be employed for the synthesis of Bromomethyl pivalate from Chloromethyl pivalate, although specific details are less commonly reported. The synthesis of Chloromethyl pivalate itself is typically achieved by reacting pivaloyl chloride with paraformaldehyde in the presence of a catalyst like zinc chloride.
Performance in Prodrug Synthesis: A Reactivity Comparison
The enhanced reactivity of this compound directly translates to improved performance in the synthesis of POM-ester prodrugs. The weaker carbon-iodine bond compared to the carbon-chlorine or carbon-bromine bond makes the iodomethyl group more susceptible to nucleophilic attack by the carboxylate of a drug molecule.
While direct comparative kinetic data for the esterification reaction using all three halomethyl esters is scarce in the literature, the well-established principles of nucleophilic substitution reactions strongly support the higher efficiency of this compound. This increased reactivity can be particularly beneficial when dealing with sensitive or sterically hindered drug molecules, allowing for the use of milder reaction conditions and potentially reducing the formation of side products.
Stability of Halomethyl Ester Prodrugs
The stability of the resulting POM-ester prodrug is a crucial factor. The prodrug must be stable enough to survive storage and administration but labile enough to be cleaved by intracellular esterases. The stability of the ester bond itself is primarily influenced by the steric hindrance of the pivaloyl group and the electronic environment of the parent drug.
However, the nature of the halogen in any unreacted halomethyl pivalate or in related impurities can be a consideration. This compound is known to be sensitive to light and heat, necessitating careful storage and handling.
Enzymatic Cleavage: The Final Step in Prodrug Activation
The ultimate goal of a POM-ester prodrug is its efficient cleavage by intracellular esterases to release the active drug. The rate of this enzymatic hydrolysis is a key determinant of the drug's pharmacokinetic profile.
Experimental Protocols
General Procedure for the Synthesis of this compound (Finkelstein Reaction)
This protocol is a general representation and may require optimization for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Chloromethyl pivalate in anhydrous acetone.
-
Addition of Iodide: Add a molar excess (typically 1.5 to 2 equivalents) of sodium iodide to the solution.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The formation of a white precipitate (sodium chloride) indicates the reaction is proceeding.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Purification: The filtrate, containing this compound, can be concentrated under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.
General Procedure for the Synthesis of a POM-Ester Prodrug
This protocol outlines the general steps for coupling a carboxylic acid-containing drug with a halomethyl pivalate.
-
Salt Formation: Convert the carboxylic acid group of the parent drug to its corresponding carboxylate salt (e.g., sodium, potassium, or cesium salt) by reacting it with a suitable base.
-
Esterification: In a suitable aprotic solvent (e.g., DMF, acetonitrile), react the carboxylate salt of the drug with the chosen halomethyl pivalate (Iodomethyl, Bromomethyl, or Chloromethyl pivalate). The reaction temperature and time will depend on the reactivity of the halomethyl ester and the drug molecule.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, HPLC, or LC-MS.
-
Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up to remove any unreacted starting materials and salts. The crude product is then purified using techniques such as column chromatography, recrystallization, or preparative HPLC to yield the pure POM-ester prodrug.
Conclusion: this compound as the Preferred Reagent
Based on the principles of chemical reactivity, this compound stands out as the superior reagent for the synthesis of pivaloyloxymethyl ester prodrugs when compared to its chloro- and bromo- analogs. Its higher reactivity allows for more efficient and often milder reaction conditions, leading to potentially higher yields and a cleaner reaction profile. While the final prodrug's stability and enzymatic cleavage rate are primarily determined by the pivaloyl ester moiety and the parent drug's structure, the choice of the halomethyl ester significantly impacts the synthetic feasibility and efficiency of the prodrug's preparation. For researchers and drug development professionals seeking to optimize the synthesis of POM-ester prodrugs, this compound presents a compelling and often advantageous choice.
References
A Comparative Guide to Validated Analytical Methods for the Quantification of Iodomethyl Pivalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary analytical methods for the quantification of Iodomethyl pivalate: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The objective is to offer a comprehensive overview of these methodologies to assist in the selection of the most appropriate technique for specific analytical needs, from routine quality control to pharmacokinetic studies. The comparison is based on methodologies described in publicly available scientific literature and patents.
Analytical Method Comparison
The choice between HPLC and GC for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the intended application.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. It is particularly well-suited for the analysis of this compound due to its non-volatile nature, offering robust and reliable quantification. A reverse-phase HPLC method has been described for the analysis of this compound.[1]
-
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. A GC-based method has been developed for the detection of this compound, capitalizing on its relatively low boiling point.[2][3] This method is highlighted for its high analysis speed and sensitivity.[2]
The following table summarizes the key performance characteristics of these two methods. Please note that the quantitative data presented are representative values based on typical performance for similar analytical methods and are intended for comparative purposes.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Significance |
| Linearity (r²) | > 0.999 | > 0.999 | Indicates the method's ability to produce results that are directly proportional to the concentration of the analyte. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The closeness of the test results obtained by the method to the true value. |
| Precision (% RSD) | < 2.0% | < 3.0% | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Typical Run Time | 10 - 20 minutes | 5 - 15 minutes | The time required to analyze a single sample. |
| Sample Throughput | Moderate | High | The number of samples that can be analyzed in a given period. |
| Instrumentation Cost | Moderate to High | Moderate to High | The initial investment for the analytical instrumentation. |
| Solvent Consumption | High | Low | The volume of organic solvents required to run the analysis. |
Experimental Protocols
Below are the detailed methodologies for the HPLC and GC methods for the quantification of this compound.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is based on a reverse-phase HPLC separation with UV detection.[1]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column : Newcrom R1, or a similar reverse-phase column.[1]
-
Mobile Phase : A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier.[1] For applications requiring mass spectrometry (MS) detection, formic acid should be used in place of phosphoric acid.[1]
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation : The sample is dissolved in a suitable solvent, typically the mobile phase, to a known concentration. The solution is then filtered through a 0.45 µm filter prior to injection.
2. Gas Chromatography (GC) Method
This method is designed for the rapid analysis of this compound.[2]
-
Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column : KB-5 capillary chromatography column or equivalent.[2]
-
Carrier Gas : Helium or Nitrogen, at a flow rate of 0.3-0.7 mL/min.[2]
-
Injector Temperature : 220 °C.[2]
-
Detector Temperature : 240 °C.[2]
-
Oven Temperature Program : An initial temperature of 110 °C, followed by a ramp up to 220 °C.[2]
-
Split Ratio : 80:1.[2]
-
Injection Volume : 0.1 µL.[2]
-
Sample Preparation : The sample to be analyzed should be dried and stored away from light.[2] The sample is dissolved in a suitable organic solvent, such as dichloromethane.
Visualizing the Analytical Method Validation Workflow
The validation of an analytical method is a critical step to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method according to ICH guidelines.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Iodomethyl Pivalate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for iodomethyl pivalate, a reagent commonly used in organic synthesis. Adherence to these protocols is essential to mitigate environmental contamination and ensure personnel safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a combustible liquid that causes severe skin burns, serious eye damage, and is suspected of causing genetic defects.[1][2][3] Always handle this chemical within a well-ventilated area or a functioning fume hood.[2][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][4]
-
Hand Protection: Use impervious chemical-resistant gloves.[2]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[1][2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed professional waste disposal service.[4]
-
Collection of Waste:
-
Handling Spills:
-
Arranging for Professional Disposal:
-
Contact a licensed and certified hazardous waste disposal company to arrange for pickup and incineration.[4]
-
Provide the disposal company with a copy of the Safety Data Sheet for this compound.
-
-
Disposal of Contaminated Packaging:
-
Contaminated packaging and containers should be treated as hazardous waste and disposed of in the same manner as the unused product.[4]
-
Chemical Incompatibility and Decomposition
When preparing for disposal, it is crucial to avoid contact with incompatible materials. This compound is incompatible with strong oxidizing agents and strong bases.[2] Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen iodide.[2]
Quantitative Data Summary
Currently, publicly available safety data sheets and chemical literature do not provide specific quantitative data such as concentration limits for disposal, pH adjustment ranges, or detailed thermal decomposition parameters. The primary disposal route is high-temperature incineration, which mitigates the need for such specific pre-treatment data in a laboratory setting.
| Parameter | Value |
| Recommended Disposal Method | Incineration with afterburner and scrubber |
| Incompatible Materials | Strong oxidizing agents, Strong bases |
| Hazardous Decomposition | Carbon monoxide, Carbon dioxide, Hydrogen iodide |
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
References
Personal protective equipment for handling Iodomethyl pivalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Iodomethyl pivalate. Adherence to these procedures is essential to ensure a safe laboratory environment.
This compound is a combustible liquid that can cause severe skin burns, serious eye damage, and respiratory irritation. It is also suspected of causing genetic defects.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following PPE. This equipment should be donned before entering the designated handling area and removed before exiting.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[2][4][5] | Protects against splashes and vapors that can cause serious eye damage.[1][2] |
| Skin Protection | - Impervious gloves (e.g., nitrile, neoprene). - Impervious protective clothing (lab coat, apron).[2][4][5] | Prevents skin contact, which can cause severe burns and irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a certified chemical fume hood. Options include a half or full-facepiece respirator with appropriate cartridges, a self-contained breathing apparatus (SCBA), or a supplied-air respirator.[2][4][5] | Protects against inhalation of vapors that may cause respiratory irritation.[1][4] |
Safe Handling Workflow
The following workflow must be followed when handling this compound to ensure minimal exposure and prevent accidental release.
Experimental Protocol: Step-by-Step Guidance
3.1. Preparation
-
Designate a Handling Area: All work with this compound must be conducted in a certified chemical fume hood.[1][4][5] Ensure the fume hood has adequate airflow.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[2][5]
-
Gather Materials: Assemble all necessary chemicals, equipment, and PPE before starting the experiment.
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
3.2. Handling
-
Ventilation: Handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1][4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[2][5]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[2][4]
3.3. Spill Response
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.[1][4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with a suitable absorbent such as dry sand or earth.[2][5] For larger spills, contain the spill by bunding.[5]
-
Cleanup: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1][5]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused this compound | Dispose of as hazardous waste through a licensed professional waste disposal service.[4] The preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][5] |
| Contaminated Materials (e.g., gloves, absorbent pads, glassware) | Place in a sealed, labeled container and dispose of as hazardous waste along with the unused chemical.[4] |
| Empty Containers | Dispose of as unused product in accordance with local, state, and federal regulations.[4] |
Important Considerations:
-
Do not allow this compound to enter drains or waterways.[1][4]
-
Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
First Aid Measures
Immediate action is required in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[1][4][5] |
| Eye Contact | Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][5] |
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
